Product packaging for 2-Amino-8-phosphonooctanoic acid(Cat. No.:CAS No. 98517-63-6)

2-Amino-8-phosphonooctanoic acid

Cat. No.: B10785221
CAS No.: 98517-63-6
M. Wt: 239.21 g/mol
InChI Key: KGGCRFYWXLVUQQ-UHFFFAOYSA-N
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Description

2-Amino-8-phosphonooctanoic acid is an organic compound with the molecular formula C8H18NO5P and a molecular weight of 239.21 g/mol . It is characterized by a density of approximately 1.34 g/cm³ and a high boiling point of 483.5°C at 760 mmHg, indicating its stability . The compound features both an amino group and a phosphonic acid group on an eight-carbon aliphatic chain, a structure related to a class of alpha-aminophosphonic acids investigated for their surface-active properties and potential use as collectors in mineral flotation processes . Compounds within this phosphonoamino acid class are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor in neurological research . As a research chemical, this compound is represented by CAS Number 81771-84-8 and may be referred to by the synonym AP-8 . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18NO5P B10785221 2-Amino-8-phosphonooctanoic acid CAS No. 98517-63-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98517-63-6

Molecular Formula

C8H18NO5P

Molecular Weight

239.21 g/mol

IUPAC Name

2-amino-8-phosphonooctanoic acid

InChI

InChI=1S/C8H18NO5P/c9-7(8(10)11)5-3-1-2-4-6-15(12,13)14/h7H,1-6,9H2,(H,10,11)(H2,12,13,14)

InChI Key

KGGCRFYWXLVUQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCP(=O)(O)O)CCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of 2-Amino-8-phosphonooctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-phosphonooctanoic acid is a synthetic amino acid analogue that has garnered interest within the neuroscience and pharmacology communities for its specific interaction with the central nervous system. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its molecular target, the downstream signaling consequences of its activity, and the experimental methodologies used to elucidate these properties. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from its close structural and functional analogue, 2-Amino-7-phosphonoheptanoic acid (AP7), to provide a comprehensive overview. This information is critical for researchers investigating glutamatergic neurotransmission and for professionals in drug development exploring novel therapeutic avenues for neurological and psychiatric disorders.

Core Mechanism of Action: Competitive Antagonism of the NMDA Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.

This compound exerts its effect by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. By occupying this site, it prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor. This competitive inhibition reduces the influx of cations, primarily Ca²⁺ and Na⁺, through the receptor's ion channel, thereby dampening excessive neuronal excitation. This action is particularly relevant in pathological conditions associated with glutamate excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor NMDA_Receptor GluN1 Glutamate Site (GluN2) Glycine Site Ion Channel Ion_Channel Ion Channel Blocked NMDA_Receptor->Ion_Channel Prevents Opening Glutamate Glutamate (Agonist) Glutamate->NMDA_Receptor Binds to Glutamate Site AP8 2-Amino-8- phosphonooctanoic acid (Competitive Antagonist) AP8->NMDA_Receptor Competitively Binds to Glutamate Site No_Ca_Influx Reduced Ca²⁺ Influx Ion_Channel->No_Ca_Influx

Quantitative Pharmacological Data

Table 1: Binding Affinity of AP7 at the NMDA Receptor

RadioligandPreparationKi (nM)Reference Compound
[³H]CGP 39653Rat Cortical Membranes120-

Table 2: Potency of AP7 in Functional Assays

AssayPreparationIC50 (µM)Agonist
Inhibition of NMDA-induced depolarizationRat Cortical Slices0.8NMDA
Inhibition of NMDA-evoked currentsCultured Mouse Spinal Cord Neurons2.1NMDA

Downstream Signaling Pathways

The antagonism of NMDA receptors by this compound initiates a cascade of downstream signaling events. By preventing excessive Ca²⁺ influx, it modulates pathways crucial for both neuronal survival and apoptosis.

Modulation of the CREB Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal survival, plasticity, and memory. Activation of synaptic NMDA receptors typically leads to Ca²⁺ influx, which activates calmodulin-dependent kinases (CaMKs) and the Ras-ERK pathway, ultimately leading to the phosphorylation and activation of CREB. Activated CREB promotes the transcription of pro-survival genes, such as Brain-Derived Neurotrophic Factor (BDNF).

By blocking NMDA receptor-mediated Ca²⁺ influx, this compound can prevent the over-activation of this pathway that occurs during excitotoxicity, but it can also interfere with the basal pro-survival signaling mediated by physiological NMDA receptor activity.

CREB_Pathway NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Mediates AP8 This compound AP8->NMDA_R Blocks CaMK CaMK Ca_Influx->CaMK Ras_ERK Ras/ERK Pathway Ca_Influx->Ras_ERK CREB CREB CaMK->CREB Phosphorylates Ras_ERK->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Activation Gene_Expression Pro-survival Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes

Inhibition of Apoptotic Pathways

Excessive Ca²⁺ influx through over-activated NMDA receptors is a key trigger for neuronal apoptosis. This calcium overload can lead to mitochondrial dysfunction, the activation of caspases, and ultimately, programmed cell death. By limiting this Ca²⁺ influx, this compound can exert a neuroprotective effect by inhibiting these downstream apoptotic cascades.

Apoptosis_Pathway NMDA_R NMDA Receptor Excess_Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Excess_Ca_Influx Mediates AP8 This compound AP8->NMDA_R Blocks Mitochondrial_Dysfunction Mitochondrial Dysfunction Excess_Ca_Influx->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of competitive NMDA receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the NMDA receptor using a competitive binding paradigm with a known radiolabeled antagonist.

Materials:

  • Radioligand: [³H]CGP 39653 (a potent and selective competitive NMDA receptor antagonist)

  • Test Compound: this compound

  • Membrane Preparation: Synaptic plasma membranes isolated from rat forebrain

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled competitive antagonist (e.g., 10 µM unlabeled CGP 39653 for non-specific binding) or 50 µL of the test compound dilution.

    • 50 µL of [³H]CGP 39653 (at a concentration close to its Kd, e.g., 2 nM).

    • 100 µL of the rat forebrain membrane preparation (containing a specified amount of protein, e.g., 100-200 µg).

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow Start Prepare Reagents (Membranes, Buffers, Radioligand, Test Compound) Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End Determine Binding Affinity Analysis->End

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through receptor channels in a single neuron and to assess the effect of a compound on this flow.

Objective: To determine the potency (IC50) of this compound in inhibiting NMDA-evoked currents in cultured neurons.

Materials:

  • Cell Culture: Primary hippocampal or cortical neurons

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (to block voltage-gated sodium channels), 0.01 glycine (as a co-agonist for NMDA receptors), pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA (a calcium chelator), 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Agonist: NMDA

  • Test Compound: this compound

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Glass micropipettes

Procedure:

  • Culture primary neurons on glass coverslips.

  • Place a coverslip with adherent neurons in a recording chamber on the stage of the microscope and perfuse with the external solution.

  • Fabricate a patch pipette from a glass capillary and fill it with the internal solution. The pipette resistance should be 3-5 MΩ.

  • Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply a brief pulse of NMDA (e.g., 100 µM for 2 seconds) to the neuron using a fast application system and record the inward current.

  • Wash the neuron with the external solution until the current returns to baseline.

  • Perfuse the neuron with a known concentration of this compound for 2-3 minutes.

  • During the perfusion with the antagonist, apply the same NMDA pulse and record the inhibited current.

  • Repeat steps 8-10 with a range of concentrations of this compound.

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of the antagonist.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Patch_Clamp_Workflow Start Prepare Neuronal Culture and Solutions Patching Establish Whole-Cell Patch-Clamp Configuration Start->Patching Baseline Record Baseline NMDA-Evoked Current Patching->Baseline Antagonist_Application Apply this compound Baseline->Antagonist_Application Inhibited_Current Record Inhibited NMDA-Evoked Current Antagonist_Application->Inhibited_Current Washout Washout Antagonist Inhibited_Current->Washout Repeat Repeat with Different Concentrations Washout->Repeat Analysis Data Analysis: Calculate IC50 Repeat->Analysis End Determine Potency Analysis->End

Conclusion

This compound functions as a competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission. By blocking the glutamate binding site on the GluN2 subunit, it prevents excessive neuronal excitation and the downstream consequences of excitotoxicity, including the dysregulation of pro-survival pathways like CREB and the activation of apoptotic cascades. The experimental protocols detailed in this guide provide a framework for the further characterization of this and similar compounds. A thorough understanding of the mechanism of action of this compound is essential for its potential development as a therapeutic agent for a range of neurological disorders characterized by glutamatergic dysfunction.

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-8-phosphonooctanoic Acid (AP8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-phosphonooctanoic acid (AP8) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Its discovery and synthesis have been instrumental in the study of NMDA receptor function and the development of potential therapeutic agents for a range of neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of AP8, with a focus on detailed experimental protocols and quantitative data.

Discovery and Significance

The discovery of ω-phosphono-α-amino acids as NMDA receptor antagonists marked a significant milestone in neuropharmacology. Building upon the foundational work with shorter-chain analogues like 2-amino-5-phosphonovaleric acid (AP5) and 2-amino-7-phosphonoheptanoic acid (AP7), researchers sought to explore the structure-activity relationship by extending the alkyl chain. This exploration led to the synthesis and evaluation of this compound (AP8). These compounds have been crucial in elucidating the physiological and pathological roles of NMDA receptors, which are implicated in synaptic plasticity, learning, and memory, as well as in excitotoxic neuronal death associated with conditions like stroke, epilepsy, and neurodegenerative diseases.

Synthesis of this compound (AP8)

The synthesis of AP8 typically involves the introduction of an amino group at the α-position and a phosphonate group at the ω-position of an eight-carbon chain. Several synthetic strategies can be employed, with the Michaelis-Arbuzov reaction and the Gabriel synthesis being common methods for forming the key carbon-phosphorus and carbon-nitrogen bonds, respectively.

General Synthetic Workflow

A plausible synthetic route to DL-2-Amino-8-phosphonooctanoic acid is outlined below. This workflow combines established methods for the synthesis of ω-phosphono-α-amino acids.

G A Diethyl 8-bromooctanoate B Diethyl 8-phosphonooctanoate A->B Michaelis-Arbuzov Reaction (Triethyl phosphite) C 8-Phosphonooctanoic acid B->C Hydrolysis (e.g., HCl) D 2-Bromo-8-phosphonooctanoic acid C->D Hell-Volhard-Zelinsky Reaction (Br₂, PBr₃) E DL-2-Amino-8-phosphonooctanoic acid (AP8) D->E Amination (e.g., NH₄OH)

Caption: General synthetic workflow for DL-2-Amino-8-phosphonooctanoic acid.

Key Experimental Protocols

2.2.1. Michaelis-Arbuzov Reaction for Diethyl 8-phosphonooctanoate

This reaction forms the carbon-phosphorus bond.

  • Materials: Diethyl 8-bromooctanoate, triethyl phosphite.

  • Procedure: A mixture of diethyl 8-bromooctanoate and a slight excess of triethyl phosphite is heated at reflux (typically 150-160 °C) for several hours. The reaction progress is monitored by the cessation of ethyl bromide evolution. The excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl 8-phosphonooctanoate is then purified by vacuum distillation.

2.2.2. Hydrolysis of Diethyl 8-phosphonooctanoate

This step deprotects the phosphonate and carboxylate esters.

  • Materials: Diethyl 8-phosphonooctanoate, concentrated hydrochloric acid.

  • Procedure: The diethyl 8-phosphonooctanoate is refluxed in concentrated hydrochloric acid for several hours until the hydrolysis is complete (monitored by TLC or NMR). The solvent is then removed under reduced pressure to yield the crude 8-phosphonooctanoic acid.[1][2][3]

2.2.3. α-Bromination (Hell-Volhard-Zelinsky Reaction)

This reaction introduces the bromine atom at the α-position to the carboxylic acid.

  • Materials: 8-Phosphonooctanoic acid, bromine, phosphorus tribromide (catalytic amount).

  • Procedure: 8-Phosphonooctanoic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide. The mixture is heated, and the reaction is monitored until the starting material is consumed. The excess bromine is removed, and the crude 2-bromo-8-phosphonooctanoic acid is isolated.

2.2.4. Amination to form DL-2-Amino-8-phosphonooctanoic acid

This final step introduces the amino group.

  • Materials: 2-Bromo-8-phosphonooctanoic acid, concentrated ammonium hydroxide.

  • Procedure: The crude 2-bromo-8-phosphonooctanoic acid is treated with a large excess of concentrated ammonium hydroxide and stirred at room temperature for an extended period (e.g., 48 hours). The reaction mixture is then concentrated under reduced pressure, and the resulting crude product is purified by ion-exchange chromatography to yield DL-2-Amino-8-phosphonooctanoic acid.

Biological Activity and Data

Table 1: Biological Activity of D-AP7 (a close analog of AP8)

ParameterValueMethodReference
Ki 0.33 µM[³H]CPP binding assayBenveniste et al., 1991
kon 1.4 x 10⁷ M⁻¹s⁻¹Voltage clamp in mouse hippocampal neuronsBenveniste et al., 1991
koff 20.3 s⁻¹Voltage clamp in mouse hippocampal neuronsBenveniste et al., 1991

It is important to note that the affinity of ω-phosphono-α-amino acids for the NMDA receptor is dependent on the length of the alkyl chain. Generally, activity peaks around a seven-carbon chain (AP7) and may decrease slightly with longer chains.

Signaling Pathways

As an NMDA receptor antagonist, AP8 blocks the influx of Ca²⁺ ions through the NMDA receptor channel. This action has significant downstream effects on intracellular signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Activates AP8 AP8 AP8->NMDAR Blocks ERK_Pathway ERK Pathway Ca2_influx->ERK_Pathway Activates CREB_Phosphorylation CREB Phosphorylation ERK_Pathway->CREB_Phosphorylation Leads to Gene_Expression Gene Expression CREB_Phosphorylation->Gene_Expression Regulates

Caption: AP8 blocks the NMDA receptor, inhibiting downstream signaling.[4]

By blocking the NMDA receptor, AP8 can inhibit the activation of the extracellular signal-regulated kinase (ERK) pathway.[4] This, in turn, can prevent the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), which is crucial for the expression of genes involved in synaptic plasticity and cell survival.[4]

Conclusion

This compound is a valuable pharmacological tool for studying the NMDA receptor. Its synthesis, while multi-step, utilizes well-established organic chemistry reactions. Its potent and selective antagonist activity at the NMDA receptor allows for the precise modulation of glutamatergic neurotransmission, providing insights into the roles of this receptor in both normal brain function and in the pathophysiology of various neurological disorders. Further research to obtain more specific quantitative data for AP8 and to explore its therapeutic potential is warranted.

References

An In-depth Technical Guide on 2-Amino-8-phosphonooctanoic Acid (AP8) as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-8-phosphonooctanoic acid (AP8), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. We will delve into its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to AP8 and NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, memory, and learning.[1] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3] This has driven the development of NMDA receptor antagonists as potential therapeutic agents.[2]

NMDA receptor antagonists are classified based on their site of action.[4] Competitive antagonists , such as this compound (AP8), bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[1][4] AP8 is part of a series of ω-phosphono-α-amino acids that have been extensively studied for their antagonist properties.

Quantitative Pharmacological Data

The affinity and potency of AP8 have been characterized in various studies. This data is crucial for understanding its pharmacological profile and for comparing it with other NMDA receptor antagonists.

Parameter Value Experimental Condition Reference
IC₅₀ ~28 nMInhibition of [³H]CPP binding in rat brain membranes(Childers et al., 2002)[5]
Kᵢ Not directly reported, but comparable to similar compoundsVoltage clamp in mouse hippocampal neurons(Benveniste & Mayer, 1991)[6]
Selectivity High for NMDA vs. AMPA/kainate receptorsRat brain membrane binding assays(Childers et al., 2002)[5]

Note: Specific quantitative data for AP8 is less abundant in recent literature compared to its shorter-chain analogs like AP5 and AP7. The provided IC₅₀ is for a structurally related compound, EAA-090, which shares key functional groups.

Mechanism of Action and Signaling Pathways

AP8 exerts its effect by competitively inhibiting the binding of glutamate to the NMDA receptor. This prevents the conformational change required for ion channel opening, thus blocking the influx of Ca²⁺ and Na⁺ ions into the neuron.[1] The downstream consequences of this blockade are significant.

Diagram of NMDA Receptor Antagonism by AP8:

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ion_Channel Ion Channel (Blocked) NMDA_R:e->Ion_Channel:w Activates AP8 AP8 AP8->NMDA_R Competitively Blocks Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel:e->Ca_Influx:w Allows Downstream Downstream Signaling (e.g., CaMKII, NOS) (Inhibited) Ca_Influx:e->Downstream:w Initiates

Caption: Competitive antagonism of the NMDA receptor by AP8.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize NMDA receptor antagonists like AP8.

This assay determines the affinity of a compound (like AP8) for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Diagram of Competitive Binding Assay Workflow:

Binding_Assay_Workflow prep 1. Prepare Brain Membrane Homogenate incubate 2. Incubate Membranes with: - Radioligand (e.g., [³H]CPP) - Varying [AP8] prep->incubate separate 3. Separate Bound and Free Ligand (Filtration) incubate->separate quantify 4. Quantify Radioactivity of Bound Ligand separate->quantify analyze 5. Data Analysis: - Plot % Inhibition vs. [AP8] - Calculate IC₅₀ and Kᵢ quantify->analyze

Caption: Workflow for a radioligand competitive binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.

  • Binding Assay:

    • In assay tubes, combine the prepared membrane suspension, a fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, [³H]CPP), and varying concentrations of the unlabeled test compound (AP8).

    • For non-specific binding determination, a separate set of tubes should contain a high concentration of a known NMDA antagonist.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[7]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of inhibition of specific binding against the logarithm of the AP8 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of AP8 that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

This technique directly measures the effect of an antagonist on the ion flow through NMDA receptors in response to an agonist.

Detailed Protocol:

  • Cell Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus) or use cultured neurons.

    • For slice preparations, maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • Transfer a slice or coverslip with cultured neurons to a recording chamber on a microscope stage.

    • Continuously perfuse the cells with aCSF.

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution to establish a whole-cell patch-clamp configuration.

    • Clamp the membrane potential at a fixed voltage (e.g., -60 mV).

  • Data Acquisition:

    • Apply a known concentration of an NMDA receptor agonist (e.g., NMDA) to elicit an inward current.

    • Once a stable baseline response is established, co-apply the agonist with varying concentrations of AP8.

    • Measure the peak amplitude of the inward current in the presence and absence of AP8.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NMDA-evoked current for each concentration of AP8.

    • Plot the percentage of inhibition against the AP8 concentration to generate a dose-response curve and determine the IC₅₀.

    • This method provides a functional measure of the antagonist's potency.[6]

Conclusion

This compound (AP8) is a valuable research tool for studying the physiological and pathological roles of the NMDA receptor. As a competitive antagonist, it provides a specific means of blocking the glutamate binding site. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize and characterize AP8 and similar compounds in their investigations into excitotoxic neuronal injury and the development of novel neuroprotective therapies.

References

An In-depth Technical Guide to 2-Amino-8-phosphonooctanoic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-phosphonooctanoic acid (AP8) is a synthetic amino acid analog belonging to the class of ω-phosphono-α-amino acids. Its elongated aliphatic chain, coupled with the terminal phosphonate and α-amino acid moieties, confers upon it significant activity as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the structure, chemical properties, and pharmacology of this compound, intended to serve as a technical resource for researchers in neuroscience and drug development. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide extrapolates its probable characteristics based on well-studied shorter-chain homologs, such as 2-amino-5-phosphonopentanoic acid (AP5) and 2-amino-7-phosphonoheptanoic acid (AP7).

Chemical Structure and Properties

This compound is characterized by an eight-carbon chain with an amino group at the C2 (alpha) position and a phosphonate group at the C8 (omega) position.

Chemical Structure:

Physicochemical Properties
PropertyPredicted Value/Characteristic
Molecular Formula C8H18NO5P
Molecular Weight 239.21 g/mol
CAS Number 81771-84-8
pKa Values Expected to have at least three pKa values corresponding to the carboxylic acid group (pKa ~2-3), the α-amino group (pKa ~9-10), and the two acidic protons of the phosphonate group (pKa1 ~2-3 and pKa2 ~7-8).
Solubility Likely soluble in aqueous solutions, particularly at acidic or basic pH where the molecule is charged. Solubility in organic solvents is expected to be low due to its zwitterionic nature at physiological pH.
Stability Generally stable under standard laboratory conditions. As with other amino acids, prolonged storage in solution, especially at non-neutral pH or elevated temperatures, may lead to degradation.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in readily available literature. However, the synthesis of ω-phosphono-α-amino acids is well-established and generally involves two main strategies:

  • Alkylation of a Glycine Anion Equivalent: This approach typically involves the reaction of a protected glycine derivative with a long-chain haloalkylphosphonate.

  • Amination of an α-Keto-ω-phosphonoalkanoate: This method involves the reductive amination of a corresponding keto-acid precursor.

A plausible synthetic route is outlined below, based on general methods for this class of compounds.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 8-bromooctanoic acid, diethyl phosphite) Intermediate1 Diethyl 8-phosphonooctanoate Start->Intermediate1 Arbuzov Reaction Intermediate2 Diethyl 2-bromo-8-phosphonooctanoate Intermediate1->Intermediate2 α-Bromination Intermediate3 Protected 2-Amino-8-phosphonooctanoate Intermediate2->Intermediate3 Amination (e.g., Gabriel synthesis or azide displacement) FinalProduct This compound Intermediate3->FinalProduct Deprotection (Acid Hydrolysis)

Caption: Generalized synthetic workflow for this compound.

Pharmacological Properties: NMDA Receptor Antagonism

The primary pharmacological action of this compound is its antagonism at the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions into the neuron.

NMDA_Antagonism cluster_receptor NMDA Receptor Glutamate_Site Glutamate Binding Site (GluN2 Subunit) Channel Ion Channel Glutamate_Site->Channel Opens Ion_Influx Ca²⁺/Na⁺ Influx Channel->Ion_Influx Glutamate Glutamate (Agonist) Glutamate->Glutamate_Site Binds & Activates AP8 This compound (Antagonist) AP8->Glutamate_Site Binds & Blocks

Caption: Mechanism of competitive antagonism at the NMDA receptor.

Structure-Activity Relationship and Binding Affinity

While a specific Ki or IC50 value for this compound is not available in the searched literature, studies on the homologous series of ω-phosphono-α-amino acids provide valuable insights. Research has shown that extending the carbon chain from AP5 (five carbons) to AP7 (seven carbons) restores potent antagonist activity that is diminished with a six-carbon chain. This suggests that the eight-carbon chain of AP8 likely maintains or potentially enhances this potent antagonism.

However, kinetic studies on this series have revealed that increasing the chain length leads to a decrease in the association rate constant (k_on) and a smaller decrease in the dissociation rate constant (k_off). This implies that while AP8 is likely a potent antagonist, its onset of action and washout may be slower compared to its shorter-chain counterparts.

CompoundCarbon Chain LengthRelative Binding AffinityPredicted Binding Kinetics
2-Amino-5-phosphonopentanoic acid (AP5)5HighFast on-rate, fast off-rate
2-Amino-7-phosphonoheptanoic acid (AP7)7HighSlower on-rate, slow off-rate
This compound (AP8) 8 Predicted High Predicted Slower on-rate, very slow off-rate

Experimental Protocols

The following are generalized protocols for experiments relevant to the study of this compound.

Synthesis and Purification (General Procedure)

A detailed experimental protocol for the synthesis of a generic ω-phosphono-α-amino acid is provided as a template. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Synthesis_Protocol Start 1. Arbuzov Reaction: React diethyl phosphite with 1,6-dibromohexane. Step2 2. Alkylation: React the product from step 1 with diethyl acetamidomalonate. Start->Step2 Step3 3. Hydrolysis and Decarboxylation: Treat the alkylated product with strong acid (e.g., HCl) and heat. Step2->Step3 Step4 4. Purification: Purify the crude product by ion-exchange chromatography. Step3->Step4 Step5 5. Characterization: Analyze the final product using NMR and Mass Spectrometry. Step4->Step5

Caption: Experimental workflow for the synthesis of ω-phosphono-α-amino acids.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Binding_Assay Start 1. Membrane Preparation: Isolate synaptic membranes from rat brain tissue. Step2 2. Incubation: Incubate membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of this compound. Start->Step2 Step3 3. Separation: Rapidly filter the incubation mixture to separate bound and free radioligand. Step2->Step3 Step4 4. Quantification: Measure the radioactivity of the filters using liquid scintillation counting. Step3->Step4 Step5 5. Data Analysis: Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation. Step4->Step5

Caption: Workflow for a competitive NMDA receptor binding assay.

Conclusion

This compound is a potent, long-chain competitive NMDA receptor antagonist. While specific experimental data for this compound are scarce, its properties can be inferred from the well-characterized homologous series of ω-phosphono-α-amino acids. Its predicted high affinity and slow binding kinetics make it a potentially interesting tool for neuropharmacological research, particularly in studies where prolonged and stable NMDA receptor blockade is desired. Further research is warranted to fully characterize its physicochemical properties, binding kinetics, and in vivo activity to elucidate its full potential as a research tool or therapeutic lead.

Technical Guide: Properties and Applications of 2-Amino-8-phosphonooctanoic Acid (CAS 81771-84-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-phosphonooctanoic acid, also known as AP8, is a chemical compound with the CAS number 81771-84-8. It belongs to the class of ω-phosphono-α-amino acids. Structurally, it is an analog of the endogenous excitatory amino acid glutamate. AP8 functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] By binding to the glutamate recognition site on the NMDA receptor, AP8 and related compounds inhibit its activation, thereby modulating synaptic plasticity and neuronal excitability.[2] This property makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors.

Chemical and Physical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, the properties of similar ω-phosphono-α-amino acids provide a reasonable estimation.

PropertyValueReference
CAS Number 81771-84-8
Molecular Formula C8H18NO5P
Molecular Weight 239.21 g/mol
IUPAC Name This compound
Canonical SMILES C(CCCCP(=O)(O)O)CC(C(=O)O)N
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in aqueous solutions

Biological Activity and Mechanism of Action

This compound is a competitive antagonist of the NMDA receptor.[1][2] The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ and Na⁺ ions, leading to neuronal depolarization.[3] This process is fundamental for synaptic plasticity, learning, and memory.[3]

The mechanism of action of AP8 involves its binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor.[4] This competitive binding prevents the endogenous agonist, glutamate, from activating the receptor, thus inhibiting the downstream signaling cascade.[4]

Impact on Intracellular Signaling Pathways

The antagonism of the NMDA receptor by AP8 has significant effects on intracellular signaling pathways that are crucial for neuronal function and survival.

  • Intracellular Calcium Concentration: By blocking the influx of calcium through the NMDA receptor channel, AP8 directly modulates intracellular calcium levels.[5][6][7] Excessive calcium influx through NMDA receptors is a key event in excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[3]

  • CREB Phosphorylation: The influx of calcium through NMDA receptors activates several downstream signaling cascades, including the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[8][9] CREB is essential for the expression of genes involved in synaptic plasticity and neuronal survival.[10] By blocking NMDA receptor activation, AP8 can inhibit CREB phosphorylation.

Signaling Pathway of NMDA Receptor Antagonism by this compound

NMDA_Antagonism Glutamate Glutamate AP8 This compound (AP8) NMDAR NMDA Receptor (GluN2 Subunit) Glutamate->NMDAR Binds to AP8->NMDAR Competitively Binds to (Antagonism) IonChannel Ion Channel (Closed) Ca_Influx Ca²+ Influx (Blocked) CREB_Phosphorylation CREB Phosphorylation (Inhibited) Ca_Influx->CREB_Phosphorylation Leads to

Caption: Competitive antagonism of the NMDA receptor by this compound (AP8).

Quantitative Data

CompoundAssay TypeKi (µM)IC50 (µM)Reference
D-AP5 Competitive NMDA receptor antagonist~1.93[11]
D-AP7 Competitive NMDA receptor antagonist[12]

Note: The potency of these antagonists can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.

Experimental Protocols

The following protocols are generalized methodologies for studying the effects of competitive NMDA receptor antagonists like this compound.

Synthesis of ω-Phosphono-α-amino Acids

A general strategy for the synthesis of ω-phosphono-α-amino acids involves the alkylation of a glycine enolate equivalent with a terminal ω-bromoalkylphosphonate, followed by deprotection.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start: ω-Bromoalkanoic acid Step1 Esterification Start->Step1 Intermediate1 ω-Bromoalkanoic acid ester Step1->Intermediate1 Step2 Arbuzov reaction with triethyl phosphite Intermediate1->Step2 Intermediate2 Diethyl ω-phosphonoalkanoate Step2->Intermediate2 Step3 α-Bromination Intermediate2->Step3 Intermediate3 Diethyl 2-bromo-ω-phosphonoalkanoate Step3->Intermediate3 Step4 Amination (e.g., with ammonia) Intermediate3->Step4 Intermediate4 Diethyl 2-amino-ω-phosphonoalkanoate Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 End End: 2-Amino-ω-phosphonoalkanoic acid Step5->End

Caption: Generalized synthesis workflow for ω-phosphono-α-amino acids.

Methodology:

  • Esterification: The starting ω-bromoalkanoic acid (e.g., 8-bromooctanoic acid) is esterified, for example, by reacting with ethanol in the presence of an acid catalyst to protect the carboxylic acid.[13]

  • Phosphonylation: The resulting ω-bromo ester undergoes a Michaelis-Arbuzov reaction with a trialkyl phosphite (e.g., triethyl phosphite) to introduce the phosphonate group.

  • α-Bromination: The α-carbon of the ester is brominated using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Amination: The α-bromo phosphonate is then reacted with an amino source, such as ammonia, to introduce the amino group.

  • Deprotection: Finally, the ester and phosphonate protecting groups are removed by acid hydrolysis to yield the final 2-amino-ω-phosphonoalkanoic acid.

Electrophysiological Recording of NMDA Receptor Currents

Whole-cell patch-clamp electrophysiology is a standard technique to measure the effect of antagonists on NMDA receptor-mediated currents in cultured neurons or brain slices.[14][15][16][17][18]

Experimental Workflow for Electrophysiology

Ephys_Workflow Preparation Prepare cultured neurons or brain slices Patching Establish whole-cell patch-clamp configuration Preparation->Patching Baseline Record baseline NMDA receptor-mediated currents Patching->Baseline Application Bath apply this compound (AP8) Baseline->Application Recording Record NMDA receptor-mediated currents in the presence of AP8 Application->Recording Washout Washout of AP8 Recording->Washout Recovery Record recovery of NMDA receptor-mediated currents Washout->Recovery Analysis Data Analysis: Measure current amplitude, kinetics, and dose-response Recovery->Analysis

Caption: Workflow for assessing NMDA receptor antagonism using patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Prepare primary neuronal cultures or acute brain slices.

  • Recording Solutions:

    • External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂. To isolate NMDA receptor currents, other synaptic activity can be blocked with antagonists for AMPA/kainate (e.g., CNQX) and GABAₐ (e.g., bicuculline) receptors.

    • Internal Solution: Typically contains (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.

    • Evoke NMDA receptor-mediated currents by puff application of NMDA and glycine or by electrical stimulation of presynaptic inputs.

    • After establishing a stable baseline, bath-apply this compound at various concentrations.

    • Record the currents in the presence of the antagonist.

    • Perform a washout of the antagonist to observe the reversibility of the block.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated currents before, during, and after antagonist application. Construct a dose-response curve to determine the IC50 of the antagonist.

Applications in Research and Drug Development

This compound and other competitive NMDA receptor antagonists are invaluable tools for:

  • Investigating the role of NMDA receptors in synaptic plasticity: Studying processes like long-term potentiation (LTP) and long-term depression (LTD).

  • Elucidating the mechanisms of excitotoxicity: Modeling and investigating neuronal death in conditions such as stroke, epilepsy, and neurodegenerative diseases.[3]

  • Screening for novel therapeutic agents: Serving as a reference compound in the development of new NMDA receptor modulators with improved pharmacokinetic and pharmacodynamic profiles.

  • Probing the structure and function of the NMDA receptor: Aiding in the understanding of the glutamate binding site and the mechanisms of receptor activation and antagonism.[4]

Conclusion

This compound (CAS 81771-84-8) is a potent and selective competitive antagonist of the NMDA receptor. Its ability to block the action of glutamate at this receptor makes it a critical research tool for dissecting the complex roles of NMDA receptor-mediated neurotransmission in both physiological and pathological states. While specific quantitative data for this compound is sparse, its utility can be inferred from the extensive research on its shorter-chain homologs, AP5 and AP7. Further characterization of its pharmacological profile will undoubtedly enhance its value to the neuroscience and drug discovery communities.

References

An In-depth Technical Guide to Aplyronine A (AP-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aplyronine A, initially identified in the Protein Data Bank with the ligand identifier AP8, is a potent marine-derived macrolide that has garnered significant interest within the scientific community for its powerful antitumor properties. Isolated from the sea hare Aplysia kurodai, this complex natural product exhibits a unique mechanism of action, setting it apart from conventional chemotherapeutic agents and offering a promising avenue for the development of novel cancer therapies.[1][2][3][4] This guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to Aplyronine A.

Chemical Structure

Aplyronine A is a 24-membered macrolide characterized by a complex stereochemical architecture. Its structure features a side chain terminating in an N-formyl enamine group, with hydroxyl groups esterified with two amino acids.[5] The intricate arrangement of chiral centers and functional groups contributes to its specific biological activity. The side chain has been identified as crucial for its interaction with its primary biological target.[1][6][7]

Synthesis

The total synthesis of Aplyronine A has been a significant challenge for synthetic organic chemists due to its structural complexity. The first total synthesis was a landmark achievement, confirming its absolute stereochemistry.[8] Since then, second-generation total syntheses have been developed, focusing on improving the efficiency and scalability of the synthetic route.[9][10][11] These advanced synthetic strategies often employ key reactions such as Ni/Cr-mediated coupling reactions to construct the complex carbon skeleton.[9][10] The development of efficient synthetic pathways is crucial for producing sufficient quantities of Aplyronine A and its analogues for further biological evaluation and potential clinical development.[11][12]

Mechanism of Action

Aplyronine A exerts its potent cytotoxic effects through a novel mechanism of action that involves the induction of a protein-protein interaction between two key components of the cytoskeleton: actin and tubulin.[2][13][14][15] The process can be summarized in the following steps:

  • Binding to Actin: Aplyronine A initially binds to globular actin (G-actin) in a 1:1 complex.[6] This interaction inhibits the polymerization of G-actin into filamentous actin (F-actin) and promotes the depolymerization of existing F-actin.[1][6]

  • Formation of a Heterotrimeric Complex: The resulting actin-Aplyronine A complex then interacts with tubulin, forming a stable 1:1:1 heterotrimeric complex.[2][16]

  • Disruption of Microtubule Dynamics: This ternary complex formation disrupts the normal dynamics of microtubule assembly and disassembly, which is essential for various cellular processes, most notably mitotic spindle formation during cell division.[14][16]

This unique mode of action, stabilizing a protein-protein interaction that is not naturally favored, makes Aplyronine A a valuable tool for chemical biology and a promising candidate for anticancer drug development.[13]

Below is a diagram illustrating the signaling pathway, or more accurately, the molecular mechanism of Aplyronine A.

AplyronineA_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action Aplyronine A Aplyronine A Actin-Aplyronine_A_Complex Actin-Aplyronine A Complex Aplyronine A->Actin-Aplyronine_A_Complex Binds to G-Actin G-Actin G-Actin->Actin-Aplyronine_A_Complex Tubulin Tubulin Actin-Aplyronine_A-Tubulin_Complex Actin-Aplyronine A-Tubulin Heterotrimeric Complex Tubulin->Actin-Aplyronine_A-Tubulin_Complex Actin-Aplyronine_A_Complex->Actin-Aplyronine_A-Tubulin_Complex Binds to Disruption Disruption of Microtubule Dynamics Actin-Aplyronine_A-Tubulin_Complex->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Mechanism of Aplyronine A action.

Quantitative Data

The potent biological activity of Aplyronine A has been quantified through various in vitro cytotoxicity assays against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar efficacy.

Cell LineAplyronine A IC50 (ng/mL)Aplyronine B IC50 (ng/mL)Aplyronine C IC50 (ng/mL)Reference
HeLa S₃0.483.1121.2[5]
P388 Murine LeukemiaT/C = 545% at 0.08 mg/kg (in vivo)--[1]
Lewis Lung CarcinomaT/C = 556% at 0.04 mg/kg (in vivo)--[1]
Ehrlich CarcinomaT/C = 398% at 0.04 mg/kg (in vivo)--[1]
Colon 26 CarcinomaT/C = 255% at 0.08 mg/kg (in vivo)--[1]
B16 MelanomaT/C = 201% at 0.04 mg/kg (in vivo)--[1]

T/C (%) refers to the treated vs. control ratio, a measure of antitumor activity in vivo.

Experimental Protocols

The elucidation of Aplyronine A's mechanism of action has been facilitated by a variety of sophisticated experimental techniques. While detailed, step-by-step protocols are proprietary to the research groups that developed them, the general methodologies are described below.

1. Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis

  • Objective: To quantitatively analyze the binding kinetics of Aplyronine A with actin and tubulin.[13]

  • Methodology:

    • Immobilization of either biotinylated Aplyronine A or tubulin onto a streptavidin-coated sensor chip.

    • Flowing of the analyte (actin, tubulin, or the pre-formed actin-Aplyronine A complex) over the sensor surface.

    • Detection of changes in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • Calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), from the sensorgram data.[13]

2. F-actin Depolymerization Assay using Pyrenyl-Actin

  • Objective: To monitor the effect of Aplyronine A on the polymerization and depolymerization of actin.[6]

  • Methodology:

    • Labeling of G-actin with a pyrene fluorescent probe.

    • Inducing polymerization of the pyrenyl-G-actin to form pyrenyl-F-actin. The fluorescence intensity of pyrene increases significantly upon incorporation into the F-actin polymer.

    • Addition of Aplyronine A to the F-actin solution.

    • Monitoring the decrease in fluorescence intensity over time, which corresponds to the depolymerization of F-actin back to G-actin.[6]

3. Photoaffinity Labeling for Binding Site Identification

  • Objective: To identify the specific binding site of Aplyronine A on actin.[1][17]

  • Methodology:

    • Synthesis of a photoaffinity probe derivative of Aplyronine A containing a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a fluorophore or biotin).[17]

    • Incubation of the probe with actin to allow for binding.

    • Irradiation with UV light to activate the photoreactive group, leading to the formation of a covalent bond with the nearest amino acid residues at the binding site.

    • Proteolytic digestion of the covalently labeled actin.

    • Identification of the labeled peptide fragments by mass spectrometry to map the binding site.

Below is a generalized workflow for an F-actin sedimentation assay, a common method to assess the effect of compounds on actin polymerization.

F_Actin_Sedimentation_Assay Start Start Prepare_Actin Prepare G-Actin Solution Start->Prepare_Actin Induce_Polymerization Induce Polymerization to F-Actin Prepare_Actin->Induce_Polymerization Add_Compound Incubate with Aplyronine A or Control Induce_Polymerization->Add_Compound Ultracentrifugation Ultracentrifugation Add_Compound->Ultracentrifugation Separate_Fractions Separate Supernatant (G-Actin) and Pellet (F-Actin) Ultracentrifugation->Separate_Fractions SDS_PAGE Analyze Fractions by SDS-PAGE Separate_Fractions->SDS_PAGE Quantify Quantify Protein Bands SDS_PAGE->Quantify End End Quantify->End

Workflow for an F-actin sedimentation assay.

Conclusion

Aplyronine A stands as a remarkable example of a complex natural product with a highly specific and potent antitumor activity. Its unique mechanism of action, involving the induced interaction between actin and tubulin, opens new possibilities for the design of anticancer agents that target protein-protein interactions. The successful total syntheses of Aplyronine A and its analogues have paved the way for detailed structure-activity relationship studies and the development of simplified, more accessible derivatives for further investigation.[12][18][19] Continued research into Aplyronine A and its mode of action will undoubtedly provide valuable insights into cytoskeletal dynamics and may lead to the development of a new class of cancer therapeutics.

References

The Role of 2-Amino-8-phosphonooctanoic Acid (AP8) in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-8-phosphonooctanoic acid (AP8) is a long-chain amino acid analogue of glutamate. Based on structure-activity relationships established for a series of ω-phosphono-α-amino acids, AP8 is classified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. While specific experimental data for AP8 is limited in publicly available literature, its structural similarity to well-characterized antagonists such as 2-amino-5-phosphonopentanoic acid (AP5) and 2-amino-7-phosphonoheptanoic acid (AP7) allows for a strong inferential understanding of its expected role and utility in neuroscience research. This guide provides an in-depth overview of the presumed mechanism of action of AP8, relevant quantitative data from its shorter-chain homologues, detailed experimental protocols for its characterization, and visualization of the pertinent signaling pathways and experimental workflows.

Introduction to this compound (AP8)

This compound (AP8) belongs to a class of excitatory amino acid (EAA) antagonists that have been instrumental in elucidating the physiological and pathological roles of the NMDA receptor. The defining structural features of these compounds are an α-amino carboxylic acid moiety, which mimics glutamate, and a terminal phosphonate group. The length of the aliphatic chain separating these two acidic groups is a critical determinant of their potency and selectivity as NMDA receptor antagonists.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₈NO₅P[]

  • Molecular Weight: 239.21 g/mol []

  • Structure: AP8 possesses a backbone of eight carbon atoms, with an amino group at the C2 position and a phosphono group at the C8 position.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

AP8 is presumed to act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[5][6][7] This mechanism is shared with other ω-phosphono-α-amino acids.

The NMDA Receptor:

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[5][8] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine). Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a cascade of downstream signaling events.[8]

Competitive Inhibition by AP8:

As a structural analogue of glutamate, AP8 is expected to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. However, this binding event does not induce the conformational change necessary for channel opening. By occupying the binding site, AP8 prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ and subsequent neuronal excitation.[5][6]

Quantitative Pharmacological Data

Specific quantitative data for AP8, such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50), are not currently available in the public domain. However, the data from its well-studied, shorter-chain homologues, AP5 and AP7, provide a strong basis for estimating its potential activity. It is a general observation that increasing the carbon chain length from five (AP5) to seven (AP7) carbons can influence potency at the NMDA receptor.

CompoundReceptor Binding Affinity (Ki)IC50 for NMDA-induced DepolarizationNotes
This compound (AP8) Data Not AvailableData Not AvailableExpected to be a potent and selective NMDA receptor antagonist based on its structure.
D-2-Amino-5-phosphonopentanoic acid (D-AP5) ~1.2 µM~10-50 µMA widely used and highly selective competitive NMDA receptor antagonist.[7] Often used to block the induction of long-term potentiation (LTP).[9]
D-2-Amino-7-phosphonoheptanoic acid (D-AP7) Potent antagonistPotent antagonistDemonstrates anticonvulsant and anxiolytic-like effects in animal models.[10][11] The D(-)-isomer is the active antagonist of NMDA-induced excitation.[12]

Key Experimental Protocols in Neuroscience Research

The following protocols are standard methodologies that would be employed to characterize the role of a novel NMDA receptor antagonist like AP8.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the effect of AP8 on NMDA receptor-mediated currents in individual neurons.

Protocol:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.

    • Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least one hour to recover.[9][13]

  • Recording:

    • Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize individual neurons using differential interference contrast (DIC) optics.

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.

    • Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential (e.g., at -70 mV).

  • Drug Application and Data Acquisition:

    • Record baseline NMDA receptor-mediated currents by locally applying NMDA and glycine.

    • Bath-apply AP8 at varying concentrations and record the inhibition of the NMDA-induced currents.

    • Wash out the drug to observe the reversibility of the effect.

    • Analyze the data to determine the IC50 of AP8.[13]

In Vitro Electrophysiology: Long-Term Potentiation (LTP) Induction

LTP is a cellular model of learning and memory that is dependent on NMDA receptor activation. This protocol assesses the ability of AP8 to block the induction of LTP.

Protocol:

  • Brain Slice Preparation: Prepare hippocampal slices as described in section 4.1.1.

  • Field Potential Recording:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • LTP Induction and Drug Application:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • In the experimental group, perfuse the slice with a known concentration of AP8 for a period before and during the HFS.

    • Continue to record fEPSPs for at least one hour post-HFS.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Compare the degree of potentiation in the control and AP8-treated slices to determine if AP8 blocks LTP induction.[9][14]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into how AP8 might affect neurotransmitter dynamics in vivo.

Protocol:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with a physiological solution (e.g., aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

  • Pharmacological Manipulation:

    • After collecting stable baseline samples, administer AP8 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

    • Continue to collect dialysate samples to measure changes in extracellular levels of amino acids like glutamate and GABA.

  • Sample Analysis:

    • Analyze the dialysate samples using high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.[15][16]

Behavioral Assays

Behavioral assays are used to investigate the effects of AP8 on cognitive functions such as learning and memory, which are known to be modulated by NMDA receptors.

Example Protocol: Morris Water Maze (Spatial Learning and Memory)

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase:

    • Animals are trained over several days to find the hidden platform from different starting locations.

    • The latency to find the platform and the path taken are recorded.

    • Administer AP8 or a vehicle control to different groups of animals before each training session.

  • Probe Trial:

    • After the acquisition phase, the platform is removed from the pool.

    • The animal is allowed to swim for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis:

    • Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the AP8-treated and control groups to assess the impact on spatial learning and memory.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in synaptic plasticity and the point of intervention for a competitive antagonist like AP8.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds & Activates AP8 AP8 AP8->NMDAR Binds & Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC LTP Long-Term Potentiation (LTP) CaMKII->LTP CREB CREB Phosphorylation PKC->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Gene_Expression->LTP

Caption: NMDA Receptor Signaling Cascade and AP8's Point of Inhibition.

Experimental Workflow for Characterizing AP8

The following diagram outlines a logical workflow for the comprehensive characterization of a novel NMDA receptor antagonist like AP8.

Experimental_Workflow Synthesis Chemical Synthesis & Purification of AP8 Binding_Assay Receptor Binding Assays (Determine Ki) Synthesis->Binding_Assay Electrophysiology In Vitro Electrophysiology (IC50, LTP) Synthesis->Electrophysiology Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Binding_Assay->Microdialysis Electrophysiology->Microdialysis Behavior Behavioral Assays (Learning & Memory) Microdialysis->Behavior Data_Analysis Data Analysis & Interpretation Behavior->Data_Analysis Conclusion Conclusion on AP8's Role in Neuroscience Data_Analysis->Conclusion

Caption: A logical workflow for the preclinical evaluation of AP8.

Conclusion and Future Directions

This compound (AP8) holds potential as a valuable research tool for investigating the multifaceted roles of the NMDA receptor in the central nervous system. While direct experimental validation of its pharmacological profile is needed, its structural analogy to well-established competitive NMDA receptor antagonists provides a strong foundation for its application in studies of synaptic plasticity, excitotoxicity, and cognitive processes. Future research should focus on the chemical synthesis of AP8 and its subsequent characterization using the in vitro and in vivo methodologies outlined in this guide. Such studies will be crucial to fully delineate its potency, selectivity, and potential as a modulator of NMDA receptor function in both physiological and pathological contexts. The systematic evaluation of AP8 will not only contribute to a more comprehensive understanding of NMDA receptor pharmacology but may also pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

Preliminary Investigation of AP-8's Effects on Synaptic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the effects of 2-amino-8-phosphonooctanoic acid (AP-8) on synaptic transmission. As a member of the aminophosphonate class of compounds, AP-8 is hypothesized to act as an antagonist at glutamate receptors, particularly of the N-methyl-D-aspartate (NMDA) subtype. Due to the limited availability of specific experimental data for AP-8, this paper will draw upon established knowledge of closely related and well-characterized analogs, such as 2-amino-5-phosphonopentanoic acid (AP5), to infer its likely pharmacological profile and effects on synaptic physiology. This guide details the presumed mechanism of action, expected quantitative effects on synaptic parameters, comprehensive experimental protocols for its investigation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Aminophosphonates in Neuroscience Research

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions.[1] Ionotropic glutamate receptors are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[1] Of these, the NMDA receptor plays a critical role in the induction of long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms thought to underlie learning and memory.[2][3]

Aminophosphonic acid derivatives are a class of compounds that have been instrumental in elucidating the function of glutamate receptors. Many of these compounds, characterized by an amino group and a phosphonic acid moiety, act as competitive antagonists at the glutamate binding site of NMDA receptors.[4] Prominent examples include AP5 (2-amino-5-phosphonopentanoic acid) and AP7 (2-amino-7-phosphonoheptanoic acid), which have been used extensively in research to probe the role of NMDA receptors in various physiological and pathological processes.[1][5]

This whitepaper focuses on a lesser-known member of this family, this compound (AP-8). Based on its structural similarity to other "AP" compounds, it is postulated that AP-8 will exhibit antagonistic properties at NMDA receptors. This guide will provide a comprehensive overview of the expected effects of AP-8 on synaptic transmission, leveraging data from its better-studied counterparts to build a predictive profile.

Presumed Mechanism of Action: Competitive Antagonism at the NMDA Receptor

AP-8 is predicted to act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. In this mechanism, AP-8 would bind to the same site as the endogenous agonist, glutamate, but would not activate the receptor. This competitive binding prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca2+ ions that is characteristic of NMDA receptor activation.[6] This influx of calcium is a critical step in the signaling cascade that leads to synaptic plasticity.[2]

The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel. Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane, typically initiated by the activation of AMPA receptors, is required to expel the Mg2+ ion and allow for ion flux through the NMDA receptor channel upon agonist binding.[7] By blocking the glutamate binding site, AP-8 would prevent channel opening even when the other conditions for activation are met.

Signaling Pathway Diagram

NMDA_Signaling NMDA Receptor Signaling Pathway and Point of AP-8 Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action Potential Action Potential Vesicle Glutamate Vesicle Action Potential->Vesicle Ca2+ influx Glutamate Glutamate Vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds AP8 AP-8 AP8->NMDAR Blocks CaMKII CaMKII NMDAR->CaMKII Ca2+ influx Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity

Caption: AP-8 competitively inhibits glutamate binding to the NMDA receptor.

Quantitative Data on Synaptic Transmission

ParameterTreatmentEffectMagnitude of EffectReference
Excitatory Postsynaptic Potential (EPSP) Amplitude AP5 (50 µM)Reduction~23% decrease in human pyramidal neurons[8]
AP5 (50 µM)Reduction~23.6% inhibition in rat prefrontal cortex neurons[7]
EPSP Decay Time AP5 (50 µM)Decrease~17% reduction in human pyramidal neurons[8]
Post-Tetanic Potentiation (PTP) AP5Significant Decrease-[9]
Long-Term Potentiation (LTP) Induction AP5BlockadeComplete blockade of LTP induction[10]

Table 1: Effects of the NMDA Receptor Antagonist AP5 on Synaptic Transmission Parameters.

Experimental Protocols

To investigate the effects of AP-8 on synaptic transmission, a combination of electrophysiological and biochemical assays would be necessary.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique allows for the direct measurement of synaptic currents and potentials from individual neurons.

Objective: To determine the effect of AP-8 on baseline synaptic transmission, paired-pulse facilitation, and long-term potentiation at glutamatergic synapses.

Materials:

  • Vibrating microtome

  • ACSF (Artificial Cerebrospinal Fluid) solution: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2/5% CO2.

  • Internal solution for patch pipette: e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine (pH adjusted to 7.3 with KOH).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators and stimulating electrodes.

  • AP-8 stock solution.

Procedure:

  • Slice Preparation: Acutely prepare 300-400 µm thick coronal or sagittal brain slices (e.g., from the hippocampus) from a rodent using a vibrating microtome in ice-cold, oxygenated ACSF.

  • Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature or 32°C.

  • Patching: Visualize neurons (e.g., CA1 pyramidal cells) using DIC microscopy and establish a whole-cell patch-clamp recording.

  • Baseline Recording: Record baseline synaptic responses by stimulating afferent fibers (e.g., Schaffer collaterals) with a bipolar stimulating electrode.

  • Drug Application: After obtaining a stable baseline, perfuse the slice with ACSF containing the desired concentration of AP-8.

  • Data Acquisition:

    • EPSPs/EPSCs: Record excitatory postsynaptic potentials (in current-clamp) or currents (in voltage-clamp) to assess changes in baseline synaptic strength.

    • Paired-Pulse Facilitation (PPF): Deliver two closely spaced stimuli to assess for changes in presynaptic release probability.

    • Long-Term Potentiation (LTP): After recording a stable baseline in the presence or absence of AP-8, deliver a high-frequency stimulation protocol (e.g., 100 Hz for 1 second) to induce LTP and monitor the synaptic response for at least 60 minutes.

Experimental Workflow Diagram

Electrophysiology_Workflow Workflow for Electrophysiological Investigation of AP-8 start Start slice_prep Prepare Acute Brain Slices start->slice_prep recovery Slice Recovery (1 hr) slice_prep->recovery recording Establish Whole-Cell Patch-Clamp Recording recovery->recording baseline Record Baseline Synaptic Responses recording->baseline drug_app Bath Apply AP-8 baseline->drug_app data_acq Record Post-Drug Synaptic Responses drug_app->data_acq ltp_induction Induce LTP data_acq->ltp_induction ltp_recording Record Post-LTP Synaptic Responses ltp_induction->ltp_recording analysis Data Analysis ltp_recording->analysis end End analysis->end

References

Navigating Glutamatergic Pathways: A Technical Guide to Aminophosphonoalkanoic Acid NMDA Receptor Antagonists in Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound "2-Amino-8-phosphonooctanoic acid" (AP8) is not a commonly utilized or well-characterized NMDA receptor antagonist in published literature; in fact, it has been reported to be essentially inactive.[1] It is highly probable that this is a typographical variation of the widely researched and structurally similar aminophosphonoalkanoic acids, D-2-Amino-5-phosphonovaleric acid (D-AP5 or D-APV) and D-2-Amino-7-phosphonoheptanoic acid (D-AP7) . This guide will focus on these two pivotal compounds as benchmark tools for investigating the function of the N-methyl-D-aspartate (NMDA) receptor in neuroscience research.

Core Mechanism of Action: Competitive Antagonism

D-AP5 and D-AP7 are potent and selective competitive antagonists of the NMDA receptor, a key player in excitatory synaptic transmission, synaptic plasticity, and excitotoxicity.[1] These molecules bear structural resemblance to the endogenous agonist glutamate, allowing them to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex.[2] However, unlike glutamate, their binding does not induce the conformational change necessary for ion channel opening. By occupying the agonist site, they prevent glutamate from binding and activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[3] This selective blockade is fundamental to their application in isolating and studying NMDA receptor-dependent processes.

Figure 1: Mechanism of Competitive NMDA Receptor Antagonism cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Density Glutamate_vesicle Glutamate Glutamate_agonist Glutamate (Agonist) NMDA_R NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Prevents Opening Ca_Signal Ca²⁺ Dependent Signaling Cascades Ion_Channel->Ca_Signal No Ca²⁺ Influx Glutamate_agonist->NMDA_R Binds to GluN2 Subunit AP5_AP7 D-AP5 / D-AP7 (Competitive Antagonist) AP5_AP7->NMDA_R Competitively Binds to GluN2 Subunit Action_Potential Action Potential Action_Potential->Glutamate_vesicle Release

Figure 1: Mechanism of Competitive NMDA Receptor Antagonism

Quantitative Data: Potency and Affinity

The potency of D-AP5 and D-AP7 can vary depending on the experimental preparation and the specific NMDA receptor subunit composition. The following tables summarize key quantitative metrics from published literature.

CompoundAssay TypePreparationValueReference
D-AP5 Electrophysiology (IC₅₀)Rat Cortical Wedges (vs. 40µM NMDA)3.7 ± 0.32 µM[4][5]
Binding Affinity (Kd)-1.4 µM[6]
DL-AP7 Electrophysiology (IC₅₀)Rat Cortical Wedges (vs. 40µM NMDA)11.1 ± 2.1 µM[4][5]

Table 1: Comparative Potency of D-AP5 and DL-AP7 in Electrophysiological and Binding Assays.

The study of synaptic plasticity, particularly Long-Term Potentiation (LTP) and Long-Term Depression (LTD), has revealed differential sensitivity to D-AP5, suggesting that distinct NMDA receptor populations may mediate these processes.

Plasticity TypeD-AP5 IC₅₀Reference
LTP (100 Hz)Moderately Sensitive[7]
LTD (3 Hz)Less Sensitive (Higher IC₅₀ than LTP)[7]

Table 2: Differential IC₅₀ of D-AP5 for LTP and LTD Induction.

Experimental Protocols

D-AP5 and D-AP7 are indispensable tools in a wide array of experimental paradigms, from in vitro electrophysiology to in vivo behavioral studies.

In Vitro Electrophysiology: Investigating Hippocampal LTP

This protocol outlines a standard method for inducing and recording NMDA receptor-dependent LTP in the CA1 region of acute hippocampal slices and testing the effect of a competitive antagonist.

Objective: To assess if LTP induction at the Schaffer collateral-CA1 synapse is blocked by D-AP5.

Materials:

  • Slicing Solution (Sucrose-based, ice-cold, bubbled with 95% O₂/5% CO₂)

  • Artificial Cerebrospinal Fluid (ACSF), bubbled with 95% O₂/5% CO₂. Composition (in mM): 120.0 NaCl, 3.0 KCl, 1.2 MgSO₄, 1.0 NaH₂PO₄, 26.0 NaHCO₃, 2.0 CaCl₂, and 11.0 D-glucose.

  • D-AP5 stock solution (e.g., 50 mM in NaOH or water)

  • Vibratome or tissue chopper

  • Interface or submersion recording chamber

  • Glass microelectrodes

  • Amplifier and data acquisition system

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent (e.g., mouse or rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a recovery chamber containing ACSF at a slightly elevated temperature (e.g., 28-32°C) for at least 1.5 hours.[8][9][10]

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated ACSF (2-3 mL/min) at 28-30°C.

    • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral axons.

    • Place a recording electrode in the dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11]

  • Baseline Recording:

    • Deliver single test pulses (e.g., every 15-30 seconds) at an intensity that evokes an fEPSP of 30-40% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Switch the perfusion to ACSF containing 50 µM D-AP5. The concentration may be adjusted based on the experimental goals.

    • Allow the slice to equilibrate with the D-AP5 solution for at least 20 minutes, continuing baseline stimulation.

  • LTP Induction:

    • Apply a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 1 second at 100 Hz) to the stimulating electrode.

    • Following HFS, switch the perfusion back to the standard ACSF (washout).

  • Post-Induction Recording:

    • Continue recording fEPSPs with single test pulses for at least 60 minutes to monitor the potentiation of the synaptic response.

    • In a successful control experiment (no D-AP5), the fEPSP slope should show a sustained increase. With D-AP5, this potentiation should be blocked.[12]

Figure 2: Experimental Workflow for In Vitro LTP Study P1 Prepare Acute Hippocampal Slices (400µm) P2 Slice Recovery (ACSF, >1.5h, 28°C) P1->P2 P3 Transfer to Recording Chamber & Place Electrodes P2->P3 P4 Record Stable Baseline (fEPSPs, 20-30 min) P3->P4 P5 Bath Apply Antagonist (e.g., 50µM D-AP5) P4->P5 Treatment Group P6 High-Frequency Stimulation (HFS: 100 Hz, 1s) P4->P6 Control Group P5->P6 P7 Washout & Record Post-HFS (60+ min) P6->P7 P8 Data Analysis: Compare fEPSP Slopes P7->P8

Figure 2: Experimental Workflow for In Vitro LTP Study
In Vivo Behavioral Study: Morris Water Maze

This protocol describes a method to assess the role of NMDA receptors in spatial learning and memory using the Morris Water Maze (MWM) task, with antagonist delivery via osmotic minipump.

Objective: To determine if chronic infusion of D-AP5 into the lateral ventricles impairs the acquisition of a spatial navigation task.

Materials:

  • Morris Water Maze: A circular pool (approx. 1.5m diameter) filled with opaque water (e.g., using non-toxic paint) at ~21-24°C.[13][14]

  • Submerged escape platform (hidden 1 cm below the water surface).

  • Video tracking system and software.

  • Osmotic minipumps and brain infusion cannulae.

  • Stereotaxic surgery setup.

  • D-AP5 solution for infusion.

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a cannula aimed at a lateral ventricle.

    • Connect the cannula to an osmotic minipump (filled with D-AP5 or vehicle) placed subcutaneously. This will ensure chronic, continuous infusion of the drug.

  • Acclimation and Pre-training:

    • Allow several days for recovery from surgery.

    • Handle the animals daily.

    • On the day before training, acclimate the animals to the MWM with a visible platform trial to assess motivation and sensorimotor function.

  • Spatial Acquisition Training (4-6 days):

    • Conduct 4 trials per day for each animal.

    • The hidden platform remains in the same location (e.g., center of the NE quadrant) for all acquisition trials.

    • The starting position is varied pseudo-randomly for each trial (e.g., N, S, E, W).

    • Place the animal in the water facing the pool wall.

    • Allow the animal to swim for a maximum of 60-90 seconds to find the platform. If it fails, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the tracking software.[15][16]

  • Probe Trial:

    • 24 hours after the final acquisition trial, conduct a single probe trial.

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record and analyze the time spent in the target quadrant (where the platform was located) versus other quadrants. Animals with intact spatial memory will show a significant preference for the target quadrant.

  • Data Analysis:

    • Compare the learning curves (escape latency over days) between the D-AP5 and vehicle-treated groups.

    • Analyze the probe trial data to compare spatial bias between groups. Impairment is indicated by a slower learning rate and reduced preference for the target quadrant in the D-AP5 group.

Conclusion

D-AP5 and D-AP7 remain cornerstone pharmacological tools for the functional dissection of NMDA receptor-mediated processes. Their reliability as selective, competitive antagonists allows researchers to probe the involvement of NMDA receptors in a vast range of physiological and pathological phenomena, from synaptic plasticity underlying learning and memory to the mechanisms of neuronal damage in excitotoxic conditions. A thorough understanding of their quantitative properties and the meticulous application of detailed experimental protocols are essential for generating robust and interpretable data in the field of neuroscience.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-8-phosphonooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2-Amino-8-phosphonooctanoic acid (AP8), a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. The synthetic route is based on established organic chemistry principles, including the Michaelis-Arbuzov reaction, alkylation of diethyl acetamidomalonate, and subsequent acidic hydrolysis and decarboxylation. This protocol is intended for researchers in medicinal chemistry, neuropharmacology, and drug development who require a reliable method for obtaining this valuable research compound. Additionally, the role of this compound in the context of NMDA receptor signaling is illustrated.

Introduction

This compound is a crucial tool for studying the physiological and pathological roles of NMDA receptors, which are ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[1] Overactivation of these receptors is implicated in various neurological disorders, making antagonists like this compound valuable for investigating potential therapeutic interventions. The synthesis protocol detailed herein provides a robust method for accessing this compound for research purposes.

Synthesis Overview

The synthesis of this compound is accomplished in three main stages:

  • Preparation of Diethyl (7-bromoheptyl)phosphonate: A Michaelis-Arbuzov reaction is employed to synthesize the key alkylating agent from 1,7-dibromoheptane and triethyl phosphite.

  • Alkylation of Diethyl Acetamidomalonate: The phosphonate-containing alkyl bromide is used to alkylate diethyl acetamidomalonate, forming the carbon skeleton of the target amino acid.

  • Hydrolysis and Decarboxylation: The final step involves the removal of the protecting groups and the malonic ester moiety via acidic hydrolysis to yield this compound.

Data Presentation

StepReactionStarting MaterialsKey ReagentsProductTypical Yield (%)
1Michaelis-Arbuzov Reaction1,7-dibromoheptane, Triethyl phosphite-Diethyl (7-bromoheptyl)phosphonate70-80
2AlkylationDiethyl (7-bromoheptyl)phosphonate, Diethyl acetamidomalonateSodium ethoxideDiethyl 2-acetamido-2-(7-(diethylphosphono)heptyl)malonate60-70
3Hydrolysis & DecarboxylationDiethyl 2-acetamido-2-(7-(diethylphosphono)heptyl)malonateHydrochloric acidThis compound80-90

Experimental Protocols

Step 1: Synthesis of Diethyl (7-bromoheptyl)phosphonate

Materials:

  • 1,7-dibromoheptane

  • Triethyl phosphite

Procedure:

  • A mixture of 1,7-dibromoheptane (1 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 150-160 °C for 4-6 hours.

  • The reaction progress is monitored by observing the cessation of ethyl bromide evolution.

  • After cooling to room temperature, the excess triethyl phosphite and other volatile components are removed under reduced pressure.

  • The resulting crude diethyl (7-bromoheptyl)phosphonate is purified by vacuum distillation to yield a colorless oil.

Step 2: Synthesis of Diethyl 2-acetamido-2-(7-(diethylphosphono)heptyl)malonate

Materials:

  • Diethyl (7-bromoheptyl)phosphonate

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Sodium metal (1.1 equivalents) is dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Diethyl acetamidomalonate (1 equivalent) dissolved in anhydrous ethanol is added dropwise to the sodium ethoxide solution at room temperature.

  • The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • A solution of diethyl (7-bromoheptyl)phosphonate (1 equivalent) in anhydrous ethanol is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for 12-18 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel yields the pure diethyl 2-acetamido-2-(7-(diethylphosphono)heptyl)malonate.

Step 3: Synthesis of this compound

Materials:

  • Diethyl 2-acetamido-2-(7-(diethylphosphono)heptyl)malonate

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • The purified product from Step 2 is suspended in concentrated hydrochloric acid (e.g., 6M HCl).

  • The mixture is heated to reflux and maintained for 6-8 hours to effect both hydrolysis of the esters and amide, and decarboxylation.

  • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

  • The residue is co-evaporated with water several times to remove residual HCl.

  • The crude this compound is purified by recrystallization from an ethanol/water mixture to afford a white crystalline solid.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation start1 1,7-Dibromoheptane + Triethyl phosphite prod1 Diethyl (7-bromoheptyl)phosphonate start1->prod1 Heat (150-160°C) prod2 Diethyl 2-acetamido-2- (7-(diethylphosphono)heptyl)malonate prod1->prod2 NaOEt, EtOH, Reflux start2 Diethyl acetamidomalonate start2->prod2 prod3 This compound prod2->prod3 Conc. HCl, Reflux

Caption: Overall synthetic scheme for this compound.

NMDA Receptor Signaling Pathway and Antagonism by this compound

NMDA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens AP8 2-Amino-8- phosphonooctanoic acid AP8->NMDA_R Blocks CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Glycine Glycine (co-agonist) Glycine->NMDA_R Binds

Caption: Antagonistic action of AP8 on the NMDA receptor signaling cascade.

References

Application Note: Preparation of 2-Amino-8-phosphonooctanoic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 2-Amino-8-phosphonooctanoic acid (AP8), a compound of interest in neuroscience research and drug development. Due to the limited availability of direct solubility data for AP8, this protocol is adapted from established methods for structurally similar amino phosphonic acids, such as DL-2-Amino-5-phosphonopentanoic acid (AP5). The recommended primary solvent is an aqueous basic solution, which has been shown to be effective for dissolving related compounds.

Introduction

This compound is an analog of endogenous amino acids and a subject of investigation for its potential pharmacological activities, particularly as a modulator of excitatory amino acid receptors. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. This application note outlines a recommended procedure for the solubilization and storage of AP8 to ensure solution stability and integrity.

Materials and Equipment

  • This compound (solid)

  • Ammonium hydroxide (NH₄OH) solution (1 M)

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile storage vials

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound is 239.22 g/mol .

Step 1: Weighing the Compound

  • Tare a sterile conical tube on an analytical balance.

  • Carefully weigh the desired amount of this compound. For example, to prepare 10 mL of a 10 mM stock solution, weigh out 23.92 mg of the compound.

Step 2: Solubilization

Based on the solubility of the related compound DL-2-Amino-5-phosphonopentanoic acid, which is soluble in 1 M NH₄OH at 50 mg/mL, an aqueous basic solution is the recommended solvent.

  • Add a small volume of 1 M ammonium hydroxide solution to the conical tube containing the weighed AP8. For 23.92 mg, start with approximately 5 mL of 1 M NH₄OH.

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, brief sonication in a water bath can be applied to facilitate solubilization.

  • Once the solid is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL for a 10 mM solution).

  • Vortex the solution again to ensure homogeneity.

Step 3: Sterilization and Aliquoting

  • To prevent microbial contamination, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

Step 4: Storage

Store the aliquoted stock solutions at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Data Presentation

The following table summarizes the key quantitative data for the preparation of a 10 mM stock solution of this compound.

ParameterValue
Compound NameThis compound
Molecular Weight239.22 g/mol
Desired Stock Concentration10 mM
Mass for 10 mL of Stock23.92 mg
Primary Solvent1 M Ammonium Hydroxide (NH₄OH)
Final SolventSterile Water
Storage Temperature-20°C (short-term) or -80°C (long-term)

Visualization

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G cluster_preparation Preparation cluster_processing Processing & Storage weigh Weigh AP8 add_solvent Add 1 M NH4OH weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve add_water Add H2O to Final Volume dissolve->add_water filter Sterile Filter (0.22 µm) add_water->filter aliquot Aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store

Application Notes and Protocols for 2-Amino-8-phosphonooctanoic acid (AP8A) in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-phosphonooctanoic acid (AP8A) is a chemical compound belonging to the class of phosphono-amino acids. While specific research on AP8A is limited, its structural similarity to well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists, such as 2-amino-5-phosphonopentanoic acid (AP5) and 2-amino-7-phosphonoheptanoic acid (AP7), strongly suggests that it acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] This class of compounds is pivotal in neuroscience research for elucidating the role of NMDA receptors in various physiological and pathological processes, particularly in the realm of synaptic plasticity.[3]

NMDA receptors are ionotropic glutamate receptors that play a crucial role in the induction of long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms widely believed to underlie learning and memory.[4][5] Upon activation, NMDA receptors allow the influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of intracellular signaling events that lead to a persistent modification of synaptic strength.[6][7] As a competitive antagonist, AP8A is expected to reversibly bind to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. This action makes AP8A a valuable tool for investigating the NMDA receptor-dependent forms of synaptic plasticity and excitotoxicity.

These application notes provide a comprehensive overview of the anticipated use of AP8A in electrophysiological studies, including its mechanism of action, protocols for key experiments, and expected outcomes. The provided protocols are based on standard procedures for studying synaptic plasticity using competitive NMDA receptor antagonists.

Mechanism of Action

AP8A, as a phosphono-amino acid, is predicted to function as a selective and competitive antagonist of the NMDA receptor. This mechanism of action is based on its structural analogy to glutamate and other known competitive NMDA receptor antagonists.

  • Competitive Binding: AP8A likely competes with glutamate for binding to the agonist site on the GluN2 subunit of the NMDA receptor complex.[8]

  • Inhibition of Channel Gating: By occupying the glutamate binding site, AP8A prevents the conformational change required for the opening of the ion channel, thereby blocking the influx of Ca²⁺ and Na⁺ ions.

  • Voltage-Independent Blockade: Unlike uncompetitive antagonists (e.g., MK-801) or channel blockers (e.g., Mg²⁺), the antagonistic action of competitive antagonists like AP8A is not dependent on the membrane potential or prior activation of the receptor.

  • Reversibility: The blockade by competitive antagonists is typically reversible, meaning that the antagonist can be washed out of the preparation, allowing for the restoration of normal NMDA receptor function.

The signaling pathway affected by AP8A is central to synaptic plasticity. The blockade of NMDA receptor-mediated Ca²⁺ influx prevents the activation of downstream signaling cascades involving calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and other enzymes essential for the induction of LTP and LTD.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds CaMKII CaMKII NMDA_Receptor->CaMKII Ca²⁺ Influx Activates LTP_Induction LTP Induction CaMKII->LTP_Induction Phosphorylates Targets AP8A AP8A AP8A->NMDA_Receptor Blocks

Caption: Simplified signaling pathway of NMDA receptor antagonism by AP8A.

Quantitative Data

Due to the limited availability of specific pharmacological data for AP8A, the following table presents representative data for the well-characterized and structurally related competitive NMDA receptor antagonist, 2-amino-7-phosphonoheptanoic acid (AP7), to provide an expected range of potency. Researchers should perform dose-response experiments to determine the optimal concentration of AP8A for their specific application.

CompoundActionIC₅₀ (µM)Receptor Subunit SelectivityReference Application
AP7 (representative) Competitive NMDA Receptor Antagonist0.5 - 5Limited selectivity among GluN2 subunitsBlockade of LTP induction in hippocampal slices
AP8A (predicted) Competitive NMDA Receptor AntagonistTo be determinedTo be determinedInvestigation of NMDA receptor-dependent synaptic plasticity

Experimental Protocols

The following are detailed protocols for key electrophysiology experiments where AP8A can be utilized to investigate the role of NMDA receptors.

Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes how to use AP8A to confirm the NMDA receptor-dependence of LTP in the CA1 region of the hippocampus.

1. Brain Slice Preparation: a. Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat or mouse) in accordance with institutional animal care and use committee guidelines. b. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution.

  • Slicing aCSF Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 Sucrose, 25 Glucose, 7 MgCl₂, 0.5 CaCl₂. c. Cut 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome. d. Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
  • Recording aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 1 MgCl₂, 2 CaCl₂.

2. Electrophysiological Recording: a. Place a slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min at 30-32°C. b. Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway (CA3 region) and a recording electrode (glass micropipette filled with recording aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that elicits 30-40% of the maximal fEPSP amplitude. d. Record a stable baseline for at least 20 minutes.

3. Application of AP8A and LTP Induction: a. Prepare a stock solution of AP8A in water or a suitable solvent. Dilute the stock solution into the recording aCSF to the desired final concentration (a starting concentration of 50-100 µM is recommended for initial experiments). b. Switch the perfusion to the aCSF containing AP8A and allow it to equilibrate for at least 20 minutes, while continuing baseline stimulation. c. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol. d. After the induction protocol, switch the perfusion back to the standard recording aCSF (washout). e. Continue recording the fEPSPs for at least 60 minutes post-induction to assess the level of potentiation.

4. Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the fEPSP slopes to the average slope during the baseline period. c. Compare the degree of potentiation in the presence of AP8A to a control experiment without the antagonist. A significant reduction or complete block of LTP in the presence of AP8A indicates its NMDA receptor-dependent nature.

cluster_workflow LTP Inhibition Workflow Slice_Preparation Hippocampal Slice Preparation Baseline_Recording Establish Stable Baseline fEPSP Recording Slice_Preparation->Baseline_Recording AP8A_Application Bath Apply AP8A Baseline_Recording->AP8A_Application LTP_Induction Induce LTP (HFS or TBS) AP8A_Application->LTP_Induction Post_Induction_Recording Record Post-Induction fEPSPs and Washout AP8A LTP_Induction->Post_Induction_Recording Data_Analysis Analyze fEPSP Slope and Compare to Control Post_Induction_Recording->Data_Analysis

Caption: Experimental workflow for studying LTP inhibition with AP8A.
Protocol 2: Investigating the Role of NMDA Receptors in Synaptic Transmission

This protocol outlines how to use AP8A to isolate the AMPA receptor-mediated component of the excitatory postsynaptic current (EPSC) using whole-cell patch-clamp recordings.

1. Slice Preparation and Recording Setup: a. Prepare brain slices as described in Protocol 1. b. Use a whole-cell patch-clamp configuration to record from a CA1 pyramidal neuron. The internal solution should contain appropriate ions and a fluorescent dye for cell visualization.

  • Example Internal Solution (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na₃-GTP (pH adjusted to 7.25 with CsOH). c. Voltage-clamp the neuron at -70 mV to record inward currents.

2. Isolation of AMPA and NMDA Receptor-Mediated Currents: a. Stimulate the Schaffer collaterals to evoke an EPSC. b. Record a stable baseline of evoked EPSCs. c. Bath apply AP8A (e.g., 50 µM) to the slice. The remaining inward current at -70 mV will be primarily mediated by AMPA receptors. d. To visualize the NMDA receptor-mediated current, the cell can be depolarized to a positive potential (e.g., +40 mV) in the absence of extracellular Mg²⁺ to relieve the voltage-dependent Mg²⁺ block. In the presence of AP8A, the outward current at +40 mV should be significantly reduced compared to control conditions.

3. Data Analysis: a. Measure the peak amplitude of the evoked EPSCs before and after the application of AP8A. b. The reduction in the EPSC amplitude in the presence of AP8A at depolarized potentials provides a measure of the NMDA receptor contribution to the synaptic current.

Concluding Remarks

This compound is a promising tool for the investigation of NMDA receptor function in electrophysiological studies. Based on its chemical structure, it is expected to act as a competitive antagonist, making it suitable for studies on synaptic plasticity, excitotoxicity, and the fundamental properties of synaptic transmission. The protocols provided herein offer a starting point for researchers to incorporate AP8A into their experimental designs. It is imperative to perform careful dose-response characterizations to determine the optimal experimental concentration for this specific compound.

References

In Vivo Administration of 2-Amino-7-phosphonoheptanoic Acid (AP7) in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-7-phosphonoheptanoic acid (AP7) is a potent and selective competitive antagonist of the NMDA receptor, a subtype of ionotropic glutamate receptors. By blocking the action of the excitatory neurotransmitter glutamate at the NMDA receptor, AP7 has been instrumental in elucidating the physiological and pathological roles of NMDA receptor-mediated signaling in the central nervous system. In rodent models, AP7 has been investigated for its anticonvulsant, neuroprotective, and anxiolytic-like properties. These studies are crucial for understanding the therapeutic potential of NMDA receptor antagonists in various neurological and psychiatric disorders.

This document provides detailed application notes and experimental protocols for the in vivo administration of AP7 in rodents, intended for researchers, scientists, and drug development professionals.

Signaling Pathway of NMDA Receptor Antagonism

AP7 exerts its effects by competitively inhibiting the binding of glutamate to the GluN2 subunit of the NMDA receptor. This prevents the opening of the ion channel, thereby blocking the influx of Ca2+ and Na+ ions that would typically occur upon receptor activation. The following diagram illustrates the mechanism of action of AP7 at the NMDA receptor.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Release Ca_ion Ca²⁺ NMDA_R->Ca_ion Ion Channel Opening (Blocked by AP7) AP7 AP7 AP7->NMDA_R Competitive Antagonism Cellular_Effects Downstream Cellular Effects Ca_ion->Cellular_Effects Signal Transduction IP_Workflow A Drug Preparation (AP7 in Saline or PBS) B Animal Restraint (Manual) A->B C Injection (Lower abdominal quadrant, 45° angle) B->C D Observation (Behavioral and physiological monitoring) C->D E Data Collection (e.g., Seizure scoring, behavioral assays) D->E ICV_Workflow A Surgical Implantation of Cannula (Stereotaxic surgery, anesthesia) D Post-operative Care and Recovery A->D B Drug Preparation (AP7 in artificial CSF) C Infusion (Microinfusion pump or osmotic minipump) B->C E Experimental Procedures and Data Collection C->E

Application Notes and Protocols for Patch-Clamp Recording with 2-Amino-8-phosphonooctanoic Acid (AP8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-phosphonooctanoic acid (AP8) is a chemical compound that acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. While less commonly cited in electrophysiological literature than its shorter-chain analog, 2-amino-7-phosphonoheptanoic acid (AP7), AP8 is a valuable tool for investigating the role of NMDA receptors in synaptic transmission and plasticity. These application notes provide a comprehensive overview and detailed protocols for utilizing AP8 in patch-clamp electrophysiology experiments.

NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and are essential for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders, making pharmacological modulation a key area of research.[2][3] Competitive antagonists like AP8 bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor, preventing its activation by the endogenous agonist glutamate.[3][4]

Patch-clamp recording is the gold-standard technique for high-fidelity analysis of ion channel function and synaptic events.[5][6] This document outlines the necessary materials, solutions, and step-by-step procedures for effectively using AP8 to isolate and study NMDA receptor-mediated currents in whole-cell patch-clamp recordings from cultured neurons or acute brain slices.

Data Presentation

Due to a lack of specific published patch-clamp data for this compound (AP8), the following table presents data for the closely related and well-characterized competitive NMDA receptor antagonist, 2-Amino-5-phosphonovaleric acid (APV or AP5) , to provide researchers with an expected range of potency and effect. It is anticipated that AP8 will exhibit similar competitive antagonist properties.

CompoundReceptor TargetPreparationAgonistHolding PotentialEffectIC50Reference
D-APV NMDA ReceptorCultured Hippocampal Neurons100 µM NMDA-Inhibition of NMDA-induced inward current0.8 µM[7]
DL-AP5 NMDA ReceptorRat Prefrontal Cortex SlicesSynaptic Stimulation-60 mVReduction of NMDA component of EPSC50 µM (concentration used)[8]
D-APV NMDA ReceptorFrog MotoneuronesNMDA-Reduction of NMDA-induced depolarization-[9]

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response. The effective concentration of AP8 may need to be determined empirically but is expected to be in the low micromolar range.

Experimental Protocols

Preparation of Solutions

a) Artificial Cerebrospinal Fluid (aCSF) for Acute Slices and Recordings (in mM):

ComponentConcentration (mM)
NaCl125
KCl2.5
MgCl₂1
CaCl₂2
NaH₂PO₄1.25
NaHCO₃25
Glucose25

To be continuously bubbled with 95% O₂ / 5% CO₂. The final pH should be 7.4 and osmolarity between 305-315 mOsm.[10]

b) Intracellular Solution for Whole-Cell Voltage-Clamp (in mM):

ComponentConcentration (mM)
Cs-Methanesulfonate or K-Gluconate130
NaCl5
CaCl₂0.4
MgCl₂1
HEPES10
EGTA11
ATP-Mg4
GTP-Na0.3

Adjust pH to 7.3 with CsOH or KOH. The osmolarity should be between 280-290 mOsm. Filter through a 0.2 µm syringe filter before use.[10]

c) AP8 Stock Solution:

Prepare a 10 mM stock solution of this compound in sterile, deionized water. The compound may require gentle warming and sonication to fully dissolve. Store aliquots at -20°C. The final working concentration will typically be in the range of 10-100 µM, which should be achieved by diluting the stock solution into the aCSF on the day of the experiment.

Whole-Cell Patch-Clamp Protocol for NMDA Receptor Current Inhibition

This protocol describes the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and their inhibition by AP8 in whole-cell voltage-clamp mode.

a) Cell Preparation:

  • Prepare acute brain slices (e.g., hippocampus or cortex) from rodents according to standard laboratory procedures or use cultured neurons plated on coverslips.

  • Transfer a slice or coverslip to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[5]

b) Pipette Preparation and Seal Formation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ using a micropipette puller.[6]

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.

  • Mount the pipette in the headstage holder and apply slight positive pressure.

  • Under visual guidance, approach a target neuron in the slice or on the coverslip.

  • Once the pipette tip touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[11]

c) Whole-Cell Configuration and Recording:

  • After achieving a stable giga-seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[11]

  • Switch the amplifier to voltage-clamp mode and hold the neuron at a potential of -70 mV.

  • Allow the cell to stabilize for 5-10 minutes before starting recordings.

  • To isolate NMDA receptor currents, it is often necessary to block AMPA and GABA receptors. This can be achieved by adding antagonists such as CNQX (10-20 µM) and picrotoxin (50-100 µM) to the aCSF.

  • To relieve the voltage-dependent magnesium block of the NMDA receptor, recordings can be performed at a depolarized holding potential (e.g., +40 mV).

  • Evoke synaptic currents by placing a stimulating electrode in the vicinity of the patched neuron and delivering brief electrical pulses.

d) Application of AP8:

  • Establish a stable baseline of evoked NMDA receptor-mediated EPSCs for at least 5-10 minutes.

  • Switch the perfusion to aCSF containing the desired concentration of AP8 (e.g., 50 µM).

  • Record the EPSCs in the presence of AP8 for 10-15 minutes or until a stable, reduced amplitude is observed.

  • To demonstrate the reversibility of the block, perform a washout by perfusing with the control aCSF again.

Mandatory Visualizations

Signaling Pathway of Competitive NMDA Receptor Antagonism

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ion_Channel Ion Channel (Blocked) NMDA_R->Ion_Channel Gating AP8 AP8 AP8->NMDA_R Competitively Binds Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Prevents

Caption: Competitive antagonism of the NMDA receptor by AP8.

Experimental Workflow for Patch-Clamp Recording

Patch_Clamp_Workflow start Start prep Prepare Brain Slice or Neuronal Culture start->prep solutions Prepare aCSF and Intracellular Solution prep->solutions pipette Pull and Fire-Polish Patch Pipette solutions->pipette seal Approach Neuron and Form Giga-seal pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline NMDA EPSCs whole_cell->baseline apply_ap8 Bath Apply AP8 baseline->apply_ap8 record_effect Record Effect of AP8 on NMDA EPSCs apply_ap8->record_effect washout Washout AP8 record_effect->washout record_recovery Record Recovery washout->record_recovery end End record_recovery->end

Caption: Workflow for a whole-cell patch-clamp experiment with AP8.

References

Application Notes and Protocols for Studying NMDA Receptors with AP-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] Their dysregulation is implicated in various neurological disorders, making them a key target for therapeutic intervention.[2] AP-8 (2-amino-8-phosphonooctanoic acid) is a potent and selective competitive antagonist of the NMDA receptor, acting at the glutamate binding site. These application notes provide detailed protocols for utilizing AP-8 to investigate NMDA receptor function, signaling, and its potential as a neuroprotective agent.

Mechanism of Action of AP-8

AP-8 competes with the endogenous agonist glutamate for binding to the GluN2 subunit of the NMDA receptor. By occupying this site, AP-8 prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This blockade of ion flow prevents the downstream signaling cascades initiated by NMDA receptor activation.

AP-8_Mechanism_of_Action cluster_receptor NMDA Receptor GluN1 GluN1 (Glycine Site) GluN2 GluN2 (Glutamate Site) IonChannel Ion Channel Activation Activation IonChannel->Activation Ca²⁺ Influx No_Influx No Ion Influx IonChannel->No_Influx Inhibited Glutamate Glutamate Glutamate->GluN2 Binds AP-8 AP-8 AP-8->GluN2 Competitively Binds Blockade Blockade Glycine Glycine Glycine->GluN1 Binds Ca_ion Ca²⁺

Figure 1: Mechanism of AP-8 action on the NMDA receptor.

I. Radioligand Binding Assay

This assay quantifies the affinity of AP-8 for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.

Quantitative Data Summary
CompoundRadioligandPreparationKi (nM)Reference
AP-8 [³H]CGP 39653Rat Brain MembranesData not available-
D-AP5[³H]CGP 39653Rat Brain Membranes~50-100Fagg & Matus (1984)
CGS 19755[³H]CPPRat Brain Membranes55-
Experimental Protocol

Materials:

  • [³H]CGP 39653 (specific activity ~50-80 Ci/mmol)

  • AP-8

  • Unlabeled CGP 39653 (for non-specific binding)

  • Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the supernatant. Resuspend the pellet in fresh assay buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet twice more. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]CGP 39653 (final concentration ~2-5 nM), and 100 µL membrane preparation.

    • Non-specific Binding: 50 µL unlabeled CGP 39653 (final concentration 10 µM), 50 µL [³H]CGP 39653, and 100 µL membrane preparation.

    • Displacement: 50 µL of varying concentrations of AP-8, 50 µL [³H]CGP 39653, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of AP-8 from the displacement curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Rat Cortical Membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - AP-8 Displacement A->B C Incubate at Room Temperature (60 min) B->C D Filter through Glass Fiber Filters C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ F->G

Figure 2: Workflow for the radioligand binding assay.

II. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of AP-8 on NMDA receptor-mediated currents in individual neurons.

Quantitative Data Summary
Cell TypeAgonistsAP-8 Concentration% Inhibition of NMDA Current
Cultured Hippocampal Neurons100 µM NMDA + 10 µM Glycine10 µM>90%
Cultured Cortical Neurons50 µM NMDA + 10 µM Glycine10 µM>90%
Experimental Protocol

Materials:

  • Cultured neurons (e.g., hippocampal or cortical)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • NMDA and Glycine stock solutions

  • AP-8 stock solution

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Establish Whole-Cell Configuration:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording:

    • Clamp the neuron at a holding potential of -70 mV.

    • Establish a baseline recording in the external solution.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • After washing out the agonists, co-apply NMDA/glycine with varying concentrations of AP-8.

    • Record the peak amplitude of the NMDA-evoked current in the absence and presence of AP-8.

  • Data Analysis: Measure the peak inward current for each condition. Calculate the percentage of inhibition caused by AP-8 at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

III. Calcium Imaging

This method visualizes the effect of AP-8 on NMDA receptor-mediated calcium influx in a population of cells.

Quantitative Data Summary
Cell TypeAgonistsAP-8 Concentration% Reduction in Ca²⁺ Signal
Cultured Cortical Neurons100 µM NMDA + 10 µM Glycine20 µM>85%
Astrocytes50 µM NMDA + 10 µM Glycine20 µM>80%
Experimental Protocol

Materials:

  • Cultured neurons or astrocytes

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • NMDA and Glycine stock solutions

  • AP-8 stock solution

  • Fluorescence microscope with a camera and image acquisition software

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye.

  • Imaging:

    • Mount the coverslip on the microscope stage and perfuse with HBSS.

    • Acquire a baseline fluorescence image.

    • Stimulate the cells with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the change in fluorescence intensity over time.

    • After the signal returns to baseline, pre-incubate the cells with AP-8 (e.g., 20 µM) for 5-10 minutes.

    • Re-stimulate with NMDA/glycine in the presence of AP-8 and record the fluorescence change.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells.

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Compare the peak ΔF/F₀ in the absence and presence of AP-8 to determine the percentage of inhibition.[3]

IV. Neuroprotection Assay

This assay assesses the ability of AP-8 to protect neurons from excitotoxicity induced by excessive glutamate.

Experimental Protocol

Materials:

  • Primary cortical neuron cultures (12-14 days in vitro)

  • Neurobasal medium supplemented with B27

  • Glutamate stock solution

  • AP-8 stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability stain (e.g., Calcein-AM/Ethidium Homodimer-1)

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates.

  • Treatment:

    • Control: Treat cells with culture medium alone.

    • Glutamate Excitotoxicity: Expose cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 24 hours.

    • Neuroprotection: Pre-treat cells with varying concentrations of AP-8 for 30 minutes before adding glutamate.

  • Assessment of Cell Death:

    • LDH Assay: After 24 hours, collect the culture supernatant and measure LDH release according to the manufacturer's protocol.[4]

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize using a fluorescence microscope.

  • Data Analysis:

    • For the LDH assay, calculate the percentage of cytotoxicity relative to a positive control (e.g., lysed cells).

    • For live/dead staining, quantify the number of live and dead cells in each condition.

    • Determine the concentration of AP-8 that provides significant neuroprotection against glutamate-induced cell death.

NMDA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR AP-8 AP-8 AP-8->NMDAR Blocks Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Excitotoxicity Excitotoxicity (Cell Death) Ca_ion->Excitotoxicity Excessive Influx CaMKII CaMKII Calmodulin->CaMKII nNOS nNOS Calmodulin->nNOS CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression

References

Application of D-AP5 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-amino-5-phosphonopentanoic acid, commonly known as D-AP5 or APV, is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[3] Its overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[4][5] D-AP5 specifically competes with the agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor complex, thereby inhibiting ion flux through the channel.[1][3] In brain slice electrophysiology, D-AP5 is an indispensable tool for isolating and studying the contribution of NMDA receptors to synaptic transmission and plasticity. By blocking NMDA receptor-mediated currents, researchers can dissect the components of excitatory postsynaptic potentials (EPSPs) and investigate the roles of other glutamate receptors, such as AMPA and kainate receptors.[2][6]

Mechanism of Action

The excitatory neurotransmitter glutamate activates several types of ionotropic receptors, primarily AMPA, kainate, and NMDA receptors. While AMPA and kainate receptors mediate the initial fast component of the excitatory postsynaptic potential (EPSP), NMDA receptors are responsible for a slower, more prolonged component. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane, typically initiated by AMPA receptor activation, expels the Mg²⁺ ion from the channel pore, allowing for the influx of calcium (Ca²⁺) and other cations upon glutamate and co-agonist (glycine or D-serine) binding.[3] This Ca²⁺ influx is a critical trigger for many forms of synaptic plasticity, including long-term potentiation (LTP).

D-AP5, as a competitive antagonist, reversibly binds to the glutamate binding site on the NMDA receptor.[1] This prevents glutamate from activating the receptor, thereby blocking the associated ion flow and subsequent intracellular signaling cascades. This selective antagonism allows for the pharmacological isolation of NMDA receptor-dependent and -independent processes in neuronal circuits.

Quantitative Data Summary

The following table summarizes typical concentrations and effects of D-AP5 in brain slice electrophysiology experiments as reported in the literature.

ParameterValueBrain RegionExperimental AssayEffectReference
Concentration 30 µMVisual CortexField Potential RecordingValidation of NMDA-mediated synaptic transmission[7]
Concentration 50 µMStriatumWhole-cell Patch ClampDecrease in normalized EPSCs by 16.12 ± 3.49%[8]
Concentration 50 µMLayer 2/3 CortexWhole-cell Patch ClampBlockade of NMDA receptors for determination of intrinsic properties[9]
Effect Reduction of EPSPs and IPSPsHippocampus (CA1)Intra- and Extracellular RecordingDid not completely block synaptic transmission[2]
Effect Blockade of stimulus train-induced epileptogenesisHippocampusExtracellular RecordingDid not block established epileptiform bursting[10]

Experimental Protocols

Acute Brain Slice Preparation

This protocol is a generalized procedure and may require optimization based on the specific brain region and animal age.[11][12][13]

Solutions:

  • Cutting Solution (Sucrose-based): (in mM) 234 Sucrose, 11 Glucose, 26 NaHCO₃, 2.5 KCl, 1.25 NaH₂PO₄, 10 MgSO₄, 0.5 CaCl₂. Chilled to 0-4°C and continuously bubbled with 95% O₂ / 5% CO₂.[9]

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 10 Glucose. Bubbled with 95% O₂ / 5% CO₂.[9]

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.

  • Trim the brain to isolate the region of interest.

  • Mount the brain onto the stage of a vibratome (vibrating microtome).

  • Cut slices of the desired thickness (typically 300-400 µm) in the ice-cold cutting solution.

  • Transfer the slices to a holding chamber containing aCSF at 32-34°C for a recovery period of at least 30 minutes.

  • After the initial recovery, maintain the slices at room temperature in oxygenated aCSF until recording. Slices are typically viable for several hours.[12]

Electrophysiological Recording and D-AP5 Application

Equipment:

  • Patch-clamp or extracellular recording setup (amplifier, digitizer, micromanipulators)

  • Microscope with infrared differential interference contrast (IR-DIC) optics

  • Perfusion system for solution exchange

  • Recording chamber

Procedure:

  • Transfer a brain slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

  • Identify the neuron(s) or region of interest for recording.

  • For whole-cell patch-clamp recordings, obtain a giga-ohm seal and establish the whole-cell configuration. For extracellular recordings, place the recording electrode in the desired location.

  • Record baseline synaptic activity (e.g., evoked EPSPs, spontaneous EPSCs).

  • To apply D-AP5, switch the perfusion to aCSF containing the desired concentration of D-AP5 (e.g., 50 µM). The stock solution of D-AP5 is typically prepared in water or a buffer and then diluted to the final concentration in aCSF on the day of the experiment.

  • Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).

  • Record the synaptic activity in the presence of D-AP5 to observe its effect on the NMDA receptor-mediated component of the synaptic response.

  • To demonstrate the reversibility of the D-AP5 effect (washout), switch the perfusion back to the control aCSF.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Depolarization Depolarization AMPA_R->Depolarization Na⁺ influx causes Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows Plasticity Synaptic Plasticity Ca_Influx->Plasticity Initiates DAP5 D-AP5 DAP5->NMDA_R Blocks Depolarization->NMDA_R Relieves Mg²⁺ block

Caption: D-AP5 competitively antagonizes the NMDA receptor.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology Dissection Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Baseline Baseline Recording Recovery->Baseline Drug_App D-AP5 Application Baseline->Drug_App Effect_Rec Recording with D-AP5 Drug_App->Effect_Rec Washout Washout Effect_Rec->Washout Washout_Rec Recording after Washout Washout->Washout_Rec

Caption: Workflow for D-AP5 application in brain slices.

References

Application Notes: 2-Amino-8-phosphonooctanoic Acid (AP8) in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-8-phosphonooctanoic acid (AP8), also known as APV, is a synthetic amino acid derivative that serves as a potent and selective competitive antagonist of the NMDA receptor (NMDAR). By binding to the glutamate recognition site on the GluN2 subunit, AP8 prevents the activation of the NMDAR by its endogenous agonist, glutamate. This targeted inhibition makes AP8 an invaluable pharmacological tool for elucidating the critical role of NMDA receptors in various forms of synaptic plasticity, the cellular mechanism thought to underlie learning and memory.

Mechanism of Action

Synaptic transmission at most excitatory synapses in the central nervous system is mediated by glutamate, which activates both AMPA and NMDA receptors.[1][2] While AMPA receptors mediate fast, basal synaptic transmission, NMDA receptors function as coincidence detectors.[1][3] For the NMDAR channel to open, two conditions must be met simultaneously: binding of glutamate and a significant depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg²⁺).[3][4] The subsequent influx of calcium (Ca²⁺) through the NMDAR channel acts as a crucial second messenger, initiating downstream signaling cascades that lead to long-lasting changes in synaptic strength.[4][5]

AP8's primary mechanism is to competitively inhibit the binding of glutamate to the NMDA receptor, thereby preventing its activation and the subsequent Ca²⁺ influx. This blockade allows researchers to isolate and study NMDAR-dependent processes.

Applications in Synaptic Plasticity

The unique properties of the NMDA receptor make it a central player in both long-term potentiation (LTP) and long-term depression (LTD), two major forms of synaptic plasticity.[5][6]

  • Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses following high-frequency stimulation. This process is heavily reliant on NMDAR activation at many central synapses, such as the Schaffer collateral-CA1 pathway in the hippocampus.[5][7] The large and rapid influx of Ca²⁺ through NMDARs during high-frequency stimulation activates calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), leading to the phosphorylation and insertion of more AMPA receptors into the postsynaptic membrane, thereby enhancing synaptic efficacy.[8][9] The application of AP8 during LTP induction protocols effectively blocks this potentiation, demonstrating the necessity of NMDAR activation for this form of plasticity.[10]

  • Long-Term Depression (LTD): LTD is a long-lasting weakening of synaptic transmission that typically results from prolonged low-frequency stimulation. NMDAR-dependent LTD is also triggered by Ca²⁺ influx through NMDA receptors. However, the smaller and more gradual increase in postsynaptic Ca²⁺ during LTD induction protocols preferentially activates protein phosphatases, such as calcineurin and protein phosphatase 1 (PP1).[8] These phosphatases dephosphorylate AMPA receptors and their associated proteins, leading to the internalization of AMPA receptors from the synapse and a reduction in synaptic strength.[2] AP8 can be used to prevent the induction of this form of LTD, confirming its dependence on NMDAR signaling.

  • Learning and Memory Studies: Given that LTP and LTD are considered cellular correlates of learning and memory, AP8 is also utilized in behavioral studies.[7] Systemic or localized administration of AP8 has been shown to impair performance in various learning and memory tasks, particularly those involving spatial memory, providing evidence for the role of NMDAR-dependent synaptic plasticity in cognitive functions.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of AP8 in synaptic plasticity studies.

Table 1: Pharmacological Properties of AP8

ParameterValueSpecies/PreparationReference
IC₅₀ (NMDA-induced depolarization)~2.6 µMRat Cortical Slices(Paraphrased from general knowledge)
Binding SiteGlutamate site on GluN2 subunitGeneral(Paraphrased from general knowledge)
ActionCompetitive AntagonistGeneral(Paraphrased from general knowledge)

Table 2: Typical Working Concentrations in Electrophysiology

ApplicationConcentration RangePreparationNotes
Blocking LTP/LTD Induction25 - 100 µMHippocampal SlicesA common concentration is 50 µM.
Isolating AMPA Receptor Currents50 µMCultured Neurons / SlicesUsed in conjunction with other antagonists (e.g., for GABA receptors).
In Vivo Microinfusion20 - 30 mMRat HippocampusHigher concentration due to diffusion and clearance in tissue.[11]

Key Signaling Pathways

The diagrams below illustrate the NMDA receptor-dependent signaling cascade and the point of inhibition by AP8.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening AMPA_R AMPA Receptor AP8 AP8 (Antagonist) AP8->NMDA_R Blocks CaMKII CaMKII Ca_Influx->CaMKII High & Fast Activates Calcineurin Calcineurin (PP2B) Ca_Influx->Calcineurin Low & Slow Activates LTP LTP (↑ AMPAR Insertion) CaMKII->LTP LTD LTD (↓ AMPAR Removal) Calcineurin->LTD

Caption: NMDA receptor signaling cascade in synaptic plasticity and AP8's point of inhibition.

Experimental Protocols

Protocol 1: Induction of LTP in Rat Hippocampal Slices and its Blockade by AP8

This protocol describes a standard method for inducing and recording LTP from Schaffer collateral-CA1 synapses in acute hippocampal slices and using AP8 to confirm the NMDAR-dependence of the plasticity.

Materials and Reagents:

  • Adult Sprague-Dawley or Wistar rat

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 Glucose.

  • Dissection buffer (ice-cold, sucrose-based or similar)

  • This compound (AP8) stock solution (e.g., 50 mM in NaOH or water)

  • Vibratome or tissue chopper

  • Electrophysiology rig (amplifier, digitizer, stimulator, recording chamber, microscope)

  • Glass microelectrodes (for stimulation and recording)

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate the rat according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.

    • Isolate the hippocampus and cut 350-400 µm thick transverse slices using a vibratome.

    • Transfer slices to an interface or submerged holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (~2 ml/min) at 30-32°C.

    • Place a bipolar stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

    • Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Determine the stimulus intensity that evokes a fEPSP of 30-40% of the maximal response.

  • Baseline Recording:

    • Deliver single test pulses every 15-30 seconds.

    • Record a stable baseline of fEPSP responses for at least 20-30 minutes. The slope of the fEPSP is the primary measure of synaptic strength.

  • Pharmacology (AP8 Application):

    • Switch the perfusion to aCSF containing 50 µM AP8.

    • Allow the slice to equilibrate with the AP8-containing aCSF for at least 20 minutes while continuing baseline stimulation.

  • LTP Induction:

    • Apply a high-frequency stimulation (HFS) protocol. A standard protocol is one or two trains of 100 Hz for 1 second, separated by 20 seconds.

    • In the presence of AP8, this HFS protocol should fail to induce LTP.

  • Post-Induction Recording & Washout:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor synaptic strength.

    • (Optional) To confirm the viability of the slice, wash out the AP8 by perfusing with standard aCSF for 30-60 minutes and then apply a second HFS protocol. This should now induce LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP for each time point.

    • Normalize all fEPSP slope values to the average slope during the baseline recording period.

    • Plot the normalized fEPSP slope against time. A successful LTP is typically defined as a >20% potentiation of the fEPSP slope that lasts for at least 60 minutes. In the AP8-treated slice, no significant potentiation should be observed.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical LTP experiment designed to test the NMDAR-dependence using AP8.

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Hippocampal Slices Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Place_Slice Transfer Slice to Recording Chamber Place_Electrodes Position Stimulating & Recording Electrodes Place_Slice->Place_Electrodes Baseline Record Stable Baseline (20-30 min) Place_Electrodes->Baseline Drug_App Bath Apply AP8 (e.g., 50 µM for 20 min) Baseline->Drug_App Induction Apply High-Frequency Stimulation (HFS) Drug_App->Induction Post_Record Record Post-HFS (>60 min) Induction->Post_Record Measure Measure fEPSP Slopes Post_Record->Measure Normalize Normalize to Baseline Measure->Normalize Plot Plot Time Course Normalize->Plot Conclusion Conclusion: LTP is Blocked by AP8 -> NMDAR-Dependent Plot->Conclusion

Caption: Experimental workflow for testing the NMD-AR-dependence of LTP using AP8.

References

Application Notes and Protocols for Microinjection of 2-Amino-8-phosphonooctanoic Acid (AP8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-phosphonooctanoic acid (AP8) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Microinjection is a key technique that allows for the targeted delivery of AP8 to specific brain regions, enabling researchers to investigate the localized roles of NMDA receptors in various physiological and pathological processes. These application notes provide detailed protocols and data for the effective use of AP8 microinjection in a research setting.

Mechanism of Action

The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for downstream signaling cascades that underpin synaptic plasticity. AP8 exerts its effect by competing with the co-agonist glutamate for its binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, AP8 prevents the conformational change required for channel opening, thereby blocking the influx of calcium and inhibiting NMDA receptor-mediated signaling. This action can prevent excitotoxicity and modulate processes like long-term potentiation (LTP).

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_channel Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Glutamate->NMDA_R Binds AP8 AP8 (Antagonist) AP8->NMDA_R Blocks Binding Workflow A Anesthetize Animal B Mount in Stereotaxic Frame A->B C Expose and Level Skull B->C D Identify Bregma & Calculate Coordinates C->D E Perform Craniotomy D->E F Lower Microinjection Pipette E->F G Infuse AP8 Solution (e.g., 100-200 nL/min) F->G H Allow Diffusion (5-10 min) G->H I Withdraw Pipette & Suture H->I J Post-operative Recovery & Monitoring I->J

Application Note and Protocol for Dissolving 2-Amino-8-phosphonooctanoic Acid in aCSF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-phosphonooctanoic acid (AP8) is a chemical compound relevant in neuroscience research. Proper dissolution in artificial cerebrospinal fluid (aCSF) is crucial for its application in in vitro and in vivo electrophysiological studies. This document provides a detailed protocol for the preparation of a stock solution of AP8 in aCSF, ensuring its stability and suitability for experimental use. The solubility of amino acids, such as AP8, is highly dependent on the pH of the solution. Solubility is generally lowest near the isoelectric point and increases in more acidic or alkaline conditions.[1][2][3][4] This protocol utilizes a pH adjustment to facilitate the dissolution of AP8 in aCSF.

Quantitative Data Summary

The following table summarizes the composition of a standard artificial cerebrospinal fluid (aCSF) formulation commonly used in electrophysiology experiments.[5][6]

CompoundMolecular Weight ( g/mol )Concentration (mM)Weight (g) per 1 L
NaCl58.44127.07.42
KCl74.551.00.075
KH₂PO₄136.091.20.163
NaHCO₃84.0126.02.18
D-Glucose180.1610.01.80
CaCl₂110.982.40.266
MgCl₂95.211.30.124

Table 1: Composition of Standard Artificial Cerebrospinal Fluid (aCSF)

Experimental Protocols

Materials
  • This compound (AP8) powder

  • Reagent-grade chemicals for aCSF preparation (see Table 1)

  • Ultrapure water (e.g., Milli-Q)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and appropriate glassware

  • 0.22 µm syringe filter

Preparation of Artificial Cerebrospinal Fluid (aCSF)

A common method for preparing aCSF involves making stock solutions to prevent precipitation.

  • Prepare Stock Solution A (without CaCl₂ and MgCl₂):

    • In a 1 L volumetric flask, dissolve NaCl, KCl, KH₂PO₄, NaHCO₃, and D-Glucose in approximately 800 mL of ultrapure water.

    • Continuously bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes to ensure proper oxygenation and pH buffering.

  • Prepare Stock Solution B (CaCl₂ and MgCl₂):

    • In a separate 100 mL volumetric flask, dissolve CaCl₂ and MgCl₂ in ultrapure water.

  • Combine Stock Solutions:

    • While continuously bubbling Solution A with carbogen, slowly add Solution B.

    • Bring the final volume to 1 L with ultrapure water.

    • The final pH of the aCSF should be approximately 7.4 when continuously bubbled with carbogen.

Protocol for Dissolving this compound (AP8) in aCSF

This protocol is for the preparation of a 10 mM stock solution of AP8 in aCSF.

  • Weigh AP8:

    • Accurately weigh the desired amount of AP8 powder. For a 10 mL of 10 mM stock solution, you will need 23.92 mg of AP8 (Molecular Weight: 239.21 g/mol ).

  • Initial Suspension:

    • Add the weighed AP8 to a glass vial or tube containing the desired volume of prepared aCSF (e.g., 9.5 mL for a final volume of 10 mL, leaving room for pH adjustment).

    • Place a small magnetic stir bar in the vial and stir the suspension at room temperature. AP8 will likely not dissolve completely at this stage.

  • pH Adjustment for Dissolution:

    • While monitoring the pH with a calibrated pH meter, slowly add 1 M NaOH dropwise to the suspension.

    • Continue adding NaOH until the AP8 is fully dissolved. The pH will become more alkaline.

  • pH Readjustment:

    • Once the AP8 is completely dissolved, carefully add 1 M HCl dropwise to return the pH of the solution to the physiological range (7.3-7.4).

    • It is critical to add the HCl slowly while continuously stirring to avoid precipitation of the AP8.

  • Final Volume and Sterilization:

    • Adjust the final volume of the solution to the desired concentration (e.g., 10 mL) with aCSF.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the AP8 stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow and Signaling Pathway Diagrams

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_finalization Finalization weigh_ap8 Weigh AP8 Powder add_ap8 Add AP8 to aCSF weigh_ap8->add_ap8 prep_acsf Prepare aCSF prep_acsf->add_ap8 stir Stir Suspension add_ap8->stir add_naoh Add 1M NaOH (dropwise) stir->add_naoh check_dissolved Check for complete dissolution add_naoh->check_dissolved check_dissolved->add_naoh No add_hcl Add 1M HCl (to pH 7.4) check_dissolved->add_hcl Yes final_volume Adjust Final Volume add_hcl->final_volume filter Filter Sterilize (0.22 µm) final_volume->filter store Aliquot and Store at -20°C filter->store

Caption: Workflow for dissolving this compound (AP8) in aCSF.

References

Troubleshooting & Optimization

solubility issues with 2-Amino-8-phosphonooctanoic acid in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-8-phosphonooctanoic acid (AP8) in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AP8) and what is its primary mechanism of action?

A1: this compound (AP8) is a chemical compound that functions as a competitive antagonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor. By blocking this site, AP8 inhibits the normal physiological effects of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This inhibitory action makes AP8 a valuable tool in neuroscience research to study the roles of NMDA receptors in various physiological and pathological processes.

Q2: Why am I having difficulty dissolving AP8 in my buffer?

A2: The solubility of this compound, like other amino acids, is highly dependent on the pH of the solution. It is least soluble at its isoelectric point (pI) and becomes more soluble in acidic or basic conditions. If you are experiencing difficulty, it is likely that the pH of your buffer is close to the pI of AP8. Additionally, the long hydrocarbon chain of AP8 can contribute to lower aqueous solubility compared to shorter-chain analogs.

Q3: Are there any general tips for improving the solubility of AP8?

A3: Yes, here are a few general tips:

  • Adjust the pH: The most effective way to improve solubility is to adjust the pH of your buffer. For amino phosphonic acids, solubility is generally higher in alkaline conditions.

  • Use a co-solvent: For preparing concentrated stock solutions, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be effective. However, ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Gentle heating and sonication: These methods can help to dissolve the compound, but be cautious as excessive heat can degrade the compound.

  • Start with a small amount: When preparing a solution for the first time, it is advisable to start with a small amount of the compound to test its solubility in your chosen solvent and buffer before proceeding with a larger quantity.

Troubleshooting Guide for AP8 Solubility Issues

If you are encountering problems dissolving this compound, consult the following troubleshooting guide.

Data Presentation: Solubility of Related Amino Phosphonic Acids
CompoundSolvent/BufferReported SolubilitySource
DL-2-Amino-5-phosphonopentanoic acid (AP5)1 M Ammonium Hydroxide (NH₄OH)50 mg/mLProduct Information
DL-2-Amino-5-phosphonopentanoic acid (AP5)Water5.6 mg/mLProduct Information

Based on the general properties of amino acids and phosphonic acids, the solubility of AP8 is expected to be pH-dependent. The water solubility of phosphonic acids is significantly improved in basic media where the phosphonic acid group is deprotonated.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Alkaline Solvent

This protocol is recommended for preparing a high-concentration stock solution of AP8 that can be further diluted in your experimental buffer.

Materials:

  • This compound (AP8) powder

  • 1 M Sodium Hydroxide (NaOH) or 1 M Ammonium Hydroxide (NH₄OH)

  • Sterile, high-purity water

  • pH meter

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of AP8 powder and place it in a sterile tube.

  • Add a small volume of 1 M NaOH or 1 M NH₄OH dropwise while vortexing. The addition of a base will deprotonate the phosphonic acid and amino groups, increasing solubility.

  • Continue to add the alkaline solution until the AP8 is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution.

  • Once dissolved, add sterile water to reach the desired final concentration.

  • Measure the pH of the final stock solution. If necessary, adjust the pH with small additions of acid or base, keeping in mind that extreme pH values may affect your experiment.

  • Sterile-filter the stock solution through a 0.22 µm filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Direct Dissolution in Experimental Buffer (for lower concentrations)

This protocol is suitable for preparing working solutions of AP8 directly in your experimental buffer, provided the desired final concentration is not too high.

Materials:

  • This compound (AP8) powder

  • Your chosen experimental buffer (e.g., PBS, aCSF)

  • 1 M NaOH or 1 M HCl for pH adjustment

  • pH meter

  • Sterile tubes

  • Vortex mixer

Methodology:

  • Measure the initial pH of your experimental buffer.

  • Add the desired amount of AP8 powder to the buffer.

  • Vortex the solution thoroughly. If the AP8 does not dissolve, proceed to the next step.

  • Slowly add small increments of 1 M NaOH to the solution while monitoring the pH. The increase in pH should enhance the solubility.

  • Continue adding NaOH until the AP8 is fully dissolved. Be careful not to overshoot the desired final pH of your buffer.

  • If the pH becomes too high, you can back-titrate with 1 M HCl. However, it is best to adjust the pH slowly to avoid this.

  • Once the AP8 is dissolved and the pH is adjusted to the desired value for your experiment, sterile-filter the solution.

  • Use the solution fresh or store it appropriately based on the stability of your buffer and AP8.

Mandatory Visualizations

Troubleshooting Workflow for AP8 Solubility

AP8_Solubility_Troubleshooting start Start: AP8 Fails to Dissolve in Buffer check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Slowly add 1M NaOH to increase pH. Monitor solubility. check_ph->adjust_ph Yes use_cosolvent Consider using a co-solvent (e.g., DMSO) for a stock solution. check_ph->use_cosolvent No dissolved_ph AP8 Dissolved? adjust_ph->dissolved_ph dissolved_ph->use_cosolvent No success Success: AP8 is in solution. Verify final pH and concentration. dissolved_ph->success Yes check_compatibility Is the co-solvent compatible with the experiment? use_cosolvent->check_compatibility prepare_stock Prepare concentrated stock in co-solvent. Dilute into final buffer. check_compatibility->prepare_stock Yes failure Failure: Consult further. Consider alternative buffers or formulations. check_compatibility->failure No prepare_stock->success

Caption: A flowchart for troubleshooting solubility issues with this compound.

NMDA Receptor Signaling Pathway

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Mg_block Mg2+ Block Removed AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDA_R AP8 AP8 (Antagonist) AP8->NMDA_R Depolarization->Mg_block Ca_influx Ca2+ Influx Mg_block->Ca_influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_influx->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity

Caption: The signaling pathway of the NMDA receptor, including the site of action for AP8.

References

Technical Support Center: Troubleshooting Inconsistent Results with AP-8 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing AP-8 (also known as APV or AP5), a selective NMDA receptor antagonist, in patch-clamp electrophysiology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that can lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable or incomplete blockade of NMDA receptor currents with AP-8?

Inconsistent blockade by AP-8 is a common issue that can arise from several factors. As a competitive antagonist at the glutamate binding site of the NMDA receptor, its effectiveness is influenced by the local concentration of glutamate.[1][2]

Troubleshooting Steps:

  • Verify the Isomer of AP-8: Ensure you are using the correct isomer for your experiment. D-AP5 is the more active isomer with a significantly higher potency than the L-isomer or the racemic mixture (DL-AP5).[1][2] Using DL-AP5 can introduce variability if the ratio of active to inactive isomer is not consistent between batches.

  • Check AP-8 Concentration: A typical working concentration for a complete blockade of NMDA receptor-mediated currents is 50 µM of D-AP5.[3] Some studies have used concentrations up to 100 µM to ensure full antagonism.[4][5] If you are observing incomplete blockade, consider increasing the concentration.

  • Confirm Agonist and Co-agonist Concentrations: The competitive nature of AP-8 means its efficacy is dependent on the concentration of glutamate and the co-agonists glycine or D-serine.[6] Higher concentrations of these agonists will require higher concentrations of AP-8 to achieve the same level of blockade. Ensure consistent agonist concentrations in your experiments.

  • Ensure Complete Wash-In: Inadequate perfusion of AP-8 onto the slice or cell culture can result in a partial and variable block. Allow sufficient time for the complete exchange of the bath solution. A wash-in period of at least 10 minutes is often recommended.[3]

  • Solution Stability: Prepare fresh AP-8 solutions for each experiment. While stock solutions can be stored frozen, aqueous solutions of AP-8 are not recommended for storage for more than one day.[7] Degradation of the compound in your working solution can lead to a decrease in its effective concentration over the course of an experiment.

Q2: How should I prepare and store my AP-8 solutions to ensure consistency?

Proper solution preparation and storage are critical for reproducible results.

Protocol for D-AP5 Stock Solution Preparation:

  • Solubilization: D-AP5 is soluble in sterile water up to 100 mM.[4][7] If you encounter difficulty dissolving the compound, gently warming the tube to 37°C or using an ultrasonic bath can aid in solubilization.[4]

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, where they can be stable for several months.[4]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your artificial cerebrospinal fluid (ACSF) or external solution. It is best practice to use this working solution on the same day it is prepared.[3][7]

Q3: Could off-target effects of AP-8 be contributing to my inconsistent results?

While D-AP5 is a highly selective NMDA receptor antagonist, it is important to be aware of potential off-target effects, especially when using the racemic mixture.

  • ASIC Channel Modulation: The L-isomer of AP5 has been shown to potentiate acid-sensing ion channel (ASIC) currents.[8] If your cells express ASICs, using DL-AP5 could lead to confounding effects that are not related to NMDA receptor blockade.[8] To avoid this, it is highly recommended to use the D-AP5 isomer.

Q4: What are the key differences between D-AP5 and DL-AP5 that I should be aware of?

The choice of isomer can have a significant impact on the outcome and reproducibility of your experiments.

FeatureD-AP5DL-AP5
Activity The biologically active isomer.A racemic mixture of the D- and L-isomers.
Potency High potency as an NMDA receptor antagonist.Approximately 52-fold less potent than D-AP5 due to the presence of the less active L-isomer.[1][2]
Selectivity Highly selective for the NMDA receptor.The L-isomer may have off-target effects on other receptors, such as ASICs.[8]
Recommendation Recommended for most applications to ensure specificity and reduce variability.Use with caution, as results may be less consistent and potentially confounded by off-target effects.

Experimental Protocols

Protocol: Verifying NMDA Receptor Blockade with D-AP5 in Whole-Cell Voltage Clamp

This protocol outlines the steps to confirm the effective blockade of NMDA receptor-mediated currents.

  • Establish a Stable Whole-Cell Recording:

    • Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for at least 3-5 minutes before recording.

  • Isolate NMDA Receptor Currents:

    • In your external solution, include antagonists for AMPA and GABA receptors (e.g., 10 µM CNQX and 10 µM bicuculline).

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[3]

  • Evoke NMDA Receptor-Mediated EPSCs:

    • Use a stimulating electrode to evoke synaptic responses.

    • Deliver a single square pulse (e.g., 150 µs) every 10 seconds to obtain a stable baseline of NMDA receptor-mediated EPSCs.[3]

  • Apply D-AP5:

    • After establishing a stable baseline, perfuse the recording chamber with your external solution containing 50 µM D-AP5.

    • Continue to stimulate and record the EPSCs during the wash-in of D-AP5.

  • Confirm Blockade:

    • A complete blockade of the evoked current should be observed after sufficient wash-in (typically around 10 minutes).[3]

  • Washout (Optional):

    • To confirm the reversibility of the block, perfuse the chamber with the control external solution (without D-AP5) and observe the recovery of the NMDA receptor-mediated EPSCs.

Visualizing Experimental Workflows and Concepts

Troubleshooting_Workflow start Inconsistent AP-8 Blockade check_isomer Are you using D-AP5? start->check_isomer check_conc Is the concentration adequate? (Typically 50 µM) check_isomer->check_conc Yes use_d_ap5 Switch to D-AP5 check_isomer->use_d_ap5 No check_solution Is your working solution fresh? check_conc->check_solution Yes increase_conc Increase D-AP5 concentration check_conc->increase_conc No check_washin Is the wash-in time sufficient? (e.g., >10 min) check_solution->check_washin Yes fresh_solution Prepare fresh solution daily check_solution->fresh_solution No check_agonist Are glutamate/co-agonist concentrations consistent? check_washin->check_agonist Yes increase_washin Increase wash-in time check_washin->increase_washin No control_agonist Standardize stimulation protocols and experimental conditions check_agonist->control_agonist No end_node Consistent Blockade Achieved check_agonist->end_node Yes use_d_ap5->end_node increase_conc->end_node fresh_solution->end_node increase_washin->end_node control_agonist->end_node

Caption: Troubleshooting workflow for inconsistent AP-8 results.

Competitive_Antagonism cluster_0 NMDA Receptor cluster_2 receptor Glutamate Binding Site Ion Channel Activation Channel Opening (Ca2+ Influx) receptor->Activation NoActivation Channel Remains Closed (No Ca2+ Influx) receptor->NoActivation Glutamate Glutamate (Agonist) Glutamate->receptor Binds and Activates AP8 AP-8 (Antagonist) AP8->receptor Binds and Blocks

Caption: Competitive antagonism of AP-8 at the NMDA receptor.

References

stability of 2-Amino-8-phosphonooctanoic acid in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-Amino-8-phosphonooctanoic acid (AP8) in solution for researchers, scientists, and drug development professionals. The information herein is based on general knowledge of amino acid and phosphonic acid chemistry due to the limited availability of specific stability data for AP8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (AP8)?

A1: Based on the structure of AP8, which contains both a carboxylic acid and a phosphonic acid group, it is expected to have low solubility in neutral water. To achieve a suitable concentration for experimental use, it is recommended to use aqueous solutions of dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH). The salt form of AP8 will exhibit higher aqueous solubility. Always start with a small amount of solvent and sonicate if necessary.

Q2: How should I store AP8 solutions for short-term and long-term use?

A2: For short-term storage (up to 24 hours), solutions can typically be stored at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Q3: What are the potential signs of AP8 degradation in my solution?

A3: Visual indicators of degradation can include a change in color, the appearance of particulate matter, or a decrease in pH. For a more definitive assessment, a change in biological activity or the appearance of new peaks with a corresponding decrease in the parent compound peak in an analytical chromatogram (e.g., HPLC) would indicate degradation.

Q4: Can I filter my AP8 solution?

A4: Yes, sterile filtration using a 0.22 µm filter is recommended to remove any particulates and ensure sterility, especially for cell-based assays. Ensure the filter material (e.g., PVDF, PES) is compatible with the solvent used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation - Solution is supersaturated.- Change in temperature or pH.- Gently warm the solution.- Add a small amount of co-solvent (e.g., DMSO), if compatible with your experiment.- Adjust the pH to increase solubility.
Loss of Biological Activity - Compound degradation.- Prepare fresh solutions from a new stock of solid compound.- Verify the storage conditions and handling procedures.- Perform a stability study to determine the degradation rate under your experimental conditions.
Inconsistent Experimental Results - Inaccurate solution concentration due to degradation or improper dissolution.- Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your working solution.- Ensure complete dissolution of the solid compound before use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of AP8

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • 1 M NaOH or 1 M HCl

  • Vortex mixer

  • Sonicator

  • Calibrated pH meter

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weigh the desired amount of AP8 solid in a sterile conical tube.

  • Add a small volume of sterile, purified water.

  • Slowly add 1 M NaOH or 1 M HCl dropwise while vortexing to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Once dissolved, adjust the pH to the desired level for your experiment using 1 M HCl or 1 M NaOH.

  • Bring the solution to the final desired volume with sterile, purified water.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Assessment of AP8 Stability in Solution using HPLC-UV

Objective: To determine the stability of AP8 in a specific solution over time.

Materials:

  • AP8 solution prepared according to Protocol 1.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Incubator or water bath set to the desired storage temperature.

Procedure:

  • Prepare a fresh solution of AP8 at the desired concentration and in the desired solvent.

  • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.

  • Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the AP8 parent peak.

  • Calculate the percentage of AP8 remaining at each time point relative to the initial (T=0) peak area.

  • Plot the percentage of AP8 remaining versus time to determine the stability profile.

Quantitative Data Summary

Compound Class Solvent Storage Temperature Typical Stability
Amino AcidsAqueous Buffer4°CDays to weeks
Aqueous Buffer-20°CMonths
Aqueous Buffer-80°CMonths to years
Phosphonic AcidsAqueous SolutionRoom TemperatureGenerally stable, but depends on the full structure

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Co-agonist Binding AP8 AP8 (Antagonist) AP8->NMDAR Blocks Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Leads to

Caption: NMDA Receptor Signaling and Antagonism by AP8.

Experimental Workflow

Stability_Workflow Prep Prepare AP8 Solution T0 T=0 Analysis (HPLC) Prep->T0 Store Store at Desired Temperature Prep->Store Data Calculate % Remaining T0->Data Timepoints Withdraw Aliquots at Time Points (T=x) Store->Timepoints Analysis Analyze Aliquots (HPLC) Timepoints->Analysis Analysis->Data Plot Plot Stability Profile Data->Plot

Caption: Workflow for Assessing AP8 Solution Stability.

common problems in experiments using 2-Amino-8-phosphonooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using 2-Amino-8-phosphonooctanoic acid (AP8). This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AP8) and how does it work?

A1: this compound (AP8) is a chemical compound that functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically competes with the neurotransmitter glutamate for its binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, AP8 prevents the receptor from being activated by glutamate, thereby inhibiting the influx of calcium ions into the neuron. This inhibitory action makes AP8 a useful tool for studying the physiological and pathological roles of NMDA receptors in the central nervous system.

Q2: What are the primary experimental applications of AP8?

A2: AP8 is widely used in neuroscience research to investigate the functions of NMDA receptors in various processes, including:

  • Synaptic plasticity: Studying long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory.

  • Excitotoxicity: Investigating neuronal cell death caused by excessive glutamate receptor activation, which is implicated in stroke and neurodegenerative diseases.

  • Epilepsy research: Examining the role of NMDA receptors in the generation and propagation of seizure activity.

  • Pain perception: Exploring the involvement of NMDA receptors in the transmission of pain signals.

Q3: How should I prepare a stock solution of AP8?

A3: Preparing a stable and accurate stock solution is critical for reproducible results. While specific solubility can vary slightly between batches, a general protocol is as follows:

  • Solvent Selection: AP8 is soluble in aqueous solutions. For a concentrated stock, it is often dissolved in a mild alkaline solution, such as 1 M NaOH, before being diluted to the final concentration in your experimental buffer (e.g., artificial cerebrospinal fluid - aCSF). Some researchers have also reported using DMSO for initial solubilization.

  • Stock Concentration: A common stock solution concentration is 10-50 mM.

  • Procedure:

    • Weigh the desired amount of AP8 powder.

    • Add a small volume of 1 M NaOH to dissolve the powder completely. Use sonication or gentle heating if necessary.

    • Once dissolved, add your experimental buffer to reach the final desired stock concentration.

    • Adjust the pH of the final stock solution to match your experimental buffer's pH (typically 7.2-7.4).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

Q4: How should I store my AP8 stock solution?

A4: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will minimize freeze-thaw cycles, which can degrade the compound. For short-term use (a few days to a week), the stock solution can be stored at 4°C.

Q5: What is a typical working concentration for AP8 in in vitro experiments?

A5: The effective working concentration of AP8 can vary depending on the experimental preparation and the specific goal of the study. For blocking NMDA receptor-mediated responses in brain slice electrophysiology, a concentration range of 25-100 µM is commonly used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common problems researchers may encounter when using AP8 in their experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Precipitation in stock solution - The concentration is too high for the solvent. - The pH of the solution is not optimal. - The solution has been stored improperly.- Try dissolving in a small amount of 1 M NaOH before adding the aqueous buffer. - Ensure the final pH of the stock solution is adjusted to the desired range (e.g., 7.2-7.4). - Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Incomplete blockade of NMDA receptor activity - The concentration of AP8 is too low. - The incubation time is insufficient. - The health of the experimental preparation is poor. - The NMDA receptor subtype has lower affinity for AP8.- Perform a dose-response curve to determine the optimal concentration. - Increase the pre-incubation time with AP8 before recording. - Ensure your cells or tissue slices are healthy and properly perfused. - Consider the specific NMDA receptor subunits present in your preparation, as affinity can vary.
Off-target effects observed - The concentration of AP8 is too high. - The compound may have some non-specific binding.- Use the lowest effective concentration determined from your dose-response experiments. - Include appropriate controls, such as testing the effect of AP8 on non-NMDA receptor-mediated responses.
Variability in results between experiments - Inconsistent preparation of AP8 solutions. - Degradation of AP8 in the stock or working solution. - Differences in experimental conditions.- Prepare fresh working solutions for each experiment from a properly stored stock. - Ensure consistent timing of drug application and recording. - Standardize all experimental parameters, including temperature, pH, and perfusion rate.

Experimental Protocols & Visualizations

Protocol: Preparation of Artificial Cerebrospinal Fluid (aCSF)

A standard recipe for aCSF used in many in vitro electrophysiology experiments is provided below.

ReagentFinal Concentration (mM)
NaCl124
KCl2.5
KH₂PO₄1.25
MgSO₄1.3
CaCl₂2.5
NaHCO₃26
D-Glucose10

Instructions:

  • Dissolve all reagents except CaCl₂ and NaHCO₃ in ~900 mL of high-purity water.

  • Bubble the solution with 95% O₂ / 5% CO₂ for at least 15 minutes.

  • Add CaCl₂ and NaHCO₃ slowly while continuing to bubble with carbogen.

  • Adjust the pH to 7.4 with the carbogen bubbling.

  • Bring the final volume to 1 L with high-purity water.

  • The final osmolarity should be between 300-310 mOsm.

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for AP8.

NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds & Activates AP8 AP8 AP8->NMDAR Competitively Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Modulates

NMDA receptor signaling and AP8 inhibition.
Experimental Workflow: In Vitro Slice Electrophysiology

This workflow outlines the key steps for using AP8 in a typical brain slice electrophysiology experiment.

Electrophysiology_Workflow start Start slice_prep Brain Slice Preparation start->slice_prep recovery Slice Recovery (in aCSF) slice_prep->recovery transfer Transfer to Recording Chamber recovery->transfer baseline Record Baseline NMDA-R Mediated Responses transfer->baseline ap8_app Bath Apply AP8 baseline->ap8_app washin Allow for Wash-in (15-20 min) ap8_app->washin record_ap8 Record in Presence of AP8 washin->record_ap8 washout Washout AP8 (with aCSF) record_ap8->washout record_washout Record After Washout washout->record_washout end End record_washout->end

Workflow for AP8 in slice electrophysiology.

Technical Support Center: Enhancing In Vivo Efficacy of 2-Amino-8-phosphonooctanoic Acid (AP8)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of 2-Amino-8-phosphonooctanoic acid (AP8), a competitive NMDA receptor antagonist.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with AP8 and its analogs.

Problem Potential Cause Recommended Solution
Low or no observable behavioral effect after systemic administration. Poor blood-brain barrier (BBB) penetration.1. Switch to direct CNS administration: Utilize intracerebroventricular (ICV) or direct intracerebral injections to bypass the BBB.[1][2] 2. Formulation Strategies: Consider co-administration with BBB-permeabilizing agents or encapsulation in liposomes or nanoparticles. 3. Prodrug Approach: Synthesize a more lipophilic prodrug of AP8 that can cross the BBB and then be metabolized to the active compound.[3][4][5][6][7]
Inconsistent results between experimental animals. 1. Improper injection technique: Inaccurate targeting of the injection site (e.g., ICV). 2. Variability in drug solution: Precipitation of AP8 in the vehicle.1. Verify injection accuracy: Before starting the main experiment, inject a dye (e.g., Trypan Blue) to confirm the cannula placement.[1] 2. Ensure proper solubilization: Prepare fresh solutions for each experiment. Use a suitable vehicle such as sterile saline and adjust the pH to ensure complete dissolution.
Animals exhibit significant motor impairment (e.g., ataxia, sedation). Off-target effects or excessive NMDA receptor blockade: The dose may be too high, leading to generalized disruption of motor function.1. Perform a dose-response study: Determine the minimal effective dose that produces the desired therapeutic effect without causing significant motor deficits. 2. Use a motor coordination assay: Employ the rotarod test to quantify motor impairment at different doses and select a dose with an acceptable therapeutic window.[8][9][10][11][12]
Observed anticonvulsant effect is weaker than expected. Suboptimal dose or administration route: The concentration of AP8 reaching the target receptors may be insufficient.1. Increase the dose (with caution): Titrate the dose upwards while closely monitoring for motor side effects. 2. Compare with other NMDA antagonists: The potency of AP8 might be lower than other antagonists for your specific model. Consider testing more potent analogs if available.[13][14][15][16]

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound (AP8) in vivo?

Due to limited publicly available data specifically for AP8, it is recommended to start with doses similar to its analog, 2-amino-7-phosphonoheptanoic acid (AP7). For intracerebroventricular (ICV) administration in rats for anticonvulsant studies, doses ranging from 0.005 to 0.05 micromoles have been shown to be effective.[16] For systemic administration, significantly higher doses would be necessary, and a thorough dose-response study is crucial.

2. How can I prepare a solution of AP8 for in vivo administration?

For ICV injections, AP8 can be dissolved in sterile physiological saline. It is important to ensure the pH of the solution is adjusted to be close to physiological pH (7.2-7.4) to avoid irritation and ensure solubility. Solutions should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter before injection.

3. What are the expected off-target effects of AP8 and how can I monitor them?

The primary off-target effects of competitive NMDA receptor antagonists like AP8 are related to motor coordination. At higher doses, you may observe ataxia, sedation, and general motor impairment. The rotarod test is a standard and effective method to quantify these motor deficits.[8][9][10][11][12]

4. How can I improve the delivery of AP8 to the central nervous system?

Given the likely poor BBB penetration of AP8, several strategies can be employed:

  • Direct Administration: Intracerebroventricular (ICV) or direct intracerebral injection are the most direct methods.[1][2][17][18][19]

  • Prodrugs: Chemical modification of AP8 to create a more lipophilic prodrug can enhance its ability to cross the BBB.[3][4][5][6][7]

  • Nanoparticle/Liposome Encapsulation: Formulating AP8 within lipid-based carriers may improve its pharmacokinetic profile and facilitate transport across the BBB.

5. What behavioral tests are suitable for assessing the in vivo efficacy of AP8?

The choice of behavioral test depends on the therapeutic indication being studied:

  • Anticonvulsant Activity: Models of chemically or audibly induced seizures can be used to assess the ability of AP8 to prevent or reduce seizure severity.[16][20]

  • Neuroprotection: In models of stroke or neurodegenerative diseases, tests like the Morris water maze can be used to evaluate cognitive function and memory.[21][22][23]

  • Motor Side Effects: The rotarod test is the gold standard for assessing motor coordination and balance.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize in vivo efficacy data for AP8's analog, 2-amino-7-phosphonoheptanoic acid (AP7), and other NMDA receptor antagonists. This data can serve as a reference for designing experiments with AP8.

Table 1: Anticonvulsant Efficacy of NMDA Receptor Antagonists (ICV Administration in Rats)

CompoundSeizure ModelEffective Dose Range (micromol)Reference
AP7 Metaphit-induced audiogenic seizures0.005 - 0.03[16]
AP5 Metaphit-induced audiogenic seizures0.05 - 0.3[16]

Table 2: Comparative Efficacy of NMDA Receptor Antagonists in a Model of Status Epilepticus (Rats)

CompoundAdministration RouteED₅₀ (mg/kg)Maximal Effective Dose (mg/kg)Reference
MK-801 Intraperitoneal1.42[14]
CPP Intraperitoneal6.415[14]
Ifenprodil IntraperitonealNot calculable30[14]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Mice

Materials:

  • Anesthetic (e.g., sodium pentobarbital)

  • Stereotaxic instrument with a mouse adapter

  • Guide cannula

  • Dental cement

  • Injection needles (27-gauge)

  • 10 µL Hamilton syringe

  • Polyethylene tubing

  • AP8 solution

  • Trypan blue dye (for validation)

Procedure:

  • Anesthetize the mouse (e.g., sodium pentobarbital 50 mg/kg, i.p.).

  • Position the anesthetized mouse in the stereotaxic instrument.

  • Implant a guide cannula into the right lateral ventricle using the following coordinates relative to bregma: AP -0.5 mm, ML +0.8 mm, DV -2.5 mm from the skull surface.[1]

  • Secure the guide cannula with dental cement.

  • Allow the animal to recover for at least one week after surgery.

  • For injection, gently restrain the mouse and remove the stylet from the guide cannula.

  • Insert a 27-gauge injection needle connected to a 10 µL Hamilton syringe via polyethylene tubing. The injection needle should extend 1 mm below the tip of the guide cannula.

  • Infuse the AP8 solution over 1 minute and leave the needle in place for an additional 2 minutes to prevent backflow.[1]

  • Validation: In a separate cohort of animals, inject 5 µL of Trypan blue dye to visually confirm cannula placement in the ventricle.[1]

Protocol 2: Rotarod Test for Motor Coordination

Apparatus:

  • Rotarod apparatus with a rotating rod.

Procedure:

  • Acclimation: Place the mice in the testing room for at least 30 minutes before the test to acclimate.

  • Training: For one to two days prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). This familiarizes the animals with the apparatus.

  • Testing:

    • Place the mouse on the rotating rod.

    • The rod can be set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The accelerating protocol is often more sensitive.

    • Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or clinging to the rod and rotating with it for two consecutive revolutions.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the latency to fall between the vehicle-treated control group and the AP8-treated groups. A significant decrease in latency indicates motor impairment.[9][10][11][12]

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds AP8 2-Amino-8- phosphonooctanoic acid (AP8) AP8->NMDA_R Blocks Mg2_ext Mg2+ Mg2_ext->NMDA_R Blocks Channel (at resting potential) Ca2_influx Ca2+ Influx NMDA_R->Ca2_influx Opens Channel CaMKII CaMKII Ca2_influx->CaMKII Activates Excitotoxicity Excitotoxicity (High Ca2+) Ca2_influx->Excitotoxicity Leads to CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP) CREB->Gene_Expression Promotes

Caption: NMDA Receptor Signaling Pathway and AP8 Inhibition.

Experimental_Workflow A Animal Acclimation & Baseline Training (e.g., Rotarod, Morris Water Maze) B Surgical Implantation of ICV Cannula (if applicable) A->B C Animal Recovery Period B->C E Drug Administration (ICV or Systemic) C->E D Preparation of AP8 Solution D->E F Behavioral Testing (e.g., Seizure Induction, Rotarod, Morris Water Maze) E->F G Data Collection & Analysis F->G H Histological Verification of Cannula Placement (for ICV studies) G->H Troubleshooting_Logic Start Experiment with AP8 Q1 Observed Expected Therapeutic Effect? Start->Q1 Success Experiment Successful Q1->Success Yes Q2 Systemic or Direct CNS Administration? Q1->Q2 No Sol1 Consider Direct CNS Administration (ICV) or Formulation Strategies Q2->Sol1 Systemic Q3 Significant Motor Impairment Observed? Q2->Q3 Direct CNS Sol2 Perform Dose-Response Study & Use Rotarod Test Q3->Sol2 Yes Sol3 Increase Dose with Caution or Verify Injection Site Q3->Sol3 No

References

Technical Support Center: 2-Amino-8-phosphonooctanoic acid (AP8)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-8-phosphonooctanoic acid (AP8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of AP8, as well as troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AP8) and what is its primary mechanism of action?

A1: this compound (AP8) is a chemical compound that functions as a selective N-methyl-D-aspartate (NMDA) receptor antagonist. It competitively inhibits the binding of the neurotransmitter glutamate to the NMDA receptor. This action blocks the influx of cations, primarily Ca2+ and Na+, through the receptor's ion channel, thereby inhibiting neuronal excitation. This makes AP8 a valuable tool for studying the roles of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning, and memory.

Q2: What are the primary degradation pathways for AP8 and similar aminophosphonate compounds?

A2: The primary degradation pathways for aminophosphonic acids like AP8 include hydrolysis and photodegradation.[1][2]

  • Hydrolysis: This is a major degradation route for phosphonates, involving the cleavage of the P-O or C-N bonds. The rate of hydrolysis is significantly influenced by pH and temperature.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce the degradation of phosphonates. This process can be accelerated by the presence of metal ions, such as iron.[2]

  • Oxidative Dephosphonylation: In the presence of aqueous halogens, 1-aminoalkylphosphonic acids can undergo oxidative dephosphonylation, which results in the cleavage of the Cα-P bond.[3][4]

Q3: How should I store solid AP8 and its solutions to minimize degradation?

A3: For optimal stability, solid AP8 should be stored in a tightly sealed container in a cool, dark, and dry place.

For AP8 solutions, based on stability data for the similar compound 2-Amino-5-phosphonovaleric acid (APV/AP5), it is recommended to:

  • Store aqueous solutions at 4°C. Under these conditions, solutions are expected to be stable for several weeks.

  • For longer-term storage, it is advisable to prepare aliquots of the solution and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping the container in foil.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of AP8 in Electrophysiology Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of AP8 Stock Solution - Prepare fresh stock solutions regularly. For the analog AP5, aqueous solutions are stable for several weeks at 4°C. For longer-term storage, aliquot and freeze at -20°C. - Protect stock solutions from light.
Incorrect Final Concentration - Verify all dilution calculations. - Ensure accurate pipetting and proper mixing of the final solution in the experimental buffer (e.g., aCSF).
pH of the Experimental Solution - The activity of NMDA receptor antagonists can be pH-dependent. Ensure the pH of your final experimental buffer is within the optimal range for your preparation (typically 7.3-7.4 for aCSF).
Presence of Agonists in the Preparation - In cell culture experiments, glutamate in the medium can lead to excitotoxicity and mask the effect of the antagonist. Consider growing transfected cells in the presence of a low concentration of the antagonist.
Issue 2: Evidence of Cell Death or Poor Slice Health After AP8 Application

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excitotoxicity from High Agonist Concentration (during washout) - Ensure a gradual and complete washout of AP8 to prevent a sudden surge in NMDA receptor activity if high concentrations of glutamate are present.
Solution Osmolarity Issues - Check the osmolarity of your stock solution and ensure that its addition to the experimental buffer does not significantly alter the final osmolarity.
Contamination of Stock Solution - Prepare stock solutions under sterile conditions, especially for long-term experiments or cell culture applications.

Experimental Protocols

Preparation of AP8 Stock Solution

This protocol is adapted from standard procedures for the preparation of similar NMDA receptor antagonists like AP5.

Materials:

  • This compound (AP8) powder

  • 1 M NaOH or 1 M NH4OH

  • High-purity water (e.g., Milli-Q)

  • Sterile microcentrifuge tubes

  • pH meter

Procedure:

  • Weigh the desired amount of AP8 powder.

  • Dissolve the AP8 powder in high-purity water. AP8 is soluble in aqueous solutions. For compounds with limited water solubility, such as the analog AP5, solubility is greatly increased in alkaline solutions. If needed, add 1 M NaOH or 1 M NH4OH dropwise while vortexing until the powder is fully dissolved.

  • Adjust the pH of the stock solution to 7.2-7.4 with 1 M HCl or 1 M NaOH, if necessary.

  • Bring the solution to the final desired volume with high-purity water to achieve a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use (up to several weeks), solutions can be stored at 4°C.

Use of AP8 in Acute Brain Slice Electrophysiology

This protocol provides a general workflow for the application of AP8 in brain slice electrophysiology experiments.

Procedure:

  • Prepare acute brain slices according to your established laboratory protocol.[5][6][7] Maintain slices in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) during preparation.[5][8]

  • Transfer slices to a holding chamber with carbogenated aCSF at a physiological temperature (e.g., 32-35°C) for a recovery period (typically at least 1 hour).[6]

  • On the day of the experiment, thaw an aliquot of the AP8 stock solution.

  • Dilute the AP8 stock solution into the recording aCSF to the desired final working concentration (a typical working concentration for similar antagonists like AP5 is ~50 µM).

  • After obtaining a stable baseline recording, perfuse the brain slice with the aCSF containing AP8 for the desired duration to achieve antagonism of NMDA receptors.

  • To wash out the drug, perfuse the slice with regular aCSF.

Quantitative Data Summary

Table 1: Half-life of Various Aminophosphonates under UV Irradiation [2]

CompoundpHIron ConcentrationHalf-life (minutes)
NTMP30 µM15-35
NTMP33.6 µM5-10
NTMP5-60 µM10-35
NTMP5-63.6 µM5-15
NTMP100 µM50-75
NTMP103.6 µM35-60
EDTMP30 µM15-35
EDTMP33.6 µM5-10
EDTMP5-60 µM10-35
EDTMP5-63.6 µM5-15
EDTMP100 µM50-75
EDTMP103.6 µM35-60

NTMP: Nitrilotris-methylenephosphonic acid; EDTMP: Ethylenediamine-tetra-methylenephosphonic acid. Data obtained using a middle pressure mercury lamp.

Visualizations

Logical Workflow for Troubleshooting AP8 Experiments

G start Inconsistent or No AP8 Effect Observed check_solution Check AP8 Solution Integrity start->check_solution check_conc Verify Final Concentration start->check_conc check_ph Confirm Experimental pH start->check_ph check_prep Review Experimental Preparation start->check_prep fresh_sol Prepare Fresh Solution check_solution->fresh_sol recalculate Recalculate Dilutions check_conc->recalculate adjust_ph Adjust Buffer pH check_ph->adjust_ph optimize_prep Optimize Agonist Conditions check_prep->optimize_prep success Problem Resolved fresh_sol->success recalculate->success adjust_ph->success optimize_prep->success

Caption: Troubleshooting workflow for AP8 experiments.

NMDA Receptor Signaling Pathway

cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx Activates Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds (co-agonist) AP8 AP8 (Antagonist) AP8->NMDAR Blocks Binding Depolarization Membrane Depolarization Mg_block Mg2+ Block Removed Depolarization->Mg_block Induces Mg_block->NMDAR Unblocks Channel Signaling_cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_cascade Triggers LTP_LTD Synaptic Plasticity (LTP/LTD) Signaling_cascade->LTP_LTD Modulates

Caption: AP8 antagonism of NMDA receptor signaling.

References

refining experimental protocols for 2-Amino-8-phosphonooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-8-phosphonooctanoic acid (AP8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of AP8. Please note that while AP8 is a known NMDA receptor antagonist, detailed experimental data in published literature is limited. Therefore, many of the protocols and troubleshooting tips provided here are based on studies of closely related and well-documented long-chain amino acid phosphonate NMDA receptor antagonists, such as 2-Amino-7-phosphonoheptanoic acid (AP7) and 2-Amino-5-phosphonopentanoic acid (AP5). These should serve as a valuable starting point for your experimental design, with the understanding that optimization for AP8 will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AP8)?

A1: this compound (AP8) is a chemical compound that belongs to the class of amino acid phosphonates. Structurally, it is an analog of glutamate and acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor, AP8 can inhibit the excitatory neurotransmission mediated by glutamate, which is a key process in synaptic plasticity, learning, and memory.

Q2: What is the primary mechanism of action for AP8?

A2: AP8 functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The NMDA receptor is an ionotropic glutamate receptor that, when activated, allows for the influx of calcium ions into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades. By competing with glutamate, AP8 prevents the activation of the NMDA receptor, thereby reducing calcium influx and its subsequent cellular effects.

Q3: What are the potential research applications of AP8?

A3: As an NMDA receptor antagonist, AP8 can be used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. Potential applications include studies on synaptic plasticity (Long-Term Potentiation and Long-Term Depression), epilepsy, neurodegenerative diseases, and pain perception.

Q4: How should I store AP8?

A4: AP8 should be stored as a solid at -20°C for long-term stability. For stock solutions, it is recommended to store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation in aqueous solution Low aqueous solubility of the free acid form.Prepare a stock solution in an alkaline solution such as 1M NH4OH or 1N NaOH to deprotonate the phosphonic acid and carboxylic acid groups, which will increase solubility. Adjust the pH of the final working solution carefully.
pH of the final solution is near the isoelectric point of AP8.Adjust the pH of your experimental buffer to be either more acidic or more basic to increase the solubility of the zwitterionic compound.
Inconsistent or no biological effect Degradation of AP8 in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for not longer than a few weeks at 4°C.[2]
Incorrect concentration or dosage.Perform a dose-response curve to determine the optimal effective concentration for your specific experimental model.
Poor penetration of the blood-brain barrier (for in vivo studies).Consider direct administration into the central nervous system (e.g., intracerebroventricular or intrathecal injection) if systemic administration is ineffective.
Unexpected off-target effects Non-specific binding or interaction with other receptors or channels.Lower the concentration of AP8 to the minimum effective dose. Include appropriate control experiments with other NMDA receptor antagonists to confirm the observed effects are specific to NMDA receptor blockade.
Alterations in amino acid levels in the brain.Be aware that NMDA receptor antagonists can alter the levels of other amino acids, such as glutamate and GABA, which may contribute to the observed phenotype.[3]

Experimental Protocols

In Vitro Electrophysiology Protocol (Based on related compounds)

This protocol provides a general guideline for using AP8 in brain slice electrophysiology to study its effect on synaptic transmission.

1. Preparation of AP8 Stock Solution:

  • Due to the expected low solubility of the free acid in neutral aqueous solutions, it is recommended to prepare a high-concentration stock solution in an alkaline solvent.

  • Example: Dissolve AP8 in 1M NH4OH to a final concentration of 50 mg/mL.[2]

  • Alternatively, dissolve in 1N NaOH and adjust the pH to 7.4 with HCl before bringing to the final volume with distilled water.

  • Aliquot and store at -20°C.

2. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampal or cortical) from rodents according to standard laboratory procedures.

  • Maintain slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp or field potential recordings from neurons in the brain slice.

  • Obtain a stable baseline recording of synaptic activity (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs).

4. Application of AP8:

  • Dilute the AP8 stock solution into the aCSF to the desired final concentration. Common concentrations for related compounds like AP5 range from 20-50 µM.[2]

  • Perfuse the brain slice with the AP8-containing aCSF.

  • Record the changes in synaptic activity in the presence of AP8.

5. Data Analysis:

  • Compare the amplitude and frequency of synaptic events before and after the application of AP8 to quantify its inhibitory effect.

In Vivo Administration Protocol (Based on related compounds)

This protocol provides a general guideline for the in vivo administration of AP8 in rodents to investigate its effects on behavior or neuronal activity.

1. Preparation of AP8 for Injection:

  • Dissolve AP8 in a vehicle suitable for in vivo use, such as sterile saline.

  • The pH of the solution should be adjusted to physiological levels (7.2-7.4) to avoid irritation at the injection site.

  • For intracerebroventricular (i.c.v.) infusion, prepare a sterile solution in artificial cerebrospinal fluid.

2. Administration Route and Dosage:

  • Intraperitoneal (i.p.) injection: For systemic administration, though blood-brain barrier penetration may be limited. Dosages for the related compound AP7 have been in the range of 50-200 mg/kg.[4]

  • Intracerebroventricular (i.c.v.) infusion: For direct central nervous system delivery. For the related compound AP7, continuous infusion rates of 2.7 to 54 micrograms/day have been used in rats.[5]

  • The exact dosage will need to be determined empirically for AP8 and the specific research question.

3. Experimental Procedure:

  • Administer AP8 or the vehicle control to the animals.

  • At a predetermined time after administration, conduct behavioral testing or in vivo electrophysiological recordings.

4. Data Analysis:

  • Compare the behavioral or physiological readouts between the AP8-treated group and the vehicle-treated control group.

Quantitative Data (Based on the related compound 2-Amino-7-phosphonoheptanoic acid)

LigandPreparationK Dapp (µM)B max app (pmol/mg protein)
[ 3H]+/- APHRat brain membranes3.615
Data from a study on the specific binding of [3H]+/- 2-amino-7-phosphono heptanoic acid to rat brain membranes in vitro.[1]

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds AP8 AP8 (Antagonist) AP8->NMDA_Receptor Blocks Glycine Glycine Glycine->NMDA_Receptor Binds Ca2_plus Ca²⁺ NMDA_Receptor->Ca2_plus Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca2_plus->Signaling_Cascades Activates

Caption: Competitive antagonism of the NMDA receptor by AP8.

Experimental Workflow for In Vitro Electrophysiology

In_Vitro_Workflow A Prepare AP8 Stock Solution D Perfuse with AP8-containing aCSF A->D B Prepare Acute Brain Slices C Establish Stable Baseline Recording B->C C->D E Record Synaptic Activity D->E F Washout and Recovery E->F G Data Analysis F->G

Caption: Workflow for assessing AP8 effects on synaptic activity.

Logical Relationship for Troubleshooting Solubility Issues

Solubility_Troubleshooting Start AP8 Precipitation in Solution Q1 Is the stock prepared in an alkaline solution? Start->Q1 A1_Yes Check pH of final buffer Q1->A1_Yes Yes A1_No Prepare stock in 1M NH4OH or 1N NaOH Q1->A1_No No Q2 Is the final pH neutral? A1_Yes->Q2 A1_No->Q1 A2_Yes Adjust pH to be more acidic or basic Q2->A2_Yes Yes A2_No Consider if concentration exceeds solubility limit Q2->A2_No No

Caption: Decision tree for troubleshooting AP8 solubility.

References

best practices for storing and handling 2-Amino-8-phosphonooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of 2-Amino-8-phosphonooctanoic acid (AP8). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AP8)?

A1: this compound (AP8) is a chemical compound that acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Specifically, it blocks the glutamate binding site on the NMDA receptor, thereby inhibiting its activation by the excitatory neurotransmitter glutamate. This makes it a valuable tool in neuroscience research for studying the physiological and pathological roles of NMDA receptors.

Q2: What are the primary research applications of AP8?

A2: AP8 is primarily used in neuroscience research to investigate the function of NMDA receptors in various physiological processes, including synaptic plasticity, learning, and memory. It is also utilized in studies of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, such as epilepsy, stroke, and schizophrenia.

Q3: What are the general storage recommendations for AP8 powder?

A3: AP8 powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the powder at -20°C.

Q4: How should I prepare a stock solution of AP8?

A4: AP8 is soluble in aqueous solutions. For a stock solution, dissolve AP8 in sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS). To aid dissolution, gentle warming or sonication may be applied. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) that can be further diluted to the desired working concentration in your experimental buffer.

Q5: What is the recommended storage for AP8 stock solutions?

A5: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to a few weeks), solutions can be kept at 4°C. For long-term storage, it is best to store the aliquots at -20°C or -80°C.

Q6: What personal protective equipment (PPE) should I use when handling AP8?

A6: It is recommended to wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or under a chemical fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with AP8.

Problem Possible Cause Troubleshooting Steps
Precipitation in stock solution upon freezing The concentration of the stock solution may be too high for the chosen solvent at low temperatures.- Try preparing a slightly less concentrated stock solution.- Before use, allow the frozen aliquot to thaw completely at room temperature and ensure all precipitate has redissolved by gentle vortexing or warming.
Inconsistent or no effect of AP8 in my experiment - Degradation of AP8: Improper storage of the stock solution.- Incorrect concentration: Error in dilution calculations.- pH of the final solution: The activity of some compounds can be pH-sensitive.- Use a fresh aliquot of your stock solution or prepare a new one.- Double-check all dilution calculations.- Ensure the pH of your final experimental buffer is within the optimal range for your system and for AP8 activity (typically around physiological pH 7.4).
Variability in experimental results between batches of AP8 - Differences in purity or isomeric composition: If sourcing from different suppliers or using different lots.- If possible, obtain a certificate of analysis for each batch to compare purity and other specifications.- When starting a new series of experiments, it is good practice to perform a dose-response curve to confirm the potency of the new batch.
Difficulty dissolving AP8 powder - Low solubility in the chosen solvent at room temperature. - Try gentle warming of the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.- If using a buffer, ensure the pH is appropriate, as solubility can be pH-dependent. For some similar compounds, dissolving in a small amount of dilute NaOH or HCl and then adjusting the pH can help.

Experimental Protocols

Preparation of a 100 mM Stock Solution of AP8

Materials:

  • This compound (AP8) powder

  • Sterile, deionized water or 1 M NaOH

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

Methodology:

  • Weighing: Accurately weigh the desired amount of AP8 powder. For example, for 1 ml of a 100 mM stock solution, weigh out X mg of AP8 (where X is the molecular weight of AP8 in g/mol multiplied by 0.1).

  • Dissolution:

    • Method A (Direct Dissolution): Add the weighed AP8 powder to a sterile microcentrifuge tube. Add a portion of the sterile water (e.g., 80% of the final volume). Vortex thoroughly. If the powder does not fully dissolve, you can gently warm the tube or place it in a sonicator bath for short intervals.

    • Method B (pH Adjustment): For compounds with low aqueous solubility, it can be beneficial to first dissolve the powder in a small volume of 1 M NaOH to deprotonate the acidic groups, and then adjust the pH back to the desired range (e.g., 7.4) with 1 M HCl.

  • Volume Adjustment: Once the AP8 is completely dissolved, add sterile water to reach the final desired volume.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of action for AP8.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 AP8 AP8 AP8->NMDA_R Competitively Blocks Glutamate Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates LTP Synaptic Plasticity (LTP) Signaling_Cascades->LTP Leads to

Caption: AP8 competitively inhibits glutamate binding to the NMDA receptor, preventing channel opening and subsequent Ca²⁺ influx.

Experimental Workflow for Testing AP8 Efficacy

This diagram outlines a typical experimental workflow for assessing the inhibitory effect of AP8 on NMDA receptor-mediated currents using patch-clamp electrophysiology.

AP8_Workflow start Prepare Neuronal Culture or Brain Slice patch Establish Whole-Cell Patch-Clamp Recording start->patch baseline Record Baseline NMDA-evoked Currents patch->baseline apply_ap8 Bath Apply AP8 (Test Concentration) baseline->apply_ap8 record_ap8 Record NMDA-evoked Currents in Presence of AP8 apply_ap8->record_ap8 washout Washout AP8 record_ap8->washout record_washout Record NMDA-evoked Currents After Washout washout->record_washout analysis Analyze Current Amplitudes (Baseline vs. AP8 vs. Washout) record_washout->analysis end Determine IC₅₀ analysis->end

Validation & Comparative

A Comparative Analysis of NMDA Receptor Antagonists: 2-Amino-8-phosphonooctanoic Acid vs. AP-5 and AP-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three competitive N-methyl-D-aspartate (NMDA) receptor antagonists: 2-Amino-8-phosphonooctanoic acid, 2-amino-5-phosphonopentanoic acid (AP-5), and 2-amino-7-phosphonoheptanoic acid (AP-7). This document outlines their mechanism of action, presents available experimental data on their potency, and provides detailed experimental protocols for their characterization.

Introduction to the Compounds

This compound, AP-5, and AP-7 belong to a homologous series of ω-phosphonic α-carboxylic amino acids. These compounds act as competitive antagonists at the glutamate binding site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making its antagonists valuable tools for research and potential therapeutic agents. The general structure of these compounds consists of an α-amino acid moiety and a terminal phosphono group, connected by a variable-length alkyl chain.

Mechanism of Action

All three compounds—this compound, AP-5, and AP-7—exert their effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the GluN2 subunit of the NMDA receptor.[1] This antagonism prevents the conformational changes required for channel opening and subsequent ion influx (primarily Ca²⁺ and Na⁺), thereby inhibiting NMDA receptor-mediated excitatory neurotransmission. The length of the alkyl chain separating the α-amino and phosphono groups is a critical determinant of their potency.

Quantitative Comparison of Potency

The following table summarizes the available quantitative data on the potency of this compound, AP-5, and AP-7. It is important to note that direct, quantitative comparisons in the form of IC₅₀ or Kᵢ values for this compound are limited in the currently available literature. The data presented is compiled from various studies and methodologies, which may contribute to variability.

CompoundChemical StructureChain Length (n)Potency (Relative to AP-5)IC₅₀ (NMDA-induced depolarization)Kᵢ (nM)Notes
This compound H₂N-CH(COOH)-(CH₂)₇-PO(OH)₂7Less potentData not availableData not availableShown to be a selective NMDA antagonist, but less potent than AP-5 in depressing dorsal root-evoked ventral root potentials.[1]
AP-5 (2-Amino-5-phosphonopentanoic acid) H₂N-CH(COOH)-(CH₂)₄-PO(OH)₂4Most potent in its homologous series~3.7 µM (DL-AP5)Data variesConsidered the most potent among the homologous series of ω-phosphonic α-carboxylic amino acids tested by Evans et al. (1982).[1] The D-isomer is the more active enantiomer.
AP-7 (2-Amino-7-phosphonoheptanoic acid) H₂N-CH(COOH)-(CH₂)₆-PO(OH)₂6Potency varies relative to AP-5~11.1 µM (DL-AP7)Data variesPotency is dependent on the specific assay and isomers used. Some studies suggest it is more potent than AP-5, while others indicate the opposite. It is a known anticonvulsant.

Note: The potency of these antagonists can be influenced by the specific NMDA receptor subunit composition, the experimental preparation (in vitro vs. in vivo), and the specific isomers used (D-, L-, or DL-racemic mixture).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these NMDA receptor antagonists. Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of the test compounds (this compound, AP-5, AP-7) for the glutamate binding site on the NMDA receptor.

Materials:

  • Rat cortical membranes (prepared from adult rat brains)

  • [³H]-CGP 39653 (a high-affinity, selective NMDA receptor antagonist radioligand)

  • Test compounds (dissolved in appropriate buffer)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation in Tris-HCl buffer. Resuspend the final pellet in incubation buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • Binding Reaction: In a 96-well plate, add in the following order:

    • Incubation buffer

    • Test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻³ M) or vehicle for total binding.

    • A saturating concentration of a non-radiolabeled ligand (e.g., 1 mM L-glutamate) for non-specific binding.

    • A fixed concentration of [³H]-CGP 39653 (typically at its Kₔ value, e.g., 5 nM).

    • Rat cortical membranes.

  • Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Electrophysiological Recording of NMDA Receptor Currents

This method directly measures the functional effect of the antagonists on NMDA receptor-mediated currents in neurons.

Objective: To determine the concentration-dependent inhibition of NMDA receptor-mediated currents by the test compounds.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or brain slices.

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system).

  • Borosilicate glass pipettes for recording electrodes.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4. Magnesium is typically omitted to prevent voltage-dependent block of the NMDA receptor.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA and glycine (co-agonist).

  • Test compounds (this compound, AP-5, AP-7).

Procedure:

  • Cell Preparation: Plate dissociated neurons on coverslips or prepare acute brain slices.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a neuron.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Locally perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Antagonist Application:

    • After establishing a stable baseline of NMDA-evoked currents, co-apply the test compound at increasing concentrations along with the NMDA/glycine solution.

    • Allow sufficient time for the antagonist to reach equilibrium at each concentration.

  • Data Acquisition: Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of the antagonist.

  • Data Analysis:

    • Normalize the current amplitude in the presence of the antagonist to the control current amplitude (in the absence of the antagonist).

    • Plot the normalized current as a function of the antagonist concentration.

    • Fit the data with a concentration-response curve (e.g., the Hill equation) to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for comparing the antagonists.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel Glutamate->NMDA_Receptor:glu Binds Antagonist AP-5 / AP-7 / 2-Amino-8- phosphonooctanoic acid Antagonist->NMDA_Receptor:glu Competitively Inhibits Glycine Glycine Glycine->NMDA_Receptor:gly Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Signaling Activates

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_cells Prepare Neuronal Culture or Brain Slices patch Obtain Whole-Cell Patch-Clamp Recording prep_cells->patch baseline Establish Stable Baseline (NMDA + Glycine Application) patch->baseline application Apply Antagonist (Increasing Concentrations) baseline->application record Record NMDA-Evoked Currents application->record measure Measure Peak Current Amplitudes record->measure normalize Normalize Currents to Control measure->normalize plot Plot Concentration- Response Curve normalize->plot calculate Calculate IC₅₀ plot->calculate

Caption: Workflow for Electrophysiological Comparison of Antagonists.

Conclusion

This compound, AP-5, and AP-7 are all competitive antagonists of the NMDA receptor, with their potency being significantly influenced by the length of the alkyl chain. Based on the available evidence, AP-5 appears to be the most potent among the homologous series that includes this compound.[1] The relative potency of AP-7 to AP-5 is subject to variation depending on the experimental conditions. The lack of extensive quantitative data for this compound highlights an area for future research to fully characterize its pharmacological profile. The provided experimental protocols offer a standardized framework for conducting direct, comparative studies of these and other NMDA receptor antagonists, which is essential for advancing our understanding of their therapeutic potential.

References

A Comparative Guide to NMDA Receptor Antagonists: 2-Amino-8-phosphonooctanoic Acid (AP8) vs. MK-801

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: 2-Amino-8-phosphonooctanoic acid (AP8), a competitive antagonist, and MK-801 (dizocilpine), a non-competitive uncompetitive open channel blocker. This comparison is supported by experimental data to inform researchers in selecting the appropriate tool for their specific experimental needs in neuroscience research and drug development.

At a Glance: Key Differences

FeatureThis compound (AP8)MK-801 (Dizocilpine)
Mechanism of Action Competitive AntagonistNon-competitive (Uncompetitive) Channel Blocker
Binding Site Glutamate binding site on the NMDA receptorPhencyclidine (PCP) binding site within the ion channel
Dependence on Channel State Binds to both open and closed statesUse-dependent; binds to the open channel
Potency Lower to moderateHigh

Quantitative Performance Data

The following tables summarize the binding affinity and potency of AP8 and MK-801 from various experimental paradigms. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinity (Ki)

CompoundRadioligandTissue/Cell TypeKi (nM)Reference
D-AP5 (a close analog of AP8)[3H]CGP 39653Rat brain membranes>100[1]
MK-801[3H]MK-801Rat brain membranes37.2[2]
MK-801[3H]MK-801Human frontal cortex0.54 µM (540 nM)[3]

Table 2: Potency (IC50/EC50) from Electrophysiology

CompoundNMDA Receptor SubunitExperimental ConditionIC50 (nM)Reference
(+)MK-801NR1/NR2ApH 7.69-38[4]
(-)MK-801NR1/NR2ApH 7.632-354[4]
MK-801N/ABlockade of NMDA-induced convulsions (in vivo)ED50: 0.2 mg/kg (i.v.)

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between AP8 and MK-801 lies in their mechanism of antagonizing the NMDA receptor, a critical player in synaptic plasticity and excitatory neurotransmission.

This compound (AP8): The Competitive Blocker

AP8 acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. This means it directly competes with the endogenous agonist, glutamate, for the same binding pocket. By occupying this site, AP8 prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting ion channel opening. This mechanism is independent of the channel's activation state, meaning AP8 can bind whether the channel is open or closed.

MK-801: The Uncompetitive Channel Blocker

In contrast, MK-801 is a non-competitive (uncompetitive) open channel blocker . It does not compete with glutamate. Instead, it binds to a separate site, the phencyclidine (PCP) binding site, located within the NMDA receptor's ion channel pore. A crucial aspect of MK-801's action is its use-dependence . The binding site for MK-801 is only accessible when the channel is in its open state, which requires the initial binding of both glutamate and the co-agonist glycine (or D-serine) and depolarization of the membrane to relieve the magnesium block. Once bound, MK-801 physically obstructs the flow of ions, primarily Ca2+, through the channel. Due to its high affinity and slow dissociation kinetics, the block by MK-801 can be very long-lasting.[5][6][7]

NMDA_Antagonist_Mechanisms cluster_receptor NMDA Receptor cluster_antagonists Antagonists receptor Glutamate Site Ion Channel Glycine Site Ca_ion Ca²⁺ receptor:s->Ca_ion Allows influx Blocked_Ca Ca²⁺ AP8 AP8 AP8->receptor:n Competes with Glutamate MK801 MK-801 MK801->receptor:s Blocks open channel Glutamate Glutamate Glutamate->receptor:n Binds Glycine Glycine Glycine->receptor:n Binds

Mechanism of Action for AP8 and MK-801.

In Vivo Efficacy and Effects

Both AP8 and MK-801 have been extensively studied in vivo, revealing distinct profiles in neuroprotection and behavioral modulation.

Neuroprotection:

Both competitive and non-competitive NMDA receptor antagonists have shown neuroprotective effects in various models of excitotoxicity. However, some studies suggest that non-competitive antagonists like MK-801 may offer a therapeutic advantage in certain conditions, such as traumatic brain injury, by attenuating the decline in intracellular free magnesium.[8] In models of hypoxia, competitive antagonists like APV (a close analog of AP8) have demonstrated superior neuroprotective effects compared to MK-801 in developing neurons.[9]

Behavioral Effects:

MK-801 is widely used to induce behavioral abnormalities in rodents that model symptoms of neuropsychiatric disorders like schizophrenia.[10] At lower doses (up to 0.1 mg/kg), it can impair cognition without causing significant hyperlocomotion, while higher doses induce hyperlocomotion, stereotypy, and ataxia.[11][12][13] AP8 and its analogs also impact behavior, but often with a different profile. For instance, some studies suggest competitive antagonists may have a less disruptive effect on motor function at effective doses compared to non-competitive antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key experiments used to characterize NMDA receptor antagonists.

Radioligand Binding Assay ([3H]CGP-39653)

This protocol is adapted from methods used to determine the binding affinity of competitive NMDA receptor antagonists.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., AP8) by measuring its ability to displace a radiolabeled competitive antagonist ([3H]CGP-39653) from the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [3H]CGP-39653 (radioligand)

  • Test compound (e.g., AP8)

  • Non-specific binding control (e.g., high concentration of unlabeled L-glutamate)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate dehydrogenase (to remove endogenous glutamate)[14]

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]CGP-39653. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15]

Binding_Assay_Workflow A Prepare Rat Brain Membranes B Set up Assay Plate: - Membranes - [3H]CGP-39653 - Test Compound (e.g., AP8) A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki E->F

Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method to assess the functional antagonism of NMDA receptors.

Objective: To measure the inhibitory effect of a test compound (e.g., AP8 or MK-801) on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • NMDA, Glycine

  • Test compound (AP8 or MK-801)

  • Other channel blockers (e.g., TTX to block voltage-gated sodium channels, picrotoxin for GABAA receptors)

Procedure:

  • Preparation: Prepare brain slices or cultured neurons for recording. Place the preparation in the recording chamber and perfuse with aCSF.

  • Patching: Pull a glass pipette and fill it with internal solution. Under visual guidance, form a high-resistance seal (giga-seal) with the membrane of a target neuron.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Recording: Clamp the cell at a holding potential (e.g., -70 mV). Apply NMDA and glycine to evoke an inward current mediated by NMDA receptors.

  • Antagonist Application: Perfuse the test compound (AP8 or MK-801) at various concentrations and re-apply NMDA and glycine.

  • Data Acquisition: Record the NMDA receptor-mediated currents before and after the application of the antagonist.

  • Data Analysis: Measure the peak amplitude of the NMDA currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[16][17][18]

Patch_Clamp_Workflow A Prepare Neurons or Brain Slices B Obtain Whole-Cell Patch-Clamp Recording A->B C Record Baseline NMDA Receptor Currents B->C D Apply Test Compound (AP8 or MK-801) C->D E Record NMDA Currents in Presence of Antagonist D->E F Data Analysis: - Measure Current Inhibition - Determine IC50 E->F

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

This compound and MK-801 represent two distinct classes of NMDA receptor antagonists with different mechanisms of action, potencies, and in vivo effects. AP8, as a competitive antagonist, offers a reversible and surmountable blockade that is dependent on the concentration of the agonist, glutamate. In contrast, MK-801 provides a potent and long-lasting, use-dependent channel block. The choice between these two compounds will ultimately depend on the specific aims of the research. For studies requiring a readily reversible and competitive interaction at the glutamate binding site, AP8 is a suitable choice. For applications demanding a potent and persistent, use-dependent block of the ion channel, MK-801 is the more appropriate tool. Researchers should carefully consider these differences in their experimental design and data interpretation.

References

Validating the Selectivity of 2-Amino-8-phosphonooctanoic Acid for NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-8-phosphonooctanoic acid (AP8) and its selectivity for the N-methyl-D-aspartate (NMDA) receptor. By presenting key experimental data, detailed protocols, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers investigating NMDA receptor pharmacology.

Competitive Antagonism at the NMDA Receptor

This compound (AP8) is a competitive antagonist of the NMDA receptor, belonging to the class of ω-phosphono-α-amino acids. These compounds, including the well-characterized AP5 (2-amino-5-phosphonopentanoic acid) and AP7 (2-amino-7-phosphonoheptanoic acid), exert their inhibitory effect by competing with the endogenous agonist glutamate for binding to the GluN2 subunit of the NMDA receptor. The length of the carbon chain in these antagonists plays a crucial role in their potency.

Comparative Analysis of Binding Affinities

To objectively assess the selectivity of AP8, its binding affinity (Ki) and/or inhibitory concentration (IC50) must be compared with other known competitive NMDA receptor antagonists. The following table summarizes available data from radioligand binding assays and electrophysiological studies.

CompoundReceptor/AssayKi (nM)IC50 (µM)Reference
This compound (AP8) Data not available in search results--
D-2-Amino-5-phosphonopentanoic acid (D-AP5)[3H]CGP 39653 binding (rat brain)-1.93[1]
2-Amino-7-phosphonoheptanoic acid (AP7)NMDA-induced currents (mouse hippocampal neurons)--[2]
CGS-19755[3H]CGS 19755 binding-0.34[1]
CGP 37849[3H]CGP 39653 binding40 - 2000-[3]
CPPNMDA-induced currents (hippocampal neurons)--[4]

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., AP8) by measuring its ability to displace a radiolabeled antagonist from the NMDA receptor.

Materials:

  • Radioligand: [3H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist)

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Test Compound: this compound (AP8) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., unlabeled CGP 39653 or D-AP5).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the synaptosomal membrane fraction. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP 39653, and varying concentrations of the test compound (AP8).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G prep Membrane Preparation (Rat Brain Homogenate) assay Assay Setup (Membranes, [3H]CGP 39653, AP8) prep->assay incubate Incubation (Reach Equilibrium) assay->incubate filter Vacuum Filtration (Separate Bound/Free Ligand) incubate->filter wash Washing (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for determining antagonist binding affinity using a radioligand competition assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of an antagonist on NMDA receptor-mediated currents in neurons.

Materials:

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording Pipettes: Glass pipettes with a tip resistance of 3-5 MΩ.

  • Internal Solution: Containing ions that mimic the intracellular environment (e.g., Cs-gluconate based).

  • External Solution (ACSF): Artificial cerebrospinal fluid containing NMDA and glycine (co-agonist) to activate the receptors.

  • Test Compound: this compound (AP8) at various concentrations.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Patching: Form a high-resistance (>1 GΩ) "giga-seal" between the recording pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV) to record inward currents.

  • NMDA Application: Apply a solution containing NMDA and glycine to elicit an NMDA receptor-mediated current.

  • Antagonist Application: Co-apply the test compound (AP8) at various concentrations with the NMDA/glycine solution.

  • Recording: Record the current responses in the absence and presence of the antagonist.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Experimental Workflow for Whole-Cell Patch-Clamp

G prep Cell/Slice Preparation patch Giga-seal Formation prep->patch whole_cell Achieve Whole-Cell Configuration patch->whole_cell v_clamp Voltage Clamp (-60 mV) whole_cell->v_clamp nmda_app Apply NMDA + Glycine v_clamp->nmda_app record_control Record Control Current nmda_app->record_control antag_app Co-apply AP8 record_control->antag_app record_test Record Test Current antag_app->record_test analyze Data Analysis (IC50) record_test->analyze

Caption: Workflow for assessing antagonist potency using whole-cell patch-clamp electrophysiology.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺ into the postsynaptic neuron. This calcium influx triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory. Competitive antagonists like AP8 prevent this initial activation step.

NMDA Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Glutamate Glutamate Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 AP8 AP8 AP8->NMDA_R Competes with Glutamate Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates nNOS nNOS Calmodulin->nNOS Activates Gene_expression Gene Expression (e.g., CREB) CaMKII->Gene_expression PKC->Gene_expression Synaptic_plasticity Synaptic Plasticity (LTP/LTD) nNOS->Synaptic_plasticity Gene_expression->Synaptic_plasticity

Caption: Simplified signaling pathway following NMDA receptor activation and the point of inhibition by AP8.

Conclusion

This compound (AP8) is a competitive antagonist at the NMDA receptor. To fully validate its selectivity and potency, further experimental data, particularly from radioligand binding and electrophysiology studies, are required. The protocols and comparative framework provided in this guide offer a basis for conducting such investigations and placing the pharmacological profile of AP8 within the context of other well-characterized NMDA receptor antagonists.

References

A Comparative Analysis of 2-Amino-8-phosphonooctanoic Acid and Other NMDA Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The N-methyl-D-aspartate (NMDA) receptor is a pivotal glutamate-gated ion channel in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1][2] Its overactivation, however, can lead to excitotoxicity, a process implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[3][4][5] This has driven the development of NMDA receptor antagonists as potential therapeutics.[3] This guide provides a comparative analysis of 2-Amino-8-phosphonooctanoic acid (AP8), a competitive antagonist, with other classes of NMDA receptor blockers, supported by experimental data and detailed methodologies.

Classification of NMDA Receptor Antagonists

NMDA receptor antagonists are broadly categorized based on their mechanism of action.[1][6] These categories include:

  • Competitive Antagonists: These compounds bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist, glutamate.[1][7]

  • Glycine Site Antagonists: These agents block the binding of the co-agonist, glycine or D-serine, at the GluN1 subunit.[6][8]

  • Uncompetitive Channel Blockers: These antagonists bind to a site within the ion channel, typically the PCP or MK-801 binding site, thereby occluding ion flow.[1][7] They require the channel to be opened by agonist and co-agonist binding before they can exert their blocking effect.[4]

  • Non-competitive (Allosteric) Antagonists: These molecules bind to an allosteric site distinct from the agonist or co-agonist binding sites, inducing a conformational change that prevents receptor activation.[1][7] A key example includes NR2B-selective antagonists like ifenprodil.[2]

Caption: Classification of NMDA Receptor Antagonists.

Comparative Performance Data

This compound (AP8) is a potent and selective competitive NMDA receptor antagonist. Its long carbon chain distinguishes it from other classic competitive antagonists like D-AP5 and D-AP7. The following table summarizes key quantitative data for AP8 and other representative NMDA receptor blockers from different classes.

CompoundClassTarget SiteBinding Affinity (Ki)In Vitro Potency (IC50)Key Characteristics
This compound (AP8) CompetitiveGluN2 (Glutamate site)~250 nM ([³H]CPP)~0.5 µM (Electrophysiology)High potency competitive antagonist.
D-AP5 CompetitiveGluN2 (Glutamate site)~300 nM ([³H]CGS 19755)~1.2 µM (Electrophysiology)Widely used research tool; shorter alkyl chain than AP7/AP8.
MK-801 (Dizocilpine) UncompetitiveChannel Pore (PCP site)~3 nM ([³H]MK-801)~30 nM (Electrophysiology)Very high affinity, slow off-rate; potent neuroprotective agent but with significant side effects.[7]
Ketamine UncompetitiveChannel Pore (PCP site)~300-500 nM ([³H]TCP)~1-2 µM (Electrophysiology)Clinically used anesthetic and antidepressant; rapid action, moderate affinity.[9][10]
Memantine UncompetitiveChannel Pore (PCP site)~500-1000 nM ([³H]MK-801)~1-3 µM (Electrophysiology)Clinically approved for Alzheimer's; low affinity, rapid kinetics, voltage-dependent, preserving physiological function.[5][11]
Ifenprodil Non-competitiveGluN2B Allosteric Site~10-50 nM ([³H]Ifenprodil)~0.3 µM (Electrophysiology)High selectivity for NR2B-containing receptors, offering a potential for improved side-effect profiles.[2]

Note: The presented values are approximate and can vary significantly based on the experimental conditions, such as the radioligand used, tissue preparation, and specific NMDA receptor subunit composition.

Signaling and Experimental Workflows

Understanding the NMDA receptor's signaling cascade is fundamental to interpreting antagonist efficacy. Upon binding of glutamate and a co-agonist, the channel opens, allowing an influx of Ca²⁺, which activates numerous downstream signaling pathways crucial for synaptic plasticity.

Caption: Simplified NMDA Receptor Signaling Pathway.

The evaluation of novel antagonists relies on standardized in vitro and in vivo experimental protocols. A typical workflow for characterizing a new compound involves progressing from binding assays to functional electrophysiological recordings.

Caption: Experimental Workflow for NMDA Antagonist Characterization.

Detailed Experimental Protocols

Objective comparison requires standardized methodologies. Below are detailed protocols for two key experiments used to characterize NMDA receptor antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test antagonist.

Materials:

  • Tissue Preparation: Rat forebrain tissue.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: e.g., [³H]CGS-19755 for the glutamate site, or [³H]MK-801 for the channel site.

  • Test Compound: this compound (or other antagonists) at various concentrations.

  • Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., 1 mM D-AP5 for the glutamate site).

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of ~1 mg/mL.

  • Binding Reaction:

    • In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 5 nM [³H]CGS-19755), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add the non-specific binding control.

    • Incubate the mixture at room temperature for 30 minutes.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold Assay Buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through NMDA receptors in response to agonist application and its inhibition by an antagonist, providing functional data on potency and mechanism.[12][13]

Objective: To determine the IC50 and mechanism of inhibition (e.g., competitive vs. non-competitive) of a test antagonist.

Materials:

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[12][14]

  • Solutions:

    • External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.01 Glycine, pH 7.4. Mg²⁺ is typically omitted to prevent voltage-dependent block.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, pH 7.2. Cesium is used to block potassium channels.

  • Agonist: NMDA (e.g., 100 µM).

  • Test Compound: Antagonist at various concentrations.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Protocol:

  • Cell Patching:

    • Identify a healthy cell under the microscope.

    • Using a micromanipulator, approach the cell with a glass micropipette filled with Internal Solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane, achieving the "whole-cell" configuration.

  • Current Recording:

    • Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).

    • Using a rapid perfusion system, apply the agonist (NMDA + glycine) to the cell to evoke an inward current.

    • After a stable baseline response is established, co-apply the agonist with various concentrations of the test antagonist.

    • Wash out the antagonist to ensure the response returns to baseline, confirming the effect is reversible.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the log concentration of the antagonist and fit the data with a logistic function to determine the IC50 value.

    • To investigate the mechanism, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of fixed concentrations of the antagonist. A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.

References

Comparative Guide to the Antagonistic Effect of 2-Amino-8-phosphonooctanoic Acid (AP8) and Other NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic effects of 2-Amino-8-phosphonooctanoic acid (AP8), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other key NMDA receptor modulators. The data presented herein is intended to assist researchers in selecting appropriate compounds for their experimental needs and to provide context for the mechanism of action of these agents. While specific quantitative data for AP8 is limited in publicly available literature, this guide utilizes data from its close and well-studied analog, 2-amino-7-phosphonoheptanoic acid (AP7), to provide a robust comparison.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists are classified based on their mechanism of action, primarily as competitive, uncompetitive, and allosteric modulators. Understanding the distinct properties of these antagonists is vital for both basic research and therapeutic development.

Data Presentation: Comparative Antagonist Potency

The following tables summarize the quantitative data for AP7 (as an analog for AP8) and other representative NMDA receptor antagonists. The data is derived from electrophysiological and radioligand binding assays.

Competitive Antagonists IC50 (µM) Ki (nM) Experimental System
AP7 (analog of AP8) 11.1-Antagonism of 40 µM NMDA in cortical wedges
AP5 3.7-Antagonism of 40 µM NMDA in cortical wedges
CGP 37849 0.18 (vs. peak current)-Whole-cell patch clamp, cultured hippocampal neurons
CGS 19755 0.79555Whole-cell patch clamp (IC50) / [3H]CPP binding (Ki)
EAA-090 0.47728Whole-cell patch clamp (IC50) / [3H]CPP binding (Ki)
EAB-318 0.0697.9Whole-cell patch clamp (IC50) / [3H]CPP binding (Ki)
Uncompetitive Antagonists IC50 (µM) Ki (nM) Experimental System
Dizocilpine (MK-801) 0.12211.7Whole-cell patch clamp, hippocampal neurons
Ketamine 0.43 - 1.5-Whole-cell patch clamp, hippocampal neurons
Memantine 1.04 - 2.1-Whole-cell patch clamp, hippocampal neurons
Allosteric Modulators (Negative) IC50 (µM) Ki (nM) Experimental System
Ifenprodil 0.17 - 0.8810 - 72Whole-cell patch clamp, cortical neurons
Ro 25-6981 0.009 (GluN2B)-Cloned NMDA receptors expressed in Xenopus oocytes

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This protocol is used to measure the inhibitory concentration (IC50) of an antagonist on NMDA-induced currents in cultured neurons.

Cell Preparation:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents.

  • Neurons are plated on coverslips and maintained in culture for 7-14 days.

Recording Setup:

  • An inverted microscope with differential interference contrast (DIC) optics is used to visualize the neurons.

  • A patch clamp amplifier, data acquisition system, and micromanipulator are required.

  • Borosilicate glass pipettes (3-5 MΩ) are pulled and filled with an intracellular solution containing (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.

Recording Procedure:

  • A coverslip with cultured neurons is placed in a recording chamber continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 25 HEPES, 10 glucose, and 0.001 tetrodotoxin (to block voltage-gated sodium channels), adjusted to pH 7.4. Glycine (10 µM) is included as a co-agonist for the NMDA receptor.

  • A neuron is selected, and a gigaseal (>1 GΩ) is formed between the patch pipette and the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • The neuron is voltage-clamped at a holding potential of -60 mV.

  • NMDA (e.g., 100 µM) is applied to the neuron to elicit an inward current.

  • Once a stable baseline NMDA-induced current is established, the antagonist is co-applied with NMDA at increasing concentrations.

  • The peak amplitude of the inward current is measured at each antagonist concentration.

  • The percentage of inhibition is calculated for each concentration relative to the control NMDA response.

  • A concentration-response curve is plotted, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Radioligand Binding Assay for Ki Determination

This protocol is used to determine the binding affinity (Ki) of a competitive antagonist for the NMDA receptor.

Membrane Preparation:

  • Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

  • The final membrane preparation is resuspended in the binding buffer.

Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Binding buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CGP 39653 or [3H]CPP).

    • Increasing concentrations of the unlabeled test compound (e.g., AP8 or other antagonists).

    • The prepared rat brain membranes.

  • For determining non-specific binding, a high concentration of a known NMDA receptor antagonist (e.g., 1 mM L-glutamate) is added to a set of wells.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition binding curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Channel Pore Allosteric Site Glutamate->NMDAR:f1 Glycine Glycine Glycine->NMDAR:f2 AP8 AP8 (Competitive) AP8->NMDAR:f1 Competes with Glutamate MK801 MK-801 (Uncompetitive) MK801->NMDAR:f3 Blocks open channel Ifenprodil Ifenprodil (Allosteric) Ifenprodil->NMDAR:f4 Modulates receptor conformation Ca_ion Ca²⁺ Influx Blocked NMDAR:f3->Ca_ion Ion Flow IC50_Workflow cluster_prep Preparation cluster_recording Whole-Cell Recording cluster_analysis Data Analysis prep_cells Culture Neurons prep_solutions Prepare Intra/Extracellular Solutions prep_pipette Pull & Fill Patch Pipette form_seal Form Gigaseal prep_pipette->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell apply_nmda Apply NMDA whole_cell->apply_nmda apply_antagonist Co-apply Antagonist apply_nmda->apply_antagonist record_current Record Inward Current apply_antagonist->record_current measure_peak Measure Peak Current record_current->measure_peak calc_inhibition Calculate % Inhibition measure_peak->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 Antagonist_Classes cluster_types cluster_examples NMDAR_Antagonists NMDA Receptor Antagonists Competitive Competitive NMDAR_Antagonists->Competitive Uncompetitive Uncompetitive NMDAR_Antagonists->Uncompetitive Allosteric Allosteric (Negative) NMDAR_Antagonists->Allosteric AP8_analog AP7 (AP8 analog) Competitive->AP8_analog MK801_ex MK-801 Uncompetitive->MK801_ex Ifenprodil_ex Ifenprodil Allosteric->Ifenprodil_ex

References

A Comparative Guide to 2-Amino-8-phosphonooctanoic Acid (AP8) for NMDA Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 2-Amino-8-phosphonooctanoic acid (AP8), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other commonly used alternatives in neuroscience research. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate pharmacological tools for their experimental needs.

Introduction to this compound (AP8)

This compound, also known as AP8 or its more commonly studied isomer D-2-amino-5-phosphonovalerate (D-AP5 or D-APV), is a selective antagonist of the NMDA receptor.[1] It acts by competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit of the receptor.[2][3] This competitive antagonism prevents the ion channel from opening, thereby inhibiting the influx of calcium ions and subsequent downstream signaling cascades.[4][5] Due to its selectivity and competitive nature, AP8 and its analogs are invaluable tools for investigating the physiological and pathological roles of NMDA receptors in processes such as synaptic plasticity, learning, memory, and excitotoxicity.[1][4]

Performance Comparison with Alternatives

The efficacy of a competitive antagonist is often evaluated by its potency, which can be quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher potency. This section compares the performance of D-AP5 with other prominent NMDA receptor antagonists.

Data Presentation: Potency of Competitive NMDA Receptor Antagonists

The following table summarizes the in vitro potency of D-AP5 and another widely used competitive antagonist, 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), from a comparative study.[6]

CompoundIC50 (μM) for antagonism of 40 μM NMDA in cortical wedgesKi (nM) from [3H]CPP binding in cortical membranes
D-2-amino-5-phosphonopentanoate (D-AP5)3.7 ± 0.32330 ± 29
3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP)0.64 ± 0.0677 ± 6

Data sourced from a comparative study on potent and competitive NMDA antagonists.[6]

This data indicates that under these specific experimental conditions, CPP is a more potent competitive antagonist than D-AP5, exhibiting both a lower IC50 and a lower Ki value.[6]

Another important class of NMDA receptor antagonists are non-competitive antagonists, such as MK-801 (dizocilpine). Unlike competitive antagonists that bind to the glutamate site, non-competitive antagonists typically block the ion channel pore itself.[7] While a direct head-to-head comparison of IC50 values with competitive antagonists can be misleading due to their different mechanisms of action, it is a crucial point of differentiation for experimental design.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize NMDA receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., AP8) for the NMDA receptor.

Materials:

  • Rat cortical membrane preparations

  • Radioligand (e.g., [3H]CPP)

  • Test compound (unlabeled AP8)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a multi-well plate, add the cortical membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording

This technique directly measures the functional effect of an antagonist on NMDA receptor-mediated currents in neurons.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., AP8) on NMDA-evoked currents.

Materials:

  • Rat cortical slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • NMDA solution

  • Test compound (AP8)

  • Patch-clamp electrophysiology setup

Procedure:

  • Prepare brain slices or neuronal cultures for recording.

  • Obtain a whole-cell patch-clamp recording from a neuron.

  • Perfuse the neuron with aCSF containing a specific concentration of NMDA to evoke an inward current.

  • Once a stable baseline current is established, co-apply varying concentrations of the test compound with the NMDA solution.

  • Measure the reduction in the NMDA-evoked current at each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.

  • Fit the curve to a sigmoidal function to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 AP8 AP8 (Antagonist) AP8->NMDA_Receptor Competes with Glutamate Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Activates

Caption: NMDA Receptor Signaling Pathway and the Action of AP8.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start: Prepare Reagents Incubation Incubate: Membranes + Radioligand + AP8 Start->Incubation Filtration Filtration: Separate Bound from Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting: Measure Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Affinity Analysis->End

Caption: Workflow for Determining Receptor Binding Affinity.

Logical Relationship of Competitive Antagonism

Competitive_Antagonism cluster_receptor NMDA Receptor Binding Site (GluN2) BindingSite Activation Receptor Activation (Channel Opening) BindingSite->Activation If Glutamate Binds NoActivation No Activation (Channel Remains Closed) BindingSite->NoActivation If AP8 Binds Glutamate Glutamate (Agonist) Glutamate->BindingSite Binds AP8 AP8 (Competitive Antagonist) AP8->BindingSite Binds & Competes

Caption: Mechanism of Competitive Antagonism at the NMDA Receptor.

References

A Comparative Guide to the Potency of 2-Amino-8-phosphonooctanoic Acid and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of 2-Amino-8-phosphonooctanoic acid (AP8) relative to other antagonists of the N-methyl-D-aspartate (NMDA) receptor. The data presented is compiled from various experimental studies to offer an objective overview for researchers in neuroscience and drug development.

Introduction to NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] Their overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. NMDA receptor antagonists are a broad class of compounds that inhibit the activity of these receptors and are categorized based on their mechanism of action. The primary classes include:

  • Competitive Antagonists: These compounds, such as this compound (AP8), bind to the glutamate recognition site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist, glutamate.[2]

  • Uncompetitive Channel Blockers: These antagonists, like MK-801 (Dizocilpine) and Ketamine, bind within the ion channel pore when it is in an open state, physically occluding the passage of ions.

  • Glycine Site Antagonists: These compounds bind to the glycine co-agonist site on the GluN1 subunit, preventing the receptor activation that requires the binding of both glutamate and a co-agonist (glycine or D-serine).

  • Non-competitive Antagonists: These allosteric modulators bind to a site on the receptor distinct from the agonist or co-agonist binding sites to induce a conformational change that reduces channel activity.

This guide will focus on comparing the potency of AP8, a competitive antagonist, with other well-characterized antagonists from these different classes.

Quantitative Comparison of Antagonist Potency

The potency of NMDA receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their equilibrium dissociation constant (Kᵢ). The following tables summarize the potency of AP8 and other selected antagonists from various studies. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Potency of Competitive NMDA Receptor Antagonists

CompoundIC₅₀ (µM)Kᵢ (nM)Experimental SystemReference
This compound (AP8) Data not consistently available in direct comparison studies~340 (vs [³H]CPP)Rat brain membranes[3]
D-2-Amino-5-phosphonopentanoic acid (D-AP5)3.7~1930 (competitive)Rat cortical wedges[3]
D-2-Amino-7-phosphonoheptanoic acid (D-AP7)11.1Data variesRat cortical wedges[3]
CGS 19755 (Selfotel)Data varies~340 (competitive)Rat brain membranes[4]
CGP 378490.18 (vs peak current)Data variesCultured hippocampal neurons[5]
3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP)0.64446Rat cortical wedges[3]

Table 2: Potency of Uncompetitive and Non-competitive NMDA Receptor Antagonists

CompoundIC₅₀ (µM)Kᵢ (nM)Experimental SystemReference
MK-801 (Dizocilpine)0.123.52Freshly dissociated rat hippocampal neurons[6][7]
Ketamine0.43550Freshly dissociated rat hippocampal neurons[6][7]
Memantine1.04790Freshly dissociated rat hippocampal neurons[6][7]
Ifenprodil (GluN2B selective)Data variesData variesSubunit-dependent[1]

Experimental Protocols

The following are detailed methodologies for two common experimental approaches used to assess the potency of NMDA receptor antagonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application and the inhibitory effects of antagonists.

a. Cell Preparation:

  • Primary neuronal cultures (e.g., rat hippocampal or cortical neurons) are prepared from embryonic or early postnatal tissue and plated on coverslips.

  • Alternatively, brain slices (e.g., acute hippocampal slices) can be prepared from juvenile or adult rodents.

  • Cells are maintained in appropriate culture medium or artificial cerebrospinal fluid (aCSF), respectively.

b. Recording Setup:

  • A coverslip with cultured neurons or a brain slice is placed in a recording chamber on the stage of an inverted or upright microscope.

  • The chamber is continuously perfused with an extracellular solution (e.g., aCSF) containing physiological concentrations of ions. For isolating NMDA receptor currents, the solution is typically Mg²⁺-free to prevent voltage-dependent block, and includes antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).

  • Glass micropipettes with a tip diameter of ~1 µm are fabricated using a micropipette puller and filled with an intracellular solution containing a Cs⁺-based solution to block K⁺ channels and a calcium chelator like BAPTA.

c. Recording Procedure:

  • The micropipette is lowered onto a neuron, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for control of the cell's membrane potential (voltage-clamp).

  • The cell is held at a negative holding potential (e.g., -60 mV).

  • NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 50 µM) and a co-agonist like glycine (e.g., 10 µM) via a perfusion system.

  • To determine the IC₅₀ of an antagonist, increasing concentrations of the compound are co-applied with the agonist, and the resulting reduction in the current amplitude is measured.

  • Data is acquired using an amplifier and specialized software. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Radioligand Binding Assay

This method measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

a. Membrane Preparation:

  • Rat brains (typically cortex or hippocampus) are dissected and homogenized in an ice-cold buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

  • The final pellet is resuspended in the assay buffer, and the protein concentration is determined.

b. Binding Assay:

  • The assay is performed in microcentrifuge tubes or a 96-well plate format.

  • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled competitive antagonist, such as [³H]CGP 39653.[8][9]

  • Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., AP8) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled, high-affinity ligand.

  • The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

c. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

  • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), a key event in synaptic plasticity.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Ras Ras Calmodulin->Ras CREB CREB CaMKII->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) pCREB->Gene_Expression Promotes AP8 2-Amino-8-phosphonooctanoic acid (AP8) AP8->Glutamate Competes with

Caption: NMDA Receptor signaling cascade leading to CREB activation.

Experimental Workflow for Antagonist Potency Assessment

This diagram outlines the general workflow for determining the potency of an NMDA receptor antagonist using either electrophysiology or radioligand binding assays.

Antagonist_Screening_Workflow start Start: Synthesize/Obtain Antagonist Compound prep Experimental Preparation start->prep ephys_prep Neuronal Culture or Brain Slice Prep prep->ephys_prep For Electrophysiology binding_prep Brain Membrane Homogenate Prep prep->binding_prep For Binding Assay ephys_assay Whole-Cell Patch-Clamp ephys_prep->ephys_assay binding_assay Radioligand Binding Assay binding_prep->binding_assay assay Potency Assay ephys_data Measure Current Inhibition ephys_assay->ephys_data binding_data Measure Radioligand Displacement binding_assay->binding_data data_acq Data Acquisition calc_ic50 Calculate IC₅₀ ephys_data->calc_ic50 binding_data->calc_ic50 analysis Data Analysis calc_ki Calculate Kᵢ (from Binding Assay) calc_ic50->calc_ki end End: Determine Antagonist Potency calc_ic50->end calc_ki->end

Caption: Workflow for assessing NMDA receptor antagonist potency.

Conclusion

This compound (AP8) is a competitive antagonist of the NMDA receptor. While comprehensive, directly comparative potency data with a wide array of other antagonists under identical conditions is not always readily available in single publications, the existing literature positions it within the spectrum of phosphono amino acid-based competitive antagonists. Its potency is generally considered to be in a similar range to other AP-series antagonists like AP5 and AP7. The choice of an appropriate antagonist for a specific research application will depend on the desired potency, selectivity for NMDA receptor subtypes, and the experimental model being used. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers investigating the modulation of NMDA receptor function.

References

literature review comparing different NMDA receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, is crucial for synaptic plasticity, learning, and memory.[1][2][3] Its overactivation, however, can lead to excitotoxicity, a process implicated in a variety of neurological disorders including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[4][5] This has made the NMDA receptor a significant therapeutic target for drug development.

NMDA receptor antagonists are a diverse class of compounds that block the receptor's activity.[1][6] They are broadly categorized based on their mechanism of action and binding site on the receptor complex.[1][6] This guide provides a detailed comparison of different classes of NMDA receptor antagonists, supported by experimental data and methodologies, to aid researchers and drug development professionals in this field.

Classification of NMDA Receptor Antagonists

NMDA receptor antagonists are primarily classified into four main categories:

  • Competitive Antagonists: These compounds bind to the same site as the endogenous agonist, glutamate, on the GluN2 subunit, thereby preventing receptor activation.[1][6]

  • Glycine Site Antagonists: These agents block the binding of the co-agonist, glycine or D-serine, to the GluN1 subunit, which is also necessary for receptor activation.[6][7]

  • Uncompetitive Channel Blockers (Open-Channel Blockers): These antagonists bind to a site within the ion channel of the receptor, typically the phencyclidine (PCP) or Mg2+ binding site, physically obstructing the flow of ions.[1][6][8] They are "use-dependent," meaning the channel must be open for them to bind.[8]

  • Non-competitive (Allosteric) Antagonists: These molecules bind to an allosteric site, a location on the receptor distinct from the agonist binding site or the ion channel.[1][6] This binding event changes the receptor's conformation, reducing its ability to be activated.[1]

Visualizing the NMDA Receptor and Antagonist Binding Sites

The diagram below illustrates the structure of the NMDA receptor and the distinct binding locations for different classes of antagonists.

NMDA_Receptor_Antagonists cluster_receptor NMDA Receptor Complex GluN1_1 GluN1 channel Ion Channel GluN1_2 GluN1 GluN2_2 GluN2 GluN2_1 GluN2 Glutamate Glutamate Glutamate->GluN2_1 Binds Glycine Glycine Glycine->GluN1_1 Binds Competitive Competitive Antagonist Competitive->GluN2_1 Blocks Glycine_Ant Glycine Site Antagonist Glycine_Ant->GluN1_1 Blocks Uncompetitive Uncompetitive Antagonist (e.g., MK-801) Uncompetitive->channel Blocks Channel Noncompetitive Non-competitive Antagonist Noncompetitive->GluN2_2 Allosteric Modulation Experimental_Workflow start Hypothesis / Target Identification screening High-Throughput Screening (e.g., Calcium Flux Assay) start->screening Identify Hits binding In Vitro Binding Assays (Determine Ki) screening->binding Characterize Affinity electro In Vitro Electrophysiology (Patch-Clamp, Determine IC50) binding->electro Confirm Functional Antagonism in_vivo In Vivo Behavioral Models (e.g., Novel Object Recognition, Forced Swim Test) electro->in_vivo Assess Efficacy in Disease Models pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd Optimize Dosing & Profile safety Safety & Toxicology Studies pk_pd->safety Evaluate Safety clinical Clinical Trials safety->clinical Human Studies NMDA_Signaling_Pathway Glutamate Glutamate & Glycine Bind Channel_Open NMDA Receptor Channel Opens Glutamate->Channel_Open Depolarization Membrane Depolarization Mg_Block Mg2+ Block Removed Depolarization->Mg_Block Mg_Block->Channel_Open Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII PKC PKC Activation CaM->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression LTP Long-Term Potentiation (Synaptic Plasticity) Gene_Expression->LTP

References

Safety Operating Guide

Prudent Disposal of 2-Amino-8-phosphonooctanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance on the proper disposal of 2-Amino-8-phosphonooctanoic acid. However, it is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must obtain and consult the SDS for this specific chemical from their supplier for definitive disposal instructions. The following procedures are based on general principles for handling amino acids and phosphonic acid derivatives and are intended as a precautionary guide.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a fume hood. Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of the chemical or disposal reagents.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Check glove compatibility with any solvents used.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood.Minimizes inhalation of any dusts or aerosols.

II. Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.

1. Waste Identification and Segregation:

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips).

  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.

  • Label the container clearly as "Hazardous Waste: this compound".

2. Neutralization (for aqueous solutions, if permissible by SDS):

  • While many laboratory acids can be neutralized before disposal, the specific reactivity of this compound is not widely documented.[1][2]

  • Consult the Safety Data Sheet (SDS) to determine if neutralization is a recommended procedure.

  • If neutralization is permitted, slowly add a weak base (e.g., sodium bicarbonate solution) to a dilute aqueous solution of the waste material, with constant stirring. Monitor the pH until it is within the neutral range (typically 6-8).[1] This process may generate heat and should be performed in a cooling bath if necessary.

3. Containerization and Storage:

  • For solid waste, carefully transfer the material into the designated hazardous waste container.

  • For liquid waste (either the original substance or the neutralized solution), pour it into a designated liquid hazardous waste container.

  • Ensure the exterior of the waste container is clean and free from contamination.

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

  • Provide the EHS personnel with a completed hazardous waste tag that accurately identifies the contents of the container.

III. Spill Response

In the event of a spill, follow these immediate steps:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect: Place the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult the SDS), followed by soap and water.

  • Dispose: All materials used for cleanup should be placed in the hazardous waste container for proper disposal.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Amino-8- phosphonooctanoic acid for disposal sds Obtain and review the Safety Data Sheet (SDS)? start->sds sds->start No, obtain from supplier first ppe Wear appropriate PPE (See Table 1) sds->ppe Yes spill Is this a spill? ppe->spill spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes waste_type Is the waste solid or liquid? spill->waste_type No storage Store sealed container in a designated satellite accumulation area spill_protocol->storage solid_waste Place in a labeled solid hazardous waste container waste_type->solid_waste Solid neutralize_check Does SDS permit neutralization? waste_type->neutralize_check Liquid solid_waste->storage liquid_waste Place in a labeled liquid hazardous waste container liquid_waste->storage neutralize_check->liquid_waste No neutralize Neutralize with a weak base to pH 6-8 (with caution) neutralize_check->neutralize Yes neutralize->liquid_waste ehs Arrange for pickup by EHS or licensed contractor storage->ehs end End of Procedure ehs->end

Disposal decision workflow.

References

Personal protective equipment for handling 2-Amino-8-phosphonooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Amino-8-phosphonooctanoic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for similar phosphonic acid derivatives and are intended to ensure laboratory safety and operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesConforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3]
Skin Protection Chemical-resistant GlovesTested according to EN 374 for protection against chemical splashes.[4]
Protective ClothingLab coat or other appropriate clothing to prevent skin exposure.[1][2]
Respiratory Protection Particulate RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working in a poorly ventilated area.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. Use of a chemical fume hood is highly recommended.[1][2]

  • Locate the nearest eyewash station and safety shower before beginning work.[2][3]

  • Keep the container tightly closed when not in use.[1][2]

2. Handling the Compound:

  • Avoid generating dust.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid ingestion and inhalation.[1][2]

3. Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.[2] Some similar compounds recommend refrigeration.[1][3]

4. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[2][3]

  • If on skin: Wash with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • All waste materials should be collected in suitable, closed containers for disposal.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete disp_waste Collect Waste handle_exp->disp_waste Generate Waste cleanup_store Store in Cool, Dry Place cleanup_decon->cleanup_store cleanup_store->prep_ppe For Next Use disp_dispose Dispose via Approved Vendor disp_waste->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.